Technical Documentation Center

beta-Apo-13-carotenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: beta-Apo-13-carotenone
  • CAS: 17974-57-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to beta-Apo-13-carotenone: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of beta-apo-13-carotenone, a naturally occurring apocarotenoid of significant interest in chemical biology and drug discovery. We will delve into its chemical struct...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of beta-apo-13-carotenone, a naturally occurring apocarotenoid of significant interest in chemical biology and drug discovery. We will delve into its chemical structure, physicochemical properties, and biological activity, with a particular focus on its role as a Retinoid X Receptor alpha (RXRα) antagonist. Furthermore, this document outlines the synthetic route to beta-apo-13-carotenone and details analytical methodologies for its characterization.

Introduction to beta-Apo-13-carotenone

beta-Apo-13-carotenone, also known as d'orenone, is a C18-apocarotenoid derived from the eccentric cleavage of β-carotene.[1] This oxidative degradation can occur in vivo through enzymatic or non-enzymatic processes.[1] Structurally, it comprises a β-ionone ring linked to a polyene chain terminating in a ketone group. This unique structure underpins its biological activity and makes it a molecule of interest for researchers studying nuclear receptor signaling.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of beta-apo-13-carotenone are summarized in the table below. Its structure is defined by a (3E,5E,7E) configuration of the polyene chain, ensuring a specific spatial arrangement that is crucial for its biological function.

PropertyValueSource
IUPAC Name (3E,5E,7E)-6-methyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-3,5,7-trien-2-one[2]
Molecular Formula C18H26O[3]
Molecular Weight 258.40 g/mol [3]
CAS Number 17974-57-1[3]
Appearance Light yellow to yellow oil or solid powder[3]
Solubility Soluble in DMSO[3]

Spectroscopic Characterization

A definitive structural elucidation of beta-apo-13-carotenone relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Vinyl Protons: A series of doublets and doublets of doublets in the downfield region (δ 6.0-7.5 ppm) corresponding to the protons of the polyene chain. The coupling constants (typically 10-16 Hz for trans-coupling) would confirm the stereochemistry of the double bonds.

  • Methyl Protons: Several singlets in the upfield region (δ 1.0-2.5 ppm) corresponding to the gem-dimethyl groups on the β-ionone ring, the methyl group on the ring, and the methyl group on the polyene chain. The acetyl methyl group would appear as a sharp singlet around δ 2.1-2.3 ppm.

  • Methylene Protons: Multiplets corresponding to the methylene groups of the cyclohexene ring.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum would provide key information on the carbon skeleton.

  • Carbonyl Carbon: A resonance in the highly downfield region (δ 190-200 ppm) characteristic of a ketone.

  • sp² Carbons: A series of signals in the δ 120-150 ppm region corresponding to the carbons of the polyene chain and the double bond in the β-ionone ring.

  • sp³ Carbons: Signals in the upfield region corresponding to the methyl, methylene, and quaternary carbons of the β-ionone ring.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and providing insights into the fragmentation pattern of beta-apo-13-carotenone.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A prominent peak at m/z 258.4, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of carotenoids and apocarotenoids is complex. Common fragmentation pathways involve cleavage of the polyene chain. Expected fragments for beta-apo-13-carotenone would include ions resulting from the loss of the acetyl group and cleavages at various points along the polyene chain. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are suitable techniques for the analysis of such compounds.

Biological Activity: Antagonism of RXRα

The primary biological function of beta-apo-13-carotenone is its role as an antagonist of the Retinoid X Receptor alpha (RXRα).[1][3] RXRα is a nuclear receptor that forms homodimers and heterodimers with other nuclear receptors to regulate gene transcription involved in various physiological processes.

beta-Apo-13-carotenone has been shown to:

  • Bind to the Ligand-Binding Domain of RXRα: It competes with the natural agonist, 9-cis-retinoic acid, for binding to the receptor.[3]

  • Inhibit RXRα-mediated Gene Transcription: By binding to the receptor, it prevents the conformational changes necessary for the recruitment of coactivators, thereby silencing gene expression.

  • Induce the Formation of a "Transcriptionally Silent" RXRα Tetramer: This is a proposed mechanism by which beta-apo-13-carotenone exerts its antagonistic effects.[4]

This antagonistic activity makes beta-apo-13-carotenone a valuable tool for studying RXRα signaling and a potential lead compound in the development of therapeutics targeting this receptor.

RXR_Antagonism cluster_0 Normal RXRα Activation cluster_1 Antagonism by beta-Apo-13-carotenone Agonist 9-cis-Retinoic Acid (Agonist) RXR RXRα Agonist->RXR Binds Coactivator Coactivator Proteins RXR->Coactivator Recruits Gene Target Gene Transcription Coactivator->Gene Activates Antagonist beta-Apo-13-carotenone (Antagonist) RXR_bound RXRα Antagonist->RXR_bound Binds Tetramer Transcriptionally Silent RXRα Tetramer RXR_bound->Tetramer Induces Formation No_Transcription No Gene Transcription Tetramer->No_Transcription

Caption: Mechanism of RXRα antagonism by beta-Apo-13-carotenone.

Synthesis of beta-Apo-13-carotenone

The chemical synthesis of beta-apo-13-carotenone is typically achieved through a convergent approach, starting from the readily available β-ionone. The general synthetic strategy involves the extension of the polyene chain through a Wittig or Horner-Wadsworth-Emmons reaction.

Synthesis_Workflow Start β-Ionone Step1 Wadsworth-Emmons Reaction (with triethylphosphonoacetate) Start->Step1 Intermediate1 β-Ionylideneacetic acid ester Step1->Intermediate1 Step2 Reduction (e.g., DIBAL-H) Intermediate1->Step2 Intermediate2 β-Ionylideneacetaldehyde Step2->Intermediate2 Step3 Wittig Reaction (with 2-oxopropyltriphenylphosphonium chloride) Intermediate2->Step3 Product beta-Apo-13-carotenone Step3->Product Purification Purification (Column Chromatography) Product->Purification

Caption: General synthetic workflow for beta-Apo-13-carotenone.

Experimental Protocol: Synthesis of beta-Apo-13-carotenone

The following is a representative, step-by-step protocol for the synthesis of beta-apo-13-carotenone, based on established methodologies.[1]

Step 1: Synthesis of β-Ionylideneacetaldehyde

  • To a solution of β-ionone in a suitable aprotic solvent (e.g., tetrahydrofuran), add triethylphosphonoacetate in the presence of a strong base (e.g., sodium hydride) at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-ionylideneacetic acid ester.

  • Reduce the ester to the corresponding aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) in an inert solvent (e.g., dichloromethane) at low temperature (-78°C).

  • Carefully quench the reaction and work up to isolate the crude β-ionylideneacetaldehyde.

  • Purify the aldehyde by column chromatography on silica gel.

Step 2: Synthesis of beta-Apo-13-carotenone

  • Prepare the Wittig reagent by reacting 2-oxopropyltriphenylphosphonium chloride with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature.

  • To the resulting ylide solution, add a solution of β-ionylideneacetaldehyde in the same solvent.

  • Allow the reaction to proceed until completion (monitored by TLC).

  • Quench the reaction and perform an aqueous workup to isolate the crude product.

  • Purify the crude beta-apo-13-carotenone by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Note: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent side reactions.

Analytical Methodology: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis and quantification of beta-apo-13-carotenone.

Experimental Protocol: HPLC Analysis of beta-Apo-13-carotenone

The following protocol is adapted for the analysis of beta-apo-13-carotenone from biological matrices.[5]

Instrumentation:

  • HPLC system equipped with a photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A gradient system of methanol and water is typically used.

  • Solvent A: Methanol

  • Solvent B: Water

  • Gradient: A typical gradient would start with a higher proportion of water and gradually increase the proportion of methanol to elute the relatively nonpolar beta-apo-13-carotenone.

Procedure:

  • Prepare samples by dissolving them in a suitable solvent (e.g., methanol/water mixture). For biological samples, a prior extraction step is necessary.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Set the column temperature (e.g., 35°C) and flow rate (e.g., 0.8 mL/min).

  • Inject the sample and monitor the elution at the wavelength of maximum absorbance for beta-apo-13-carotenone (approximately 345 nm).[5]

  • Quantification can be achieved by creating a standard curve with known concentrations of purified beta-apo-13-carotenone.

Conclusion

beta-Apo-13-carotenone is a fascinating natural product with well-defined biological activity as an RXRα antagonist. Its chemical structure is amenable to total synthesis, allowing for the production of material for further biological investigation. The analytical methods described herein provide a robust framework for its characterization and quantification. This guide serves as a valuable resource for researchers in the fields of natural product chemistry, molecular biology, and drug discovery who are interested in exploring the properties and potential applications of this intriguing apocarotenoid.

References

  • Eroglu, A., Hauk, P., & Harrison, E. H. (2010). The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. Archives of Biochemistry and Biophysics, 504(1), 11-16.
  • Sun, J., Hauk, P., & Harrison, E. H. (2014). β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. Journal of Biological Chemistry, 289(48), 33118-33124.
  • Moreno, J. C., et al. (2021). Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Lipid Research, 62, 100067.
  • Moss, G. P. (1976). Carbon-13 NMR spectra of carotenoids. Pure and Applied Chemistry, 47(2-3), 97-102.
  • Cardoso, A. L., et al. (2016). Chemical vs. biotechnological synthesis of C13-apocarotenoids: current methods, applications and perspectives. Critical Reviews in Biotechnology, 36(5), 869-883.
  • Al-Babili, S., & Jia, K. P. (2022). Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry Analysis of Carotenoid-Derived Hormones and Apocarotenoids in Plants. Methods in Molecular Biology, 2437, 139-150.
  • The Ohio State University. (n.d.). Eccentric cleavage products of beta carotene: biologically active?. Retrieved from [Link]

  • ResearchGate. (n.d.). Re-investigation of the fragmentation of protonated carotenoids by electrospray ionization and nanospray tandem mass spectrometry. Retrieved from [Link]

Sources

Exploratory

Biosynthesis Pathway of β-Apo-13-carotenone in Plants: Mechanistic Insights and Analytical Workflows

Executive Summary Apocarotenoids are oxidative cleavage products of C40 carotenoids that serve critical biological functions across kingdoms. While the central cleavage of β-carotene to retinoids is well-characterized in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Apocarotenoids are oxidative cleavage products of C40 carotenoids that serve critical biological functions across kingdoms. While the central cleavage of β-carotene to retinoids is well-characterized in mammals, eccentric cleavage pathways in plants yield a diverse array of signaling molecules. Among these, β-apo-13-carotenone represents a fascinating biochemical intersection. In plants, it is generated as a specific cleavage product diverging from the canonical strigolactone biosynthesis pathway[1]. In mammals, this exact plant-derived metabolite acts as a highly potent, naturally occurring antagonist of the Retinoid X Receptor alpha (RXRα)[2].

This whitepaper provides an in-depth technical examination of the β-apo-13-carotenone biosynthesis pathway in plants, the enzymology governing its production, and the self-validating experimental workflows required for its isolation and quantification.

The Biosynthetic Divergence: Stereochemistry Dictates Fate

The biosynthesis of β-apo-13-carotenone in plants is intimately linked to the production of strigolactones, a class of phytohormones that regulate shoot branching and symbiotic interactions. The pathway is governed by a suite of plastid-localized enzymes: the isomerase D27, and the Carotenoid Cleavage Dioxygenases 7 and 8 (CCD7 and CCD8)[3].

The critical determinant of the pathway's end-product is the stereochemistry of the C9-C10 double bond in the intermediate substrate:

  • The Canonical Strigolactone Pathway: The enzyme D27 isomerizes all-trans-β-carotene into 9-cis-β-carotene. CCD7 then cleaves this cis-isomer to yield 9-cis-β-apo-10'-carotenal. When CCD8 encounters this 9-cis configuration, it catalyzes a complex oxygenation and intramolecular rearrangement to form carlactone , the universal strigolactone precursor[3].

  • The β-Apo-13-carotenone Shunt: If the substrate pool contains all-trans-β-apo-10'-carotenal (generated via non-enzymatic oxidation or promiscuous CCD activity on all-trans-β-carotene), CCD8 processes it entirely differently. Instead of a rearrangement, CCD8 performs a canonical dioxygenase cleavage at the C13 position, yielding the biologically inactive plant byproduct, β-apo-13-carotenone [1][3].

BiosynthesisPathway TransBC all-trans-β-carotene CisBC 9-cis-β-carotene TransBC->CisBC D27 (Isomerase) TransApo all-trans-β-apo-10'-carotenal TransBC->TransApo CCD7 / Non-enzymatic (Eccentric Cleavage) CisApo 9-cis-β-apo-10'-carotenal CisBC->CisApo CCD7 Apo13 β-Apo-13-carotenone (Plant Byproduct / RXRα Antagonist) TransApo->Apo13 CCD8 (MAX4/RMS1) (Canonical Cleavage) Carlactone Carlactone (Strigolactone Precursor) CisApo->Carlactone CCD8 (Rearrangement)

Fig 1. Divergent biosynthetic pathways of β-apo-13-carotenone and carlactone mediated by CCD8.

Experimental Methodologies: Self-Validating Protocols

To study this pathway, researchers must overcome the extreme hydrophobicity, photo-sensitivity, and oxidative lability of apocarotenoids. The following protocols are engineered with built-in causality to ensure data integrity.

Protocol 1: In Vitro Enzymatic Assay for CCD8 Cleavage Activity

Causality Check: Apocarotenoids aggregate in aqueous buffers, rendering them inaccessible to enzymes. We utilize mixed micelles to mimic the plastoglobuli lipid environment, ensuring true enzyme-substrate interaction.

  • Recombinant Expression: Express plant CCD8 (e.g., Arabidopsis MAX4 or Pisum sativum RMS1) in an E. coli system. Purify via Ni-NTA affinity chromatography.

  • Micelle Preparation: Dissolve all-trans-β-apo-10'-carotenal in ethanol containing 0.1% Triton X-100 or octyl glucoside. Evaporate the ethanol under a gentle N₂ stream to form a thin lipid film.

  • Reconstitution: Resuspend the film in 50 mM HEPES buffer (pH 7.8) containing 1 mM TCEP (reducing agent to maintain the essential Fe²⁺ cofactor of CCD8) and 0.5 mM FeSO₄.

  • Incubation: Initiate the reaction by adding 5-10 µg of purified CCD8. Incubate at 28°C for 2 hours in the dark to prevent photo-isomerization.

  • Termination & Extraction: Stop the reaction by adding an equal volume of cold acetone. Extract the aqueous phase twice with hexane.

Protocol 2: Extraction and LC-MS/MS Quantification from Plant Tissues

Causality Check: Standard C18 columns cannot resolve the subtle geometric differences between cis and trans apocarotenoids. A C30 stationary phase provides the necessary hydrophobic interaction depth and shape selectivity for baseline resolution.

  • Tissue Disruption: Flash-freeze plant tissue in liquid N₂. Grind to a fine powder under dim red light to prevent trans-to-cis photo-isomerization.

  • Antioxidant Addition: Immediately add 0.1% Butylated Hydroxytoluene (BHT) to the extraction solvent (Acetone:Methanol, 1:1 v/v) to quench free radicals and prevent auto-oxidation.

  • Phase Separation: Add partitioning solvent (Methyl tert-butyl ether - MTBE) and water to induce phase separation. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Concentration: Collect the upper non-polar phase. Evaporate to dryness under N₂ gas. Reconstitute in MTBE/Methanol for injection.

  • LC-MS/MS Analysis: Inject onto a C30 reverse-phase column. Utilize Atmospheric Pressure Chemical Ionization (APCI) in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for β-apo-13-carotenone (m/z 259.2 → fragment ions).

Workflow Step1 1. Tissue Disruption Liquid N2, +BHT (Dim Light) Step2 2. Phase Separation Acetone/MTBE Extraction Step1->Step2 Step3 3. Concentration N2 Evaporation, Reconstitution Step2->Step3 Step4 4. LC-MS/MS Analysis C30 Column, APCI/ESI+ Step3->Step4 Step5 5. Data Validation Isotope Dilution & MRM Step4->Step5

Fig 2. Self-validating extraction and LC-MS/MS workflow for apocarotenoid quantification.

Quantitative Data Summary

The biological fate and pharmacological impact of these apocarotenoids are defined by their highly specific binding affinities and kinetic parameters. The table below synthesizes the quantitative interactions of β-apo-13-carotenone and its precursors across both plant biosynthesis and mammalian pharmacology[1][2].

Compound / SubstrateTarget Enzyme / ReceptorKinetic / Binding ParameterBiological Outcome
all-trans-β-apo-10'-carotenalCCD8 (Plant: MAX4/RMS1)High specificity (in vitro)Canonical cleavage to β-apo-13-carotenone
9-cis-β-apo-10'-carotenalCCD8 (Plant: MAX4/RMS1)High specificity (in vivo)Rearrangement to Carlactone (Strigolactone)
β-apo-13-carotenone RXRα (Mammalian) Kd​≈7−8 nM Antagonism (Receptor Tetramerization)
9-cis-retinoic acid (9cRA)RXRα (Mammalian) Kd​≈7−8 nMAgonism (Transcriptional Activation)

Pharmacological Relevance: From Plant Byproduct to Drug Target

While β-apo-13-carotenone is considered a biologically inactive byproduct within the plant's strigolactone pathway[3], it possesses profound pharmacological activity in mammals. When mammals consume carotenoid-rich diets, β-apo-13-carotenone can be absorbed and metabolized by intestinal cells[4].

In mammalian systems, β-apo-13-carotenone acts as a highly potent antagonist of the Retinoid X Receptor alpha (RXRα). It competes directly with the endogenous agonist, 9-cis-retinoic acid, binding to the RXRα ligand-binding domain with an identical affinity ( Kd​≈7−8 nM)[2]. Mechanistically, rather than recruiting coactivators, the binding of β-apo-13-carotenone induces the formation of a transcriptionally silent RXRα tetramer[2]. For drug development professionals, this structural scaffold provides a naturally occurring, high-affinity template for designing novel RXR antagonists targeted at metabolic disorders and oncology.

Sources

Foundational

Physicochemical and Pharmacological Profiling of β-Apo-13-carotenone: A Comprehensive Whitepaper

Executive Summary β-Apo-13-carotenone (frequently referred to as D'Orenone) is a naturally occurring apocarotenoid resulting from the eccentric cleavage of β-carotene. Moving beyond its historical classification as a mer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

β-Apo-13-carotenone (frequently referred to as D'Orenone) is a naturally occurring apocarotenoid resulting from the eccentric cleavage of β-carotene. Moving beyond its historical classification as a mere metabolic intermediate, recent pharmacological profiling has identified β-Apo-13-carotenone as a highly potent, naturally occurring antagonist of the Retinoid X Receptor alpha (RXRα). This whitepaper provides an in-depth technical synthesis of its physicochemical properties, metabolic pathways, and the specific molecular mechanisms by which it modulates nuclear receptor signaling.

Physicochemical Properties & Molecular Identity

To effectively utilize β-Apo-13-carotenone in in vitro and in vivo assays, researchers must account for its highly lipophilic nature and specific solubility constraints. The compound is a long-chain apocarotenoid containing a conjugated polyene system that dictates both its structural stability and its interaction with lipid membranes.

PropertyValue
Chemical Name (3E,5E,7E)-6-methyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-3,5,7-trien-2-one
Common Synonyms D'Orenone, β-apo-13-carotenone
CAS Number 17974-57-1
Molecular Formula C18H26O
Molecular Weight 258.40 g/mol
Density 0.945 ± 0.06 g/cm³
Boiling Point 120 °C
Solubility (In Vitro) DMSO: 33.33 mg/mL (128.99 mM; requires ultrasonic agitation)

Data compiled from verified chemical databases including [] and 2[2].

Biosynthetic Pathways & Intestinal Metabolism

In mammalian systems, β-carotene is metabolized via two distinct enzymatic pathways. While β-carotene-15,15'-oxygenase (BCO1) performs central cleavage to yield retinaldehyde (Vitamin A), β-carotene-9',10'-oxygenase (BCO2) catalyzes the eccentric cleavage of carotenoids[3]. BCO2 is a mitochondrial non-heme iron oxygenase that cleaves β-carotene at the C9,C10 double bond, leading to the formation of long-chain apocarotenoids, including β-Apo-13-carotenone[3].

Following its formation or dietary ingestion, β-Apo-13-carotenone undergoes rapid apical uptake in the intestinal epithelium. Studies utilizing Caco-2 cell models demonstrate that the molecule does not significantly accumulate; rather, it is extensively degraded into shorter-chain metabolites, suggesting highly regulated local signaling rather than systemic distribution[4].

Biosynthesis BC β-Carotene (Provitamin A) BCO1 BCO1 Central Cleavage BC->BCO1 BCO2 BCO2 Eccentric Cleavage BC->BCO2 Retinal Retinaldehyde (Vitamin A) BCO1->Retinal Apo β-Apo-13-carotenone (D'Orenone) BCO2->Apo C9,C10 Cleavage Degradation Intestinal Degradation (Caco-2 Model) Apo->Degradation Rapid Metabolism

Fig 1: Eccentric cleavage of β-carotene by BCO2 yielding β-Apo-13-carotenone and its degradation.

Pharmacological Mechanism: RXRα Antagonism

The most critical pharmacological feature of β-Apo-13-carotenone is its role as a potent antagonist of the Retinoid X Receptor alpha (RXRα). RXRα is a nuclear receptor that typically forms homodimers or heterodimers to regulate gene transcription upon activation by its endogenous ligand, 9-cis-retinoic acid (9cRA).

β-Apo-13-carotenone competes directly with 9cRA for the ligand-binding domain (LBD) of RXRα, exhibiting a remarkably high binding affinity (Kd ≈ 7–8 nM) that is practically identical to 9cRA itself[2]. Mechanistically, instead of merely blocking the binding pocket, β-Apo-13-carotenone induces a massive conformational shift that forces RXRα to assemble into a transcriptionally silent tetramer[5]. This tetramerization sequesters the receptor, preventing transactivation without inhibiting the recruitment of coactivators to the isolated LBD[5].

RXR_Mechanism RXR RXRα Monomer Dimer Active RXRα Dimer (Coactivator Recruited) RXR->Dimer + 9cRA Tetramer Silent RXRα Tetramer (Transcription Blocked) RXR->Tetramer + β-Apo-13-carotenone RA 9-cis-Retinoic Acid (Agonist) RA->Dimer Apo β-Apo-13-carotenone (Antagonist) Apo->Tetramer GeneOn Target Gene Expression (e.g., Caspase 9) Dimer->GeneOn GeneOff Gene Repression Tetramer->GeneOff

Fig 2: Mechanism of RXRα transcriptional silencing via β-Apo-13-carotenone-induced tetramerization.

Experimental Protocols & Methodologies

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to isolate the specific effects of β-Apo-13-carotenone.

Protocol 1: Intestinal Apical Uptake and Metabolism Assay

Causality: Because β-Apo-13-carotenone is highly lipophilic, it cannot be administered in standard aqueous media. It must be delivered via mixed micelles. Caco-2 cells are utilized because, upon 21-day differentiation, they form tight junctions and brush border membranes that morphologically replicate human enterocytes[4].

  • Step 1: Cell Polarization. Seed Caco-2 cells on permeable polycarbonate Transwell inserts (0.4 μm pore size). Culture for 21 days. Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm², confirming absolute monolayer integrity.

  • Step 2: Micelle Assembly. Solubilize β-Apo-13-carotenone in DMSO (stock concentration 10 mM). Evaporate the solvent under nitrogen gas and resuspend the lipid film in a physiological micellar solution containing taurocholate (2 mM), monoacylglycerol (100 μM), and oleic acid (500 μM) in DMEM.

  • Step 3: Apical Dosing. Apply the micellar fraction to the apical chamber of the Transwell system. Incubate at 37°C.

  • Step 4: Extraction & Quantification. At 1h and 4h time points, wash the cells with cold PBS containing 1% BSA (to remove non-internalized, membrane-bound lipids). Lyse the cells and extract using a hexane:dichloromethane (5:1, v/v) mixture. Analyze the organic phase via reversed-phase HPLC (C30 column) to quantify intracellular β-Apo-13-carotenone and its degradation products.

Protocol 2: RXRα Transactivation and Tetramerization Assay

Causality: To definitively prove that β-Apo-13-carotenone acts as an antagonist, we must demonstrate that it actively suppresses a known 9cRA-induced target gene (e.g., Caspase 9)[5]. Serum starvation is critical to eliminate confounding background activation from trace retinoids present in standard fetal bovine serum (FBS).

  • Step 1: Serum Starvation. Culture MCF-7 cells in DMEM supplemented with 10% FBS. 24 hours prior to treatment, wash cells and switch to serum-free DMEM.

  • Step 2: Ligand Competition. Treat the cells with 200 nM 9-cis-retinoic acid (agonist) simultaneously with varying concentrations of β-Apo-13-carotenone (10 nM, 100 nM, 200 nM) for 4 hours. Self-Validation: Include a vehicle control (0.1% DMSO) and a known RXR antagonist control (e.g., UVI3003) for baseline comparison.

  • Step 3: Gene Expression Analysis. Extract total RNA using TRIzol reagent. Synthesize cDNA and perform RT-qPCR targeting Caspase 9 mRNA. Normalize expression data against the housekeeping gene GAPDH.

  • Step 4: In Vitro Tetramerization Confirmation. Incubate purified recombinant RXRα LBD with 10 nM β-Apo-13-carotenone. Resolve the protein complexes on a 6% Native PAGE gel. The shift from a lower molecular weight dimer band to a high molecular weight tetramer band visually confirms the structural mechanism of antagonism.

Conclusion

β-Apo-13-carotenone represents a fascinating intersection between dietary metabolism and direct nuclear receptor modulation. By acting as a high-affinity antagonist that forces RXRα into a silent tetrameric state, it showcases how eccentric cleavage products of provitamin A can actively regulate cellular transcription. Future drug development efforts may leverage the structural scaffold of β-Apo-13-carotenone to design novel, highly specific RXR modulators for metabolic and oncological therapies.

References

  • CAS 17974-57-1 (β-Apo-13-carotenone) - BOC Sciences | Source: BOC Sciences |

  • β-Apo-13-carotenone - Xcess Biosciences | Source: Xcess Biosciences | 2

  • Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells | Source: PMC (nih.gov) | 4

  • β-Apo-13-carotenone Regulates Retinoid X Receptor Transcriptional Activity through Tetramerization of the Receptor | Source: PMC (nih.gov) |5

  • The structural and biochemical basis of apocarotenoid processing by β-carotene-oxygenase-2 | Source: eScholarship.org | 3

Sources

Exploratory

discovery and history of beta-Apo-13-carotenone

An In-Depth Technical Guide to the Discovery and History of beta-Apo-13-carotenone Abstract Beta-Apo-13-carotenone, a C18 apocarotenoid, represents a fascinating intersection of nutrition, biochemistry, and molecular bio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of beta-Apo-13-carotenone

Abstract

Beta-Apo-13-carotenone, a C18 apocarotenoid, represents a fascinating intersection of nutrition, biochemistry, and molecular biology. Initially identified as a product of β-carotene's "eccentric" enzymatic cleavage in mammalian tissues, its discovery provided crucial evidence for metabolic pathways beyond the classical vitamin A synthesis route. For decades, the biological significance of such eccentric cleavage products remained largely undefined. However, subsequent research unveiled a pivotal role for β-apo-13-carotenone as a potent, naturally occurring antagonist of the Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) nuclear receptor families. This guide provides a comprehensive technical overview of its history, from the initial discovery and characterization to the elucidation of its unique mechanism of action on nuclear receptor signaling, offering researchers and drug development professionals a detailed account of its biochemistry, analytical methodologies, and potential physiological implications.

Introduction: A World Beyond Provitamin A

Carotenoids are a class of over 600 C40 isoprenoid pigments synthesized by plants and microorganisms, responsible for many of the yellow, orange, and red hues in nature.[1] In mammals, their significance has long been tied to their "provitamin A" activity, focusing on the ability of certain carotenoids, like β-carotene, to be converted into retinoids (vitamin A). This conversion was understood to occur via a central cleavage mechanism, where the enzyme β,β-carotene-15,15′-oxygenase (BCO1) symmetrically splits the β-carotene molecule to yield two molecules of retinal.[1]

However, a second, less-understood metabolic route, termed "eccentric cleavage," was also proposed. This pathway involves the cleavage of β-carotene at double bonds other than the central 15,15' position, producing a diverse family of metabolites known as β-apocarotenoids, which vary in the length of their polyene chain.[1] For many years, these compounds were considered minor metabolic byproducts with little known function. The discovery and subsequent characterization of β-apo-13-carotenone challenged this paradigm, revealing a potent biological activity that positions apocarotenoids as significant modulators of gene expression.

Chapter 1: The Discovery of an Eccentric Product

The first definitive proof of an enzymatic basis for the eccentric cleavage of β-carotene in mammals was published in 1991.[2][3] Researchers investigating β-carotene metabolism incubated the parent carotenoid with homogenates of intestinal mucosa from humans, monkeys, ferrets, and rats.[2] Using High-Performance Liquid Chromatography (HPLC), they isolated two previously uncharacterized products.[2][4]

Through a rigorous identification process involving retention time comparison, UV/visible spectroscopy, mass spectrometry, and chemical derivatization (reduction to the corresponding alcohol and oxime formation), these novel compounds were identified as β-apo-13-carotenone and β-apo-14'-carotenal .[2]

Crucially, these products were not formed in control incubations that lacked the intestinal homogenate or that included an inhibitor, disulfiram. Their formation increased linearly over time and with higher concentrations of both the tissue homogenate and the β-carotene substrate.[2] This demonstrated conclusively that their production was the result of an enzymatic process, providing the first direct evidence for an eccentric cleavage mechanism in mammalian tissues and laying the groundwork for future investigation into the biological roles of these metabolites.[2]

Chapter 2: Biosynthesis and Natural Occurrence

Beta-apo-13-carotenone is the result of oxidative cleavage at the 13,14 double bond of the β-carotene molecule.[1] While the 1991 study confirmed the enzymatic nature of this cleavage in mammals, the specific enzyme responsible in these organisms remains to be definitively identified.[1][2] In contrast, within the plant kingdom, Carotenoid Cleavage Dioxygenases (CCDs), such as CCD8, have been shown to catalyze cleavage at this position.[5] The formation pathway in mammals may involve a combination of enzymatic activity and non-enzymatic oxidative processes.[1]

Beyond its endogenous formation, β-apo-13-carotenone is also present in the food chain. It has been detected in plant-derived foods, notably in orange-fleshed melons, indicating that it can be directly consumed as part of a normal diet.[6]

G cluster_0 β-Carotene Metabolism cluster_1 Central Cleavage cluster_2 Eccentric Cleavage beta_carotene β-Carotene (C40) BCO1 BCO1 Enzyme (15,15' bond) beta_carotene->BCO1 Enzyme_X Enzymatic/Non-Enzymatic Cleavage (13,14 bond) beta_carotene->Enzyme_X Retinal 2x Retinal (C20) (Vitamin A precursor) BCO1->Retinal Apo13 β-Apo-13-carotenone (C18) Enzyme_X->Apo13 Apo14 β-Apo-14'-carotenal (C22) Enzyme_X->Apo14

Fig. 1: Simplified pathways of β-carotene cleavage in mammals.

Chapter 3: A Natural Modulator of Nuclear Receptors

The most significant breakthrough in understanding β-apo-13-carotenone's function was the discovery of its activity as a potent modulator of nuclear receptors, specifically the Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs). These receptors are critical ligand-activated transcription factors that regulate vast gene networks involved in development, differentiation, metabolism, and homeostasis.

Antagonism of Retinoid X Receptor Alpha (RXRα)

Initial studies using transactivation assays revealed that while none of the tested β-apocarotenoids could activate RXRα, β-apo-13-carotenone was a powerful antagonist of the receptor's activation by its natural ligand, 9-cis-retinoic acid (9cRA).[1] This inhibitory effect was observed at concentrations as low as 1 nM.[1][7]

Further investigation into the mechanism revealed a unique mode of action. Unlike many antagonists that work by preventing the binding of coactivator proteins, β-apo-13-carotenone does not interfere with coactivator recruitment.[8] Instead, it induces the formation of a transcriptionally silent RXRα tetramer.[7][8] This ligand-induced change in the receptor's quaternary structure prevents it from activating gene expression, effectively sequestering it in an inactive state.[8] This discovery presented a novel mechanism for RXRα regulation by a naturally occurring dietary metabolite.

G cluster_0 RXRα Activation cluster_1 RXRα Antagonism by β-Apo-13-carotenone 9cRA 9-cis-Retinoic Acid (Agonist) RXR_dimer RXRα Dimer 9cRA->RXR_dimer Binds Coactivator Coactivators RXR_dimer->Coactivator Recruits Transcription_On Gene Transcription (Active) Coactivator->Transcription_On Apo13 β-Apo-13-carotenone (Antagonist) RXR_tetramer RXRα Tetramer (Transcriptionally Silent) Apo13->RXR_tetramer Binds & Induces Tetramerization Transcription_Off Gene Transcription (Blocked) RXR_tetramer->Transcription_Off

Fig. 2: Mechanism of RXRα modulation by its agonist vs. β-apo-13-carotenone.
Antagonism of Retinoic Acid Receptors (RARs)

In addition to its effects on RXRα, β-apo-13-carotenone was also found to be a high-affinity antagonist of all three RAR isotypes (RARα, RARβ, and RARγ).[6][9] It was shown to inhibit the activation of RARs by all-trans retinoic acid (ATRA) and to block the expression of retinoic acid-responsive genes.[6] Competitive binding assays demonstrated that β-apo-13-carotenone binds directly to the ligand-binding pocket of RARs with an affinity comparable to that of ATRA itself.[6][9]

Quantitative Bioactivity Data

The potency of β-apo-13-carotenone as a nuclear receptor modulator is underscored by its high binding affinity and low effective concentration.

ParameterReceptorValueSignificanceSource
Effective Antagonist Concentration RXRαAs low as 1 nMPotent inhibition of receptor activation[1][7]
Binding Affinity (Ki) RXRα7–8 nMBinds with the same affinity as the natural agonist 9cRA[7][8]
Binding Affinity (Ki) RARα, RARβ, RARγ3–5 nMBinds with an affinity identical to the natural agonist ATRA[9]

Chapter 4: Key Methodologies for Investigation

The study of β-apo-13-carotenone relies on a combination of analytical chemistry and molecular biology techniques. The protocols described here are self-validating systems, where analytical quantification precedes functional assessment.

Protocol 4.1: Extraction from Cell Culture Media

This protocol is adapted from methods used to analyze β-apocarotenoid uptake in cell culture models.[10]

Causality: The choice of solvents is critical. Acetone is used to disrupt cell membranes and precipitate proteins, releasing intracellular contents. Hexane, a nonpolar solvent, is then used to selectively partition the lipophilic apocarotenoid away from the aqueous, polar components of the cell lysate and medium. Centrifugation ensures a clean separation of these phases. Drying under nitrogen prevents oxidation of the light- and air-sensitive compound.

  • Sample Collection: Collect 1 mL of cell culture medium into a 15 mL centrifuge tube.

  • Protein Precipitation: Add 1 mL of acetone. Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Liquid-Liquid Extraction: Add 4 mL of hexanes to the tube. Vortex for another minute to partition the apocarotenoids into the hexane layer.

  • Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C. Three layers will form: an upper hexane layer (containing the apocarotenoid), a middle layer of precipitated protein, and a lower aqueous layer.

  • Collection: Carefully transfer the upper hexane layer to a clean glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a temperature below 40°C.

  • Storage: Store the dried extract at -80°C under an inert atmosphere until HPLC analysis.

Protocol 4.2: Quantification by HPLC-DAD

This protocol uses reverse-phase HPLC with a C18 column, a standard method for separating carotenoids and their metabolites.[10]

Causality: A C18 column separates molecules based on their hydrophobicity. The mobile phase gradient (water/methanol) allows for the efficient elution of compounds with varying polarities. Diode-Array Detection (DAD) is used because carotenoids have characteristic absorbance spectra; monitoring at a specific wavelength (345 nm for β-apo-13-carotenone) provides specificity and allows for quantification against a standard curve.[10]

  • Sample Reconstitution: Dissolve the dried extract from Protocol 4.1 in 200 µL of a 1:1 (v/v) methanol/water mixture.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject 20 µL of the filtered extract onto the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Methanol.

    • Mobile Phase B: HPLC-grade water.

    • Gradient: Isocratic elution with 85% A and 15% B.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 35°C.

    • Detection: DAD, monitoring at 345 nm.

  • Quantification: Prepare a standard curve using pure β-apo-13-carotenone at known concentrations. Compare the peak area of the sample to the standard curve to determine its concentration.

Protocol 4.3: RXRα Transactivation Assay

This functional assay measures the ability of a compound to modulate the transcriptional activity of RXRα.[1][7]

Causality: This is a cell-based reporter gene assay. COS-1 cells are used because they are easy to transfect. The cells are engineered to express three components: 1) the RXRα receptor, 2) a reporter plasmid (RXRE-Luc) where the luciferase gene is controlled by an RXR response element, and 3) a control plasmid (pRL-tk) for normalization. If a compound activates RXRα, the receptor binds to the RXRE and drives luciferase expression, producing light. An antagonist will block this process. The dual-luciferase system provides an internal control to account for variations in transfection efficiency.

  • Cell Culture: Plate COS-1 cells in 12-well plates and grow to ~70% confluency.

  • Transfection: Co-transfect cells with plasmids expressing human RXRα, the RXRE-Luciferase reporter, and the pRL-tk (Renilla luciferase) control plasmid using a suitable lipid-based transfection reagent.

  • Incubation: Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium (containing charcoal-stripped serum to remove endogenous lipophilic compounds).

  • Compound Treatment: After 20-24 hours, treat the cells with:

    • Vehicle control (e.g., 0.1% ethanol).

    • RXRα agonist (e.g., 100 nM 9-cis-retinoic acid).

    • β-apo-13-carotenone at various concentrations.

    • Agonist + β-apo-13-carotenone at various concentrations.

  • Lysis: After 24 hours of treatment, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure both Firefly (from RXRE-Luc) and Renilla (from pRL-tk) luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized activity in treated wells to the vehicle control to determine activation or antagonism.

G cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Functional Assessment start Biological Sample (e.g., Cell Culture) extract Protocol 4.1: Solvent Extraction start->extract dry Dry & Reconstitute extract->dry hplc Protocol 4.2: HPLC-DAD Analysis dry->hplc quant Quantify Concentration hplc->quant assay Protocol 4.3: Transactivation Assay quant->assay Inform Assay Concentrations analyze Measure Reporter Activity assay->analyze end Final Result analyze->end Determine Bioactivity (Antagonism)

Fig. 3: Integrated workflow from extraction to functional analysis.

Chapter 5: Implications and Future Directions

The discovery of β-apo-13-carotenone as a potent, naturally occurring nuclear receptor antagonist has significant implications. It demonstrates that the biological effects of carotenoids extend far beyond their role as vitamin A precursors and antioxidants.

Physiological Relevance: The presence of β-apo-13-carotenone in the diet and its formation in the body raise important questions. Its ability to antagonize both RXR and RAR signaling could theoretically interfere with normal vitamin A function, potentially creating a state of "pseudo" vitamin A deficiency at a cellular level, even when systemic retinoid levels are adequate.[11] The balance between dietary intake of β-carotene, its conversion to active retinoids, and its cleavage into antagonistic apocarotenoids may be a critical, yet overlooked, factor in health.

Drug Development: As a high-affinity ligand for RXRs and RARs, β-apo-13-carotenone serves as a valuable natural scaffold. Its unique tetramer-inducing mechanism of RXR antagonism could inspire the development of a new class of selective receptor modulators with novel therapeutic applications in oncology, metabolic disease, and immunology.

Unanswered Questions: Despite the progress made, key questions remain. The identity of the primary mammalian enzyme(s) responsible for its formation is a critical missing piece of the puzzle. Furthermore, the full spectrum of its physiological and pathophysiological effects in vivo is yet to be determined. Future research will be essential to fully understand the role of this eccentric carotenoid metabolite in human health and disease.

References

  • Eroglu, A., Hruszkewycz, D. P., & Curley, R. W., Jr (2010). The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. Archives of biochemistry and biophysics, 504(1), 11–16. [Link]

  • Tang, G., Wang, X. D., Russell, R. M., & Krinsky, N. I. (1991). Characterization of beta-apo-13-carotenone and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. Biochemistry, 30(41), 9829–9834. [Link]

  • Harrison, E. H., dela Sena, C., Eroglu, A., & Fleshman, M. K. (2012). The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling. The American journal of clinical nutrition, 96(5), 1189S–1192S. [Link]

  • American Chemical Society. (1991). Characterization of .beta.-apo-13-carotenone and .beta.-apo-14'-carotenal as enzymic products of the excentric cleavage of .beta.-carotene. Biochemistry. [Link]

  • Zuniga, L. M., Erdman, J. W., Jr, & Harrison, E. H. (2016). Uptake and metabolism of β-apo-8'-carotenal, β-apo-10'-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of lipid research, 57(1), 53–62. [Link]

  • Havaux, M. (2020). Biosynthesis pathways of β-carotene apocarotenoids, via a mainly oxidative process, that do not have an identified receptor. ResearchGate. [Link]

  • Zeb, A., & Mehmood, S. (2016). Analytical tools for the analysis of β-carotene and its degradation products. Journal of the American Oil Chemists' Society, 93(11), 1433–1453. [Link]

  • Zuniga, L. M., Erdman, J. W., & Harrison, E. H. (2016). HPLC-DAD analysis of cell extract after incubation with β-apo-13-carotenone (A). ResearchGate. [Link]

  • Sun, J., Wang, C. X., & Harrison, E. H. (2014). β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. The Journal of biological chemistry, 289(48), 33118–33124. [Link]

  • Taleon, V., Mugode, L., & Pillay, K. (2018). Identification of Enzymatic Cleavage Products of β-Carotene-Rich Extracts of Kale and Biofortified Maize. International Journal for Vitamin and Nutrition Research. [Link]

  • Tang, G., Wang, X. D., Russell, R. M., & Krinsky, N. I. (1991). Characterization of .beta.-apo-13-carotenone and .beta.-apo-14'-carotenal as enzymic products of the excentric cleavage of .beta.-carotene. ACS Publications. [Link]

  • Harrison, E. H. (2022). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. Antioxidants, 11(4), 659. [Link]

  • Reddit. (2020). β-apo-13-carotenone, a carotenoid found in many plants, is a Vitamin A Receptor antagonist (blocks activity of Vitamin A) - cause for concern? r/ScientificNutrition. [Link]

Sources

Foundational

Unveiling the Antagonistic Architecture: The Mechanism of Action of β-Apo-13-carotenone on Retinoid Receptors

Executive Summary For decades, the biological role of β-carotene was viewed almost exclusively through the lens of its function as a provitamin A precursor. However, the identification of eccentric cleavage products—spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the biological role of β-carotene was viewed almost exclusively through the lens of its function as a provitamin A precursor. However, the identification of eccentric cleavage products—specifically β-apo-13-carotenone —has forced a paradigm shift in our understanding of retinoid signaling. Unlike centrally cleaved retinoids that activate nuclear receptors, β-apo-13-carotenone functions as a highly potent, naturally occurring antagonist of both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)[1].

This whitepaper dissects the dual-mechanism architecture of β-apo-13-carotenone: its direct competitive inhibition at the RAR ligand-binding domain (LBD) and its novel ability to induce transcriptionally silent homotetramerization in RXRα[2]. Understanding these biophysical interactions is critical for drug development professionals targeting retinoid pathways in oncology, dermatology, and metabolic diseases.

The Metabolic Bifurcation: Central vs. Eccentric Cleavage

The pharmacological fate of β-carotene is dictated by its site of oxidative cleavage.

Under homeostatic conditions, β-carotene 15,15′-oxygenase (BCO1) catalyzes the symmetric central cleavage of β-carotene, yielding two molecules of retinaldehyde, which are subsequently oxidized to all-trans-retinoic acid (ATRA)—the canonical RAR agonist[3].

However, under conditions of high oxidative stress or via the action of β-carotene 9′,10′-oxygenase (BCO2), β-carotene undergoes eccentric cleavage at non-central double bonds[3]. This pathway generates apocarotenoids, including β-apo-13-carotenone. Liquid chromatography-mass spectrometry (LC/MS) analyses have confirmed that β-apo-13-carotenone is not merely an in vitro artifact; it circulates in human plasma at biologically relevant concentrations of 3–5 nM[1].

Pathway cluster_central Central Cleavage (Homeostasis) cluster_eccentric Eccentric Cleavage (Oxidative Stress) BC β-Carotene (Provitamin A) BCO1 BCO1 Enzyme BC->BCO1 BCO2 BCO2 / Non-enzymatic ROS BC->BCO2 ATRA All-trans-retinoic acid (ATRA) RAR Agonist BCO1->ATRA Target Retinoid Receptors (RAR/RXR) ATRA->Target Activates Apo13 β-Apo-13-carotenone RAR/RXR Antagonist BCO2->Apo13 Apo13->Target Blocks

Metabolic bifurcation of β-Carotene and its opposing effects on Retinoid Receptors.

Core Mechanisms of Action

Mechanism I: Direct Competitive Antagonism at RARs

β-Apo-13-carotenone exerts its primary inhibitory effect by directly competing with ATRA for the hydrophobic pocket of the RAR Ligand Binding Domain (LBD)[1]. Reporter gene assays and endogenous gene expression profiling in HepG2 cells demonstrate that β-apo-13-carotenone does not possess intrinsic transactivation capacity[4]. Instead, its binding creates steric hindrance that prevents the conformational shift required for co-activator recruitment, effectively silencing downstream retinoid-responsive genes such as RARβ and CYP26A1[1].

Mechanism II: The RXRα Tetramerization Switch

While its action on RAR is a standard competitive blockade, its effect on the Retinoid X Receptor (RXRα) represents a novel mechanism of nuclear receptor regulation. Ligand-free RXRα exists in a dynamic equilibrium between dimers and tetramers. Agonists like 9-cis-retinoic acid (9cRA) force the dissociation of tetramers into active dimers[2].

Conversely, β-apo-13-carotenone acts as a "tetramerization switch." Upon binding to RXRα, it stabilizes the receptor into a transcriptionally silent homotetramer [2]. This oligomeric sequestration depletes the nuclear pool of available RXRα, preventing it from forming functional heterodimers with other nuclear receptors (e.g., RAR, PPAR, LXR), thereby inducing a broad-spectrum blockade of retinoid signaling networks[2].

Mechanism Apo β-Apo-13-carotenone RAR RAR Ligand Binding Domain (Monomer/Heterodimer) Apo->RAR Binds LBD RXR RXRα Ligand Binding Domain (Homodimer) Apo->RXR Binds LBD RAR_Antag Competitive Inhibition (Displaces ATRA) RAR->RAR_Antag RXR_Tetra Homotetramerization (Transcriptionally Silent) RXR->RXR_Tetra GeneRep Target Gene Repression (RARβ, CYP26A1) RAR_Antag->GeneRep RXR_Tetra->GeneRep

Dual mechanism of β-Apo-13-carotenone: RAR competitive inhibition and RXRα tetramerization.

Quantitative Pharmacodynamics

The antagonistic potency of β-apo-13-carotenone is not merely an artifact of high-concentration dosing; it operates at physiological nanomolar concentrations[5]. Below is a synthesis of its binding and transcriptional metrics.

Table 1: Receptor Binding Affinities (Radioligand Displacement)

LigandTarget ReceptorRelative AffinityPharmacological Action
ATRA RAR (α, β, γ)High (K_d ~ 1-2 nM)Canonical Agonist
9-cis-RA RXRαHigh (K_d ~ 1.5 nM)Canonical Agonist (Dimerizer)
β-Apo-13-carotenone RAR (α, β, γ)High (Comparable to ATRA)Competitive Antagonist[5]
β-Apo-13-carotenone RXRαHigh (Comparable to 9-cis-RA)Antagonist (Tetramerizer)[5]

Table 2: Transcriptional Inhibition Metrics in HepG2 Cells

Target GeneInducerInhibitor (β-Apo-13-carotenone)Transcriptional Outcome
RARβ10 nM ATRA1 nM – 100 nMDose-dependent suppression (up to 90% block)[1]
CYP26A110 nM ATRA1 nM – 100 nMDose-dependent suppression (up to 85% block)[1]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent the gold-standard workflows for validating apocarotenoid mechanisms. Every step is designed as a self-validating system to isolate direct causality from downstream artifacts.

Protocol 1: Differentiating Oligomeric Dependency via Transactivation Assays

Rationale: To prove that β-apo-13-carotenone antagonizes RXRα specifically through tetramerization, researchers must compare its effects on full-length RXRα versus a chimeric Gal4-DBD:RXRα-LBD construct. The Gal4 DNA-binding domain forces a specific dimerization state that resists tetramerization[2].

  • Cell Culture & Transfection: Seed COS-7 cells in 96-well plates. Co-transfect with either full-length RXRα + RXRE-Luciferase reporter OR Gal4-DBD:RXRα-LBD + UAS-Luciferase reporter.

  • Ligand Treatment: Treat cells with 10 nM 9-cis-RA (agonist control) in the presence of titrating concentrations of β-apo-13-carotenone (0.1 nM to 1 μM).

  • Lysis and Detection: After 24 hours, lyse cells and measure luminescence.

  • Self-Validation Check: β-Apo-13-carotenone will successfully antagonize the full-length RXRα but will fail to antagonize the Gal4-DBD chimera[2]. This divergence isolates tetramerization as the definitive causal mechanism of antagonism.

Protocol 2: Competitive Radioligand Binding Assay

Rationale: Transactivation assays measure downstream effects. To prove direct active-site competition, a cell-free biophysical assay using purified LBDs is required[1].

  • Receptor Preparation: Express and purify recombinant human RARα LBD or RXRα LBD using a bacterial expression system (e.g., E. coli BL21) with a His-tag for Ni-NTA affinity purification.

  • Tracer Incubation: Incubate 50 nM of purified receptor with 10 nM of [3H]-ATRA (for RAR) or [3H]-9-cis-RA (for RXR) in binding buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA).

  • Competitor Titration: Add unlabeled β-apo-13-carotenone at logarithmic concentrations (10 pM to 10 μM).

  • Separation: Use dextran-coated charcoal to adsorb unbound free ligand. Centrifuge and collect the supernatant containing the receptor-bound ligand.

  • Quantification & Validation: Measure radioactivity via liquid scintillation counting. Plot the displacement curve to calculate the IC50 and Ki. Control: Use retinyl acetate as a negative control; its inability to displace the radioligand validates that the interaction is specific to the LBD pocket and not due to non-specific lipid partitioning[1].

Translational Implications: Solving the CARET Paradox

The mechanistic profiling of β-apo-13-carotenone provides a compelling molecular explanation for one of the most infamous paradoxes in clinical nutrition: the Beta-Carotene and Retinol Efficacy Trial (CARET). In this trial, high-dose β-carotene supplementation unexpectedly increased the incidence of lung cancer in heavy smokers[6].

Through the lens of this whitepaper, the causality becomes clear: the highly oxidative environment in the lungs of smokers drives the asymmetric, eccentric cleavage of the supplemented β-carotene via ROS and BCO2[3]. This floods the local tissue with β-apo-13-carotenone. By directly blocking RARs and sequestering RXRα into inactive tetramers, β-apo-13-carotenone shuts down protective retinoid signaling, thereby promoting cellular dedifferentiation and oncogenesis[6].

References

  • β-Apo-13-carotenone Regulates Retinoid X Receptor Transcriptional Activity through Tetramerization of the Receptor Journal of Biological Chemistry[Link]

  • Naturally Occurring Eccentric Cleavage Products of Provitamin A β-Carotene Function as Antagonists of Retinoic Acid Receptors Journal of Biological Chemistry[Link]

  • Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells Journal of Lipid Research[Link]

  • The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling American Journal of Clinical Nutrition[Link]

  • Apocarotenoids do not significantly activate retinoic acid receptors α or β Experimental Biology and Medicine[Link]

  • Apocarotenoids: Emerging Roles in Mammals Annual Review of Nutrition[Link]

Sources

Exploratory

The Dual Facets of a Carotenoid Metabolite: A Technical Guide to the Role of β-Apo-13-carotenone in Retinoid Signaling Pathways

Abstract This technical guide provides an in-depth exploration of β-apo-13-carotenone, a fascinating and biologically active metabolite derived from the eccentric cleavage of β-carotene. While the canonical retinoid sign...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of β-apo-13-carotenone, a fascinating and biologically active metabolite derived from the eccentric cleavage of β-carotene. While the canonical retinoid signaling pathway, governed by the vitamin A derivative retinoic acid, is well-established as a critical regulator of cellular processes, the modulatory roles of other carotenoid-derived molecules are increasingly being recognized. This document synthesizes current research to elucidate the intricate mechanisms by which β-apo-13-carotenone functions as a potent antagonist of both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), the key nuclear receptors mediating retinoid signals. We will delve into its unique mode of action, particularly its ability to induce a transcriptionally inert tetrameric state in RXRα, and provide detailed experimental protocols for researchers to investigate these interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this emerging area of retinoid biology.

The Canonical Retinoid Signaling Pathway: A Primer

The biological effects of vitamin A are predominantly mediated by its active metabolite, all-trans retinoic acid (ATRA).[1] Retinoid signaling is a cornerstone of cellular regulation, influencing a vast array of processes including cell differentiation, proliferation, and apoptosis.[1] The pathway is orchestrated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each with three subtypes (α, β, and γ).[[“]][3][4]

In the classical genomic pathway, RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[1][[“]] In the absence of a ligand, the RAR/RXR heterodimer often associates with corepressor proteins, actively silencing gene transcription.[1] The binding of an agonist, such as ATRA to RAR, instigates a conformational change in the receptor complex. This alteration leads to the dissociation of corepressors and the recruitment of coactivators, ultimately initiating the transcription of downstream genes.[1] While RARs bind both all-trans and 9-cis retinoic acid, RXRs are specifically activated by 9-cis retinoic acid.[[“]][5]

Visualizing the Canonical Pathway

Canonical_Retinoid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH ATRA_cyto All-trans Retinoic Acid Retinaldehyde->ATRA_cyto RALDH CRABP CRABP ATRA_cyto->CRABP ATRA_nuc All-trans Retinoic Acid CRABP->ATRA_nuc transport RAR RAR ATRA_nuc->RAR RAR_RXR RAR/RXR Heterodimer ATRA_nuc->RAR_RXR activates RAR->RAR_RXR RXR RXR RXR->RAR_RXR CoRepressor Co-Repressor RAR_RXR->CoRepressor recruits (inactive) CoActivator Co-Activator RAR_RXR->CoActivator recruits (active) RARE RARE RAR_RXR->RARE binds Gene_Repression Gene Repression CoRepressor->Gene_Repression Gene_Activation Gene Activation CoActivator->Gene_Activation

Caption: Canonical retinoid signaling pathway.

β-Apo-13-carotenone: An Eccentric Cleavage Product with a Unique Identity

β-Apo-13-carotenone is a C18-apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids.[6] While the central cleavage of provitamin A carotenoids like β-carotene by the enzyme β,β-carotene-15,15′-oxygenase (BCO1) yields retinal and subsequently retinoic acid, the eccentric cleavage at other positions of the polyene chain is catalyzed by β,β-carotene-9′,10′-oxygenase (BCO2).[7][8][9] This eccentric cleavage gives rise to a variety of β-apocarotenoids, including β-apo-13-carotenone.[6] It is important to note that β-apo-13-carotenone can also be formed from the oxidative cleavage of retinoids themselves.[6] This metabolite has been detected in human plasma, suggesting its physiological relevance.[10]

Unlike retinoic acid, which acts as a potent agonist for RARs, β-apo-13-carotenone exhibits no significant transactivation activity on its own.[6][7] Instead, compelling evidence has emerged demonstrating its role as a competitive antagonist of both RARs and RXRs.[6][10]

Visualizing Carotenoid Cleavage

Carotenoid_Cleavage beta_Carotene β-Carotene Retinal Retinal (2 molecules) beta_Carotene->Retinal BCO1 (Central Cleavage) Apocarotenoids β-Apocarotenoids (e.g., β-Apo-13-carotenone) beta_Carotene->Apocarotenoids BCO2 (Eccentric Cleavage) Retinoic_Acid Retinoic Acid Retinal->Retinoic_Acid RALDH

Caption: Enzymatic cleavage pathways of β-carotene.

The Antagonistic Mechanism of β-Apo-13-carotenone

Competitive Binding to Retinoid Receptors

The antagonistic properties of β-apo-13-carotenone stem from its ability to directly compete with natural ligands for binding to RARs and RXRs. Radioligand binding assays have demonstrated that β-apo-13-carotenone binds to all three RAR subtypes (α, β, and γ) with high affinity, comparable to that of all-trans retinoic acid (3-5 nM).[6] Similarly, it binds to RXRα with an affinity (7-8 nM) almost identical to that of 9-cis-retinoic acid.[6][11]

Molecular modeling studies have further corroborated these findings, showing that β-apo-13-carotenone can comfortably fit into the ligand-binding pockets of these receptors.[6][10] This direct competition for the ligand-binding site is the foundational step in its antagonistic action.

ReceptorLigandBinding Affinity (Kd)Reference
RARαall-trans Retinoic Acid~3-5 nM[6]
β-Apo-13-carotenone~3-5 nM[6]
RARβall-trans Retinoic Acid~3-5 nM[6]
β-Apo-13-carotenone~3-5 nM[6]
RARγall-trans Retinoic Acid~3-5 nM[6]
β-Apo-13-carotenone~3-5 nM[6]
RXRα9-cis-Retinoic Acid~7-8 nM[6]
β-Apo-13-carotenone~7-8 nM[6]
Inhibition of Agonist-Induced Transactivation

By occupying the ligand-binding pocket, β-apo-13-carotenone effectively blocks the activation of RARs and RXRs by their respective agonists. In reporter gene assays, β-apo-13-carotenone has been shown to inhibit the transactivation of RARs induced by all-trans retinoic acid.[6][10] This inhibition is dose-dependent, with increasing concentrations of β-apo-13-carotenone shifting the dose-response curve of the agonist to the right.[10]

Furthermore, β-apo-13-carotenone has been observed to suppress the ATRA-induced expression of endogenous retinoid-responsive genes, such as RARβ and CYP26A1, in cell culture models.[10][12]

A Novel Mechanism of RXRα Antagonism: Induction of Tetramerization

The antagonistic action of β-apo-13-carotenone on RXRα is particularly noteworthy due to its unique molecular mechanism.[13][14] While some synthetic RXR antagonists function by sterically hindering the recruitment of coactivators, β-apo-13-carotenone operates differently.[13] It has been demonstrated that β-apo-13-carotenone does not significantly interfere with the binding of coactivator peptides to the RXRα ligand-binding domain.[13][14]

Instead, β-apo-13-carotenone promotes the formation of a transcriptionally silent RXRα tetramer.[11][13][14] In its unbound state, RXR can exist as a homotetramer, which is considered transcriptionally inactive. The binding of an agonist like 9-cis-retinoic acid typically causes the tetramer to dissociate into active dimers.[13] β-Apo-13-carotenone, however, stabilizes the tetrameric conformation, effectively sequestering RXRα and preventing its participation in transcriptional activation.[13][14] This novel mechanism of antagonism distinguishes β-apo-13-carotenone from many synthetic RXR modulators.

Visualizing the Antagonistic Action

Antagonistic_Mechanism cluster_rar RAR Antagonism cluster_rxr RXR Antagonism ATRA All-trans Retinoic Acid RAR_LBD RAR Ligand Binding Pocket ATRA->RAR_LBD binds bApo13C_rar β-Apo-13-carotenone bApo13C_rar->RAR_LBD competes and binds No_Activation_rar No Activation bApo13C_rar->No_Activation_rar Activation_rar Transcriptional Activation RAR_LBD->Activation_rar 9cRA 9-cis Retinoic Acid RXR_Dimer RXR Dimer (Active) 9cRA->RXR_Dimer promotes bApo13C_rxr β-Apo-13-carotenone RXR_Tetramer RXR Tetramer (Inactive) bApo13C_rxr->RXR_Tetramer induces

Caption: Antagonistic mechanisms of β-apo-13-carotenone.

Experimental Protocols for Studying β-Apo-13-carotenone Activity

To facilitate further research in this area, we provide detailed protocols for key in vitro assays to characterize the effects of β-apo-13-carotenone on retinoid receptor activity.

Dual-Luciferase Reporter Assay for Measuring Receptor Antagonism

This assay is a cornerstone for quantifying the ability of a compound to inhibit agonist-induced receptor activation.[15][16][17] It utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with RAREs. A second, constitutively expressed luciferase (e.g., Renilla) serves as an internal control for transfection efficiency and cell viability.[15]

Luciferase_Assay_Workflow Step1 1. Cell Seeding (e.g., HEK293T, HepG2) Step2 2. Co-transfection - Receptor Expression Vector (RAR/RXR) - RARE-Firefly Luciferase Reporter - Renilla Luciferase Control Step1->Step2 Step3 3. Cell Treatment - Agonist (ATRA / 9cRA) - Antagonist (β-Apo-13-carotenone) - Vehicle Control Step2->Step3 Step4 4. Incubation (24-48 hours) Step3->Step4 Step5 5. Cell Lysis Step4->Step5 Step6 6. Luciferase Activity Measurement (Luminometer) Step5->Step6 Step7 7. Data Analysis (Normalize Firefly to Renilla) Step6->Step7

Caption: Workflow for a dual-luciferase reporter assay.

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate growth medium.

    • Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transient Transfection:

    • For each well, prepare a transfection mix containing:

      • An expression vector for the desired retinoid receptor (e.g., pCMX-hRARα or pCMX-hRXRα).

      • A firefly luciferase reporter plasmid containing multiple copies of a RARE upstream of a minimal promoter (e.g., pGL4.20[luc2/RARE]).

      • A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK).

    • Use a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells with the transfection mix for 4-6 hours.

  • Compound Treatment:

    • After transfection, replace the medium with fresh medium containing the test compounds.

    • Prepare serial dilutions of β-apo-13-carotenone.

    • For antagonist mode, treat cells with a fixed concentration of agonist (e.g., 10 nM ATRA for RARα or 100 nM 9-cis-retinoic acid for RXRα) in the presence of varying concentrations of β-apo-13-carotenone.

    • Include appropriate controls: vehicle only, agonist only, and antagonist only.

  • Incubation and Lysis:

    • Incubate the treated cells for 24-48 hours.

    • Lyse the cells using a passive lysis buffer.

  • Luminometry:

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a plate-reading luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency.

    • Plot the normalized luciferase activity against the concentration of the antagonist to determine the IC50 value.

Competitive Radioligand Binding Assay

This cell-free assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to a purified receptor.[18]

  • Receptor Preparation:

    • Express and purify the ligand-binding domain (LBD) of the target receptor (e.g., RARα-LBD or RXRα-LBD).

  • Assay Setup:

    • In a multi-well plate, incubate a fixed concentration of the purified receptor LBD with a fixed concentration of a radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid for RAR or [³H]-9-cis-retinoic acid for RXR).

    • Add increasing concentrations of unlabeled β-apo-13-carotenone.

  • Incubation and Separation:

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the receptor-bound radioligand from the free radioligand (e.g., using a filter-binding assay or size-exclusion chromatography).

  • Quantification:

    • Quantify the amount of receptor-bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound radioligand against the concentration of β-apo-13-carotenone to calculate the Ki (inhibition constant).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays can be employed to investigate how β-apo-13-carotenone affects the binding of RAR/RXR heterodimers to the RAREs of target genes in a cellular context.[19][20][21]

  • Cell Treatment and Crosslinking:

    • Treat cells (e.g., HepG2) with vehicle, ATRA, or ATRA plus β-apo-13-carotenone.

    • Crosslink protein-DNA complexes with formaldehyde.

  • Chromatin Preparation:

    • Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to RARα or RXRα.

    • Use protein A/G beads to pull down the antibody-receptor-DNA complexes.

  • Elution and Reverse Crosslinking:

    • Elute the complexes from the beads and reverse the formaldehyde crosslinks.

  • DNA Purification and Analysis:

    • Purify the DNA.

    • Use quantitative PCR (qPCR) with primers flanking the RARE of a known target gene (e.g., RARβ2 promoter) to quantify the amount of precipitated DNA. A decrease in the amount of precipitated DNA in the presence of β-apo-13-carotenone would suggest reduced receptor binding to the promoter.

Concluding Remarks and Future Perspectives

β-Apo-13-carotenone represents a fascinating example of how eccentric cleavage products of dietary carotenoids can possess distinct and potent biological activities. Its role as a dual antagonist of RAR and RXR signaling, particularly through the novel mechanism of inducing RXRα tetramerization, positions it as a significant modulator of the retinoid signaling network.[6][13][14] The presence of this compound in human plasma underscores its potential physiological relevance.[10]

For researchers in drug development, β-apo-13-carotenone and its analogs could serve as lead compounds for the design of novel retinoid receptor modulators with unique mechanisms of action.[22] Further research is warranted to fully elucidate the in vivo consequences of this antagonism and to explore its potential therapeutic applications in diseases where retinoid signaling is dysregulated. The experimental frameworks provided in this guide offer a robust starting point for scientists to further unravel the complexities of β-apo-13-carotenone's role in cellular signaling.

References

  • What are the functions of retinoic acid receptors (RAR) and retinoid X receptors (RXR)?
  • Ziouzenkova, O., & Harrison, E. H. (2017). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. MDPI. [Link]

  • Njar, V. C., & Gediya, L. K. (2010). Retinoic Acid Signaling Pathways in Development and Diseases. PMC. [Link]

  • Zelent, A., & Petkovich, M. (2006). β-Apocarotenoids do not significantly activate retinoic acid receptors α or β. PMC. [Link]

  • Retinoic acid receptors RARs and retinoid X receptors RXRs ; Definition, Function, Mechanism. (2025, March 24). YouTube. [Link]

  • Lee, M. O., & Lee, S. H. (2012). Identification of transcriptional regulatory cascades in retinoic acid-induced growth arrest of HepG2 cells. PMC. [Link]

  • Ziouzenkova, O., Orasan, O. H., Shmarakov, I., & Harrison, E. H. (2012). Naturally Occurring Eccentric Cleavage Products of Provitamin A β-Carotene Function as Antagonists of Retinoic Acid Receptors. PMC. [Link]

  • Raza, A., & Faiyaz, A. (2023). Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Frontiers in Pharmacology. [Link]

  • Gudas, L. J. (2012). Regulation of Gene Expression by Retinoids. ResearchGate. [Link]

  • Rhinn, M., & Dollé, P. (2012). Retinoic acid signalling during development. ResearchGate. [Link]

  • Levin, A. A., Sturzenbecker, L. J., Kazmer, S., Bosakowski, T., Huselton, C., Allenby, G., ... & Grippo, J. F. (1992). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. PMC. [Link]

  • Jones, S. A., Parks, D. J., & Kliewer, S. A. (2003). Cell-free ligand binding assays for nuclear receptors. PubMed. [Link]

  • Altucci, L., & Gronemeyer, H. (2001). Retinoid receptors and therapeutic applications of RAR/RXR modulators. PubMed. [Link]

  • Gudas, L. J. (2011). Regulation of Gene Expression by Retinoids. Ingenta Connect. [Link]

  • Rochette-Egly, C., & Chambon, P. (2001). Transcriptional activities of retinoic acid receptors. PubMed. [Link]

  • Levin, A. A., Sturzenbecker, L. J., Kazmer, S., Bosakowski, T., Huselton, C., Allenby, G., ... & Grippo, J. F. (1992). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. PNAS. [Link]

  • Sun, J., Narayanasamy, S., & Harrison, E. H. (2014). β-Apo-13-carotenone Regulates Retinoid X Receptor Transcriptional Activity through Tetramerization of the Receptor. PMC. [Link]

  • Sun, J., Narayanasamy, S., & Harrison, E. H. (2014). β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. PubMed. [Link]

  • Rhinn, M., & Dollé, P. (2012). Retinoic acid signalling during development. CMB-UNITO. [Link]

  • Wang, X. D., & Shang, F. (2015). Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism. MDPI. [Link]

  • Palczewski, K., & Kiser, P. D. (2022). A Computer Simulation Insight into the Formation of Apocarotenoids: Study of the Carotenoid Oxygenases BCO1 and BCO2 and Their Interaction with Putative Substrates. MDPI. [Link]

  • ScienCell Research Laboratories. (2025, November 24). Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays. ScienCell Research Laboratories. [Link]

  • Wang, C. X., & Harrison, E. H. (2016). Actions of β-Apo-Carotenoids in Differentiating Cells: Differential Effects in P19 Cells and 3T3-L1 Adipocytes. PMC. [Link]

  • Evans, R. M., & Mangelsdorf, D. J. (2024). The pathogenic role of retinoid nuclear receptor signaling in cancer and metabolic syndromes. Rockefeller University Press. [Link]

  • Signosis. (n.d.). TF Luciferase Reporter Vectors. Signosis. [Link]

  • Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional. Eurofins Discovery. [Link]

  • Wikipedia. (n.d.). Chromatin immunoprecipitation. Wikipedia. [Link]

  • von Lintig, J., & Kiser, P. D. (2021). The structural and biochemical basis of apocarotenoid processing by β-carotene-oxygenase-2. eScholarship.org. [Link]

  • IntechOpen. (2011). Nuclear Receptor Modulators — Current Approaches and Future Perspectives. IntechOpen. [Link]

  • von Lintig, J., & Kiser, P. D. (2020). The human mitochondrial enzyme BCO2 exhibits catalytic activity toward carotenoids and apocarotenoids. PMC. [Link]

  • Indigo Biosciences. (n.d.). Indigo Biosciences Nuclear Receptor. IIVS.org. [Link]

  • Indigo Biosciences. (n.d.). Transcription Factor Assay Kits. Indigo Biosciences. [Link]

  • ResearchGate. (n.d.). Apo-13-carotenone is a potent antagonist of retinoic acid... ResearchGate. [Link]

  • von Lintig, J., & Kiser, P. D. (2020). The human mitochondrial enzyme BCO2 exhibits catalytic activity toward carotenoids and apocarotenoids. ResearchGate. [Link]

  • Wikipedia. (n.d.). Carotenoid oxygenase. Wikipedia. [Link]

  • Springer Nature Experiments. (n.d.). An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta. Springer Nature Experiments. [Link]

  • DigitalCommons@TMC. (2022, April 1). β-Carotene Oxygenase 2 Genotype Modulates the Impact of Dietary Lycopene on Gene Expression during Early TRA. DigitalCommons@TMC. [Link]

  • Antibodies.com. (2024, June 4). Chromatin Immunoprecipitation (ChIP): The Complete Guide. Antibodies.com. [Link]

Sources

Foundational

Enzymatic Formation and Pharmacological Profiling of β-Apo-13-carotenone: A Non-Canonical β-Carotene Cleavage Pathway

Executive Summary The metabolic processing of β-carotene is traditionally viewed through the lens of canonical central cleavage, wherein the enzyme β-carotene 15,15'-oxygenase (BCO1) symmetrically cleaves the C40 polyene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic processing of β-carotene is traditionally viewed through the lens of canonical central cleavage, wherein the enzyme β-carotene 15,15'-oxygenase (BCO1) symmetrically cleaves the C40 polyene chain to yield two molecules of retinal (vitamin A)[1]. However, the pharmacological landscape of carotenoid metabolism is significantly more complex due to excentric (asymmetric) cleavage pathways. While β-carotene 9',10'-oxygenase (BCO2) is the primary driver of excentric cleavage, yielding β-apo-10'-carotenal[1], a distinct and highly specific enzymatic cleavage at the 13,14 double bond generates β-apo-13-carotenone (a C18 ketone) and β-apo-14'-carotenal (a C22 aldehyde)[2].

This technical guide dissects the enzymatic formation of β-apo-13-carotenone and details its profound pharmacological relevance as a naturally occurring, potent antagonist of the Retinoid X Receptor alpha (RXRα)[3].

Mechanistic Enzymology of β-Apo-13-carotenone Formation

The formation of β-apo-13-carotenone provides direct evidence for an alternative enzymatic excentric cleavage mechanism distinct from BCO1 and BCO2[2]. When β-carotene is processed by specific oxygenases present in mammalian intestinal mucosa, the polyene chain is cleaved asymmetrically at the 13,14 position.

Unlike auto-oxidation artifacts, the generation of β-apo-13-carotenone follows zero-order enzyme kinetics, increases linearly with protein concentration, and is completely abolished in the presence of enzymatic inhibitors like disulfiram [2]. This C18 apocarotenoid is structurally analogous to endogenous retinoids, allowing it to interface directly with nuclear hormone receptors.

Pathway BC β-Carotene (C40) BCO1 BCO1 Enzyme (15,15' Cleavage) BC->BCO1 BCO2 BCO2 Enzyme (9',10' Cleavage) BC->BCO2 ECC Excentric Cleavage (13,14 Double Bond) BC->ECC RET Retinal (C20) BCO1->RET APO10 β-apo-10'-carotenal (C27) + β-ionone (C13) BCO2->APO10 APO13 β-apo-13-carotenone (C18) + β-apo-14'-carotenal (C22) ECC->APO13

Enzymatic cleavage pathways of β-carotene yielding distinct apocarotenoid metabolites.

Pharmacological Profiling: RXRα Antagonism

The Retinoid X Receptor alpha (RXRα) is a master transcriptional regulator that forms heterodimers with numerous other nuclear receptors (e.g., PPAR, RAR, VDR). Its endogenous agonist is 9-cis-retinoic acid.

Recent structural and transactivation studies have revealed that β-apo-13-carotenone acts as a highly potent, competitive antagonist of RXRα [3]. By binding directly to the ligand-binding domain (LBD) of RXRα, β-apo-13-carotenone induces steric hindrance that prevents the recruitment of co-activators, thereby effectively silencing 9-cis-retinoic acid-induced transcriptional activation at concentrations as low as 1 nM[3].

RXR_Signaling CRA 9-cis-Retinoic Acid (Endogenous Agonist) RXR RXRα Receptor Ligand-Binding Domain CRA->RXR Binds & Activates APO β-apo-13-carotenone (Competitive Antagonist) APO->RXR Displaces Agonist ACT Gene Transcription Activated RXR->ACT REP Gene Transcription Repressed RXR->REP

Competitive inhibition of RXRα nuclear signaling by β-apo-13-carotenone.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls to isolate causality.

Protocol 1: In Vitro Excentric Cleavage & Extraction Assay

This protocol isolates the enzymatic formation of β-apo-13-carotenone from mammalian tissue, utilizing chemical inhibitors to rule out auto-oxidation[2].

  • Tissue Homogenization: Homogenize intestinal mucosa in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM Dithiothreitol (DTT).

    • Causality: DTT is critical to maintain the reduced state of vulnerable sulfhydryl groups within the oxygenase active site, preventing premature enzyme degradation.

  • Substrate Micellization: Dissolve β-carotene in tetrahydrofuran (THF) and mix with Tween 40. Evaporate the THF under a gentle stream of nitrogen gas and resuspend the residue in the aqueous buffer.

    • Causality: β-carotene is intensely lipophilic. Tween 40 micellization is mandatory to present the substrate at the aqueous-lipid interface where the enzyme operates, preventing substrate precipitation [4].

  • Enzymatic Incubation (Self-Validating Step): Divide the homogenate into two cohorts. To Cohort A (Experimental), add the micellar β-carotene. To Cohort B (Negative Control), pre-treat the homogenate with 1 mM disulfiram for 10 minutes prior to substrate addition. Incubate both at 37°C for 60 minutes.

    • Causality: Disulfiram selectively inhibits the excentric cleavage enzyme. If β-apo-13-carotenone appears in Cohort A but is absent in Cohort B, it proves the product is enzymatically generated rather than a byproduct of spontaneous chemical oxidation[2].

  • Extraction & HPLC-MS Analysis: Quench the reactions with absolute ethanol to denature proteins. Extract the lipophilic fraction using hexane. Analyze the organic layer via HPLC coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) to confirm the C18 mass signature of β-apo-13-carotenone[2].

Protocol 2: RXRα Transactivation and Antagonism Assay

This protocol quantifies the repressive capability of β-apo-13-carotenone on nuclear receptor signaling[3].

  • Cell Culture & Transfection: Seed Cos-1 cells in 24-well plates. Co-transfect the cells with an RXRE-Luciferase reporter plasmid, an RXRα expression vector, and a pRL-tk (Renilla luciferase) control plasmid using a lipid-based transfection reagent.

    • Causality: Cos-1 cells are explicitly chosen because they lack endogenous RXRα. This creates a "clean background" where any measured luminescence is strictly dictated by the transfected receptor[3].

  • Ligand Treatment: 24 hours post-transfection, wash the cells and treat them with 10 nM 9-cis-retinoic acid (the agonist) alongside varying concentrations (1 nM to 1 µM) of β-apo-13-carotenone in serum-free media.

  • Dual-Luciferase Quantification (Self-Validating Step): Lyse the cells and sequentially measure Firefly and Renilla luminescence.

    • Causality: Normalizing the Firefly luciferase activity (driven by RXRα) against the constitutively active Renilla luciferase creates an internal control that mathematically eliminates artifacts caused by well-to-well variations in transfection efficiency or cell viability[3].

Quantitative Data Presentation

The table below summarizes the comparative efficacy of various β-apocarotenoids on RXRα transactivation, highlighting the unique potency of the 13,14 excentric cleavage product.

Table 1: Comparative Efficacy of β-Apocarotenoids on RXRα Transactivation

Apocarotenoid CompoundCleavage OriginCarbon Chain LengthRXRα Modulation ProfileMinimum Effective Concentration
9-cis-Retinoic Acid IsomerizationC20Endogenous Agonist10 nM
β-apo-10'-carotenal 9',10' (BCO2)C27InactiveN/A
β-apo-14'-carotenal 13,14 (Excentric)C22Weak / InactiveN/A
β-apo-13-carotenone 13,14 (Excentric)C18Potent Antagonist≥ 1 nM

Data synthesized from transactivation assays demonstrating the specific structure-function relationship required for RXRα LBD binding[3].

References

  • Title: Characterization of beta-apo-13-carotenone and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene Source: Biochemistry (1991) URL: [Link]

  • Title: The eccentric cleavage product of beta-carotene, beta-apo-13-carotenone, functions as an antagonist of RXRalpha Source: Archives of Biochemistry and Biophysics (2010) URL: [Link]

  • Title: Apocarotenoids: Emerging Roles in Mammals Source: Annual Review of Nutrition (2018) URL: [Link]

  • Title: Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells Source: Journal of Lipid Research (2015) URL: [Link]

Sources

Exploratory

Unveiling the Regulatory Dynamics of β-Apo-13-carotenone: An In Vitro Methodological Guide

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Discipline: Nutritional Biochemistry, Nuclear Receptor Pharmacology, and Lipid Signaling Executive Summary For decades, the central c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Discipline: Nutritional Biochemistry, Nuclear Receptor Pharmacology, and Lipid Signaling

Executive Summary

For decades, the central cleavage of β-carotene by β-carotene-15,15′-oxygenase (BCO1) to yield retinal (and subsequently retinoic acid) dominated retinoid research[1]. However, eccentric (asymmetric) cleavage catalyzed by β-carotene-9′,10′-dioxygenase (BCO2) and non-enzymatic oxidative processes generate a distinct class of signaling lipids known as β-apocarotenoids[2][3]. Among these, β-apo-13-carotenone has emerged not as a mere metabolic byproduct, but as a potent, direct antagonist of the Retinoid X Receptor alpha (RXRα) and Retinoic Acid Receptors (RARs)[4].

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond theoretical summaries. Here, we dissect the causality behind in vitro experimental design, providing a self-validating framework for investigating the cellular uptake, metabolic fate, and transcriptional regulation of β-apo-13-carotenone.

Mechanistic Grounding: Pathway Dynamics and Receptor Antagonism

To design robust in vitro assays, one must first understand the structural and functional divergence of β-apo-13-carotenone from canonical retinoids. While all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid act as high-affinity agonists for RARs and RXRs respectively, β-apo-13-carotenone directly competes for the ligand-binding domain (LBD) of these nuclear receptors without inducing the conformational changes necessary for co-activator recruitment[4][5].

PathwayDynamics BC β-Carotene BCO1 BCO1 (Central Cleavage) BC->BCO1 BCO2 BCO2 / ROS (Eccentric Cleavage) BC->BCO2 Retinal Retinaldehyde -> Retinoic Acid BCO1->Retinal Apo13 β-Apo-13-carotenone BCO2->Apo13 Agonist RXR/RAR Agonism (Gene Transcription) Retinal->Agonist Antagonist RXR/RAR Antagonism (Transcriptional Repression) Apo13->Antagonist

Fig 1: Divergent metabolic pathways of β-carotene leading to receptor agonism vs. antagonism.

The antagonism of RXRα by β-apo-13-carotenone is profound because RXR serves as the obligate heterodimeric partner for numerous other nuclear receptors (e.g., PPARs, LXRs, FXR). Consequently, introducing β-apo-13-carotenone into a cellular system can blunt not only retinoid signaling but also broadly impact lipid and glucose metabolism pathways[1][6].

Quantitative Benchmarks for Assay Design

When establishing dosing regimens for in vitro studies, it is critical to align concentrations with physiologically relevant parameters to avoid artifactual lipotoxicity. Recent human clinical trials have quantified baseline and post-intervention plasma levels of β-apo-13-carotenone[7], while in vitro transactivation assays have established its receptor affinity[4].

Table 1: Pharmacokinetic and Pharmacodynamic Benchmarks for β-Apo-13-carotenone

ParameterValue / RangeBiological ContextReference
RXRα Antagonism (Effective Conc.) ≥ 1 nMCompetes with 9-cis-retinoic acid in Cos-1 cells.[4]
RAR Antagonism (Effective Conc.) Low nM rangeAntagonizes RARα, RARβ, and RARγ transactivation.[5]
Human Plasma Concentration (Baseline) ~0.37 ± 0.17 nmol/LFasting baseline in healthy human subjects.[7]
Human Plasma Conc. (Post-Tomato Juice) ~1.01 ± 0.27 nmol/LElevated after 4 weeks of high-β-carotene tomato juice.[7]
Melon Tissue Concentration ~30 pmol/g (wet wt)Naturally occurring in cantaloupe and honeydew.[2]

Application Note: Because physiological plasma concentrations hover around 1 nM, in vitro assays should utilize a titration range of 0.1 nM to 100 nM. Dosing cells in the micromolar (µM) range—a common error in carotenoid literature—forces non-specific lipid accumulation and should be avoided[2].

Core In Vitro Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every experimental choice is grounded in causality.

Protocol A: Micellar Delivery and Apical Uptake in Caco-2 Cells

Objective: To model human intestinal absorption and intracellular metabolism of β-apo-13-carotenone[5].

Causality of Design: Highly lipophilic apocarotenoids cannot be simply dissolved in culture media via DMSO; doing so causes uncontrolled precipitation and artifactual passive diffusion. We utilize Tween-40 to formulate mixed micelles, mimicking bile salt-mediated physiological transport across the apical membrane.

Step-by-Step Workflow:

  • Cell Differentiation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days post-confluence to ensure full differentiation into an enterocyte-like phenotype with tight junctions (validate via Transepithelial Electrical Resistance, TEER > 400 Ω·cm²).

  • Micelle Preparation: Dissolve β-apo-13-carotenone in hexane, evaporate under nitrogen gas, and resuspend in a Tween-40/serum-free DMEM solution (final Tween-40 concentration: 0.1%). Sonicate on ice for 15 minutes to yield stable micelles.

  • Apical Dosing: Apply the micellar solution (e.g., 100 nM β-apo-13-carotenone) to the apical chamber. Add standard serum-free DMEM to the basolateral chamber.

  • Incubation & Kinetics: Incubate at 37°C. Harvest cells and basolateral media at 1, 2, 4, and 8 hours.

  • Extraction & HPLC-MS/MS: Extract lipids using a 2:1 chloroform/methanol gradient. Quantify intracellular accumulation and basolateral secretion using HPLC coupled with tandem mass spectrometry against an internal standard (e.g., echinenone).

Protocol B: RXRα Transactivation Assay (Cos-1 Cells)

Objective: To quantify the antagonistic potency of β-apo-13-carotenone against 9-cis-retinoic acid-induced RXRα activation[4].

Causality of Design: Cos-1 cells are selected because they lack high levels of endogenous nuclear receptors, providing a "clean" background. To ensure the assay is self-validating, a dual-luciferase reporter system is mandatory. The co-transfection of a constitutively active Renilla luciferase vector normalizes for transfection efficiency and cell viability, proving that a drop in signal is due to true receptor antagonism, not compound toxicity.

Step-by-Step Workflow:

  • Transfection: Plate Cos-1 cells in 96-well plates. Co-transfect with:

    • RXRE-Luc (Firefly luciferase reporter driven by RXR response elements).

    • pSG5-RXRα (Expression vector for human RXRα).

    • pRL-tk (Renilla luciferase control vector).

  • Starvation: 24 hours post-transfection, wash cells and switch to media containing charcoal-stripped Fetal Bovine Serum (FBS) to remove endogenous lipid ligands.

  • Competitive Dosing: Co-treat cells with a fixed concentration of the agonist 9-cis-retinoic acid (e.g., 10 nM) and a titration of β-apo-13-carotenone (0.1 nM, 1 nM, 10 nM, 50 nM).

  • Lysis & Readout: After 18 hours, lyse cells using passive lysis buffer. Measure Firefly and Renilla luminescence sequentially using a dual-injector plate reader.

  • Data Normalization: Calculate the ratio of Firefly/Renilla activity. Plot the dose-response curve to determine the IC50 of β-apo-13-carotenone.

TransactivationMechanism Agonist 9-cis-Retinoic Acid (Agonist) Receptor RXRα Ligand Binding Domain Agonist->Receptor Binds & Activates Antagonist β-Apo-13-carotenone (Antagonist) Antagonist->Receptor Competes for Pocket Transcription Gene Expression (Luciferase Signal) Receptor->Transcription Agonist Dominant Repression Signal Repression (Antagonism) Receptor->Repression Antagonist Dominant

Fig 2: Competitive binding mechanism at the RXRα Ligand Binding Domain.

Integrated Experimental Workflow

When investigating novel apocarotenoids, a multi-tiered approach is required. One must first prove the compound can enter the cell (Uptake), prove it interacts with the target (Transactivation), and finally prove it alters downstream biology (Gene Expression).

ExperimentalWorkflow Step1 1. Micelle Formulation (Tween-40) Step2 2. Caco-2 Uptake (HPLC-MS/MS) Step1->Step2 Step3 3. Cos-1 Transfection (RXRE-Luc + RXRα) Step2->Step3 Validates Bioavailability Step4 4. Dual-Luciferase Readout Step3->Step4 Step5 5. HepG2 Validation (qPCR of Target Genes) Step4->Step5 Validates Mechanism

Fig 3: Multi-tiered in vitro workflow for evaluating apocarotenoid bioactivity.

By adhering to these rigorous, self-validating protocols, researchers can accurately delineate the complex signaling networks modulated by β-apo-13-carotenone, moving the field closer to understanding the true physiological impact of dietary carotenoid cleavage products.

References

  • Mammalian Metabolism of β-Carotene: Gaps in Knowledge. MDPI.
  • Apocarotenoids: Emerging Roles in Mammals. Annual Reviews.
  • Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. PMC (NIH).
  • The structural and biochemical basis of apocarotenoid processing by β-carotene-oxygenase-2. eScholarship.
  • The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. PubMed (NIH).
  • Limited appearance of apocarotenoids is observed in plasma after consumption of tomato juices: a randomized human clinical trial. PubMed (NIH).
  • Beta-Carotene Reduces Body Adiposity of Mice via BCMO1. PLOS.

Sources

Protocols & Analytical Methods

Method

Application Note: Extraction and Quantification of β-Apo-13-carotenone from Plant Matrices

Biological & Analytical Context β-Apo-13-carotenone (also known as d'orenone) is a naturally occurring C18-ketone apocarotenoid. Formed via the eccentric cleavage of β-carotene, it functions as a potent biological signal...

Author: BenchChem Technical Support Team. Date: March 2026

Biological & Analytical Context

β-Apo-13-carotenone (also known as d'orenone) is a naturally occurring C18-ketone apocarotenoid. Formed via the eccentric cleavage of β-carotene, it functions as a potent biological signaling molecule. In mammalian systems, it acts as an antagonist of the Retinoid X Receptor alpha (RXRα) by 1[1].

Given its low endogenous abundance in plant materials (e.g., Cucumis melo, tomatoes) and the high risk of artefactual generation from the degradation of parent β-carotene during processing, rigorous extraction and quantification protocols are paramount. This application note details a highly controlled, self-validating methodology for the isolation and LC-MS/MS quantification of β-apo-13-carotenone.

Pathway B β-Carotene (Provitamin A) E Eccentric Cleavage (BCO2 / ROS) B->E Oxidative Cleavage A β-Apo-13-carotenone (C18-ketone) E->A R RXRα Receptor (Ligand Binding) A->R Antagonistic Binding T Receptor Tetramerization (Transcriptionally Silent) R->T Induces G Gene Repression (e.g., Caspase 9) T->G Downregulates

Biological pathway of β-apo-13-carotenone acting as an RXRα antagonist.

Mechanistic Principles of Extraction (E-E-A-T)

To ensure analytical integrity, every step in this protocol is driven by specific physicochemical causalities:

  • Antioxidant Protection: β-carotene is highly prone to non-enzymatic oxidation. If extraction is performed without antioxidants, autoxidation can artificially inflate β-apo-13-carotenone levels. The addition of2 is mandatory to quench radical propagation[2].

  • Phase Separation Dynamics: Plant matrices contain high water content and complex pectins that form stubborn emulsions with non-polar solvents. The introduction of 3 alters the ionic strength, driving the lipophilic apocarotenoids into the organic (hexane) phase while precipitating proteins and breaking emulsions[3].

  • Chromatographic Selectivity: A C30 reversed-phase column is strictly required. Unlike standard C18 columns, the C30 stationary phase provides the superior shape selectivity necessary to resolve β-apo-13-carotenone from structurally similar apocarotenals and geometric isomers.

  • Ionization Strategy: 3 is utilized[3]. Apocarotenoids are highly lipophilic and lack easily ionizable functional groups in solution, making APcI the preferred soft ionization technique over ESI.

Self-Validating Quality Control System

A trustworthy protocol must be self-validating. To ensure data accuracy, researchers must incorporate three critical control points into every extraction batch:

  • Internal Standardization: Spike the initial plant matrix with4 prior to homogenization[4]. This stable isotope tracks matrix-induced ion suppression and physical extraction losses.

  • Procedural Blank: Process a matrix-free sample to confirm that no apocarotenoids are introduced via solvent contamination.

  • Artefact Control (The β-Carotene Spiked Blank): Because β-apo-13-carotenone can be generated artificially during extraction, subject pure β-carotene to the entire protocol. If β-apo-13-carotenone is detected in this blank, the antioxidant protection is insufficient and BHT concentrations must be optimized.

Materials & Reagents

  • Solvents: HPLC-grade Hexane, Methanol, and Methyl tert-butyl ether (MTBE).

  • Chemicals: Butylated hydroxytoluene (BHT), Sodium Chloride (NaCl).

  • Standards: [] and β-Apo-13-carotenone-d3.

  • Consumables: Amber glass vials, 0.22 μm PTFE syringe filters.

Step-by-Step Extraction Protocol

Step 1: Tissue Disruption

  • Flash-freeze the plant tissue (e.g., melon flesh or tomato) immediately in liquid nitrogen to halt enzymatic activity (e.g., endogenous carotenoid cleavage dioxygenases).

  • Homogenize 0.5 g of the frozen tissue into a fine powder using a cryogenic mill.

Step 2: Solid-Liquid Extraction 3. Transfer the homogenate to an amber glass vial to prevent photo-isomerization. 4. Spike the sample with 10 μL of a 1 μM β-apo-13-carotenone-d3 internal standard solution. 5. Add 5.0 mL of HPLC-grade hexane containing 0.1% (w/v) BHT. 6. Vortex vigorously for 2 minutes to ensure complete solvent penetration.

Step 3: Phase Separation 7. Add 200 μL of saturated NaCl aqueous solution to the homogenate. 8. Centrifuge the mixture at 3,000 × g for 10 minutes at 4°C. 9. Carefully transfer the upper (organic) hexane layer to a clean amber glass tube using a glass Pasteur pipette. 10. Repeat the extraction (Steps 5-9) twice more with 3.0 mL of hexane/BHT. Pool all organic fractions.

Step 4: Concentration and Reconstitution 11. Evaporate the pooled hexane extracts to complete dryness under a gentle stream of nitrogen gas at room temperature. Critical: Do not apply heat, as apocarotenoids are highly thermolabile. 12. Reconstitute the dried residue in 200 μL of a 1:1 (v/v) mixture of MTBE and Methanol. 13. Filter the extract through a 0.22 μm PTFE syringe filter directly into an amber HPLC vial equipped with a micro-insert.

Workflow N1 Plant Material (0.5g frozen tissue) N2 Cryogenic Grinding (Liquid N2) N1->N2 N3 Solvent Extraction (Hexane + 0.1% BHT) N2->N3 N4 Phase Separation (Saturated NaCl + Centrifugation) N3->N4 N5 Concentration (N2 Gas Drying) N4->N5 N6 Reconstitution (MTBE:MeOH 1:1) N5->N6 N7 LC-APcI-MS Analysis (m/z 259.2) N6->N7

Extraction workflow for β-apo-13-carotenone from plant matrices.

LC-APcI-MS/MS Analytical Method

Table 1: LC-MS/MS Instrument Parameters
ParameterSettingRationale
Analytical Column YMC C30 (4.6 × 150 mm, 5 μm)Resolves structurally similar apocarotenoids and geometric isomers.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for APcI positive mode ionization.
Mobile Phase B 100% MethanolModulates elution strength.
Mobile Phase C 100% MTBEStrong non-polar eluent to wash highly retained intact carotenoids.
Ionization Mode APcI (Positive)Soft ionization ideal for lipophilic, non-polar molecules.
Detection (m/z) 259.2 [M+H]+Specific protonated molecular ion for β-apo-13-carotenone.
Table 2: HPLC Gradient Elution Profile
Time (min)Solvent A (0.1% Formic Acid)Solvent B (Methanol)Solvent C (MTBE)
0.0 20%80%0%
12.0 0%30%70%
15.0 0%30%70%
16.0 20%80%0%
21.0 20%80%0%

(Note: The system must be re-equilibrated for at least 5 minutes at initial conditions between injections).

References

  • Sun, J., Narayanasamy, S., Curley, R. W., & Harrison, E. H. (2014). "β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor - PubMed." Journal of Biological Chemistry.
  • BOC Sciences. "CAS 17974-57-1 (β-Apo-13-carotenone) - BOC Sciences.
  • CymitQuimica. "Beta-apo-13-carotenone d3 | CymitQuimica." CymitQuimica Reference Standards.
  • Thakkar, P. N., et al. "Carotene and Novel Apocarotenoid Concentrations in Orange-fleshed Cucumis melo Melons: Determinations of β-Carotene Bioaccessibility and Bioavailability - PMC.
  • Harrison, E. H., & Quadro, L. (2018). "Apocarotenoids: Emerging Roles in Mammals - Annual Reviews." Annual Review of Nutrition.

Sources

Application

Application Note: NMR Spectroscopy for the Structural Elucidation of β-Apo-13-carotenone

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the structural and stereochemical elucidation of the apocaro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the structural and stereochemical elucidation of the apocarotenoid β-apo-13-carotenone using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

The Biological Imperative of β-Apo-13-carotenone

β-Apo-13-carotenone ( C18​H26​O ) is a naturally occurring apocarotenoid generated through the eccentric cleavage of dietary β-carotene[1]. While the central cleavage of β-carotene yields retinal (Vitamin A), eccentric cleavage—mediated by enzymes such as β-carotene-9',10'-oxygenase (BCO2) or non-enzymatic oxidative degradation—produces a homologous series of bioactive apocarotenals and apocarotenones[2].

In drug development and molecular biology, β-apo-13-carotenone is of significant interest due to its role as a potent, naturally occurring antagonist of the Retinoid X Receptor alpha (RXRα)[3]. By directly binding to the RXRα ligand-binding domain, it induces the formation of a transcriptionally silent receptor tetramer, thereby downregulating retinoid-responsive gene expression[4]. Understanding the precise stereochemistry of its polyene chain (specifically the all-E vs. Z configurations) is critical, as geometric isomerism directly dictates its binding affinity and biological efficacy.

BioPathway BC β-Carotene (Provitamin A) Cleavage Eccentric Cleavage (BCO2 / ROS) BC->Cleavage Apo13 β-Apo-13-carotenone (Antagonist) Cleavage->Apo13 Cleavage at C13-C14 RXR RXRα Receptor (Ligand Binding) Apo13->RXR Direct Binding Tetramer Receptor Tetramerization RXR->Tetramer Conformational Shift Gene Gene Silencing (Transcriptional Repression) Tetramer->Gene Inhibition

Biological pathway of β-carotene cleavage to β-apo-13-carotenone and subsequent RXRα antagonism.

Analytical Strategy & The Causality of NMR Selection

Mass spectrometry (LC-MS) can confirm the molecular weight and formula of β-apo-13-carotenone, but it cannot unambiguously map the connectivity of the β-ionone ring to the polyene chain or resolve the E/Z stereochemistry of the double bonds. NMR spectroscopy bridges this gap.

  • Solvent Causality: Deuterated chloroform ( CDCl3​ ) is the solvent of choice. Apocarotenoids are highly lipophilic, ensuring complete dissolution in CDCl3​ . Furthermore, CDCl3​ lacks exchangeable protons that could interfere with the critical olefinic region (5.5 – 7.0 ppm) where the polyene chain protons resonate[5].

  • 2D Correlation Causality: The C6-C7 bond connects the β-ionone ring to the polyene chain. Because C6 is a quaternary carbon (lacking protons), standard 1H−1H COSY cannot trace the connectivity across this junction. Therefore, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to observe the 3JCH​ long-range couplings between the C18 methyl protons and C7, as well as between H7 and C5/C6.

Self-Validating Experimental Protocols

To ensure data integrity, the following step-by-step protocol incorporates internal quality control checkpoints.

Step 1: Sample Preparation & Quality Control
  • Purification: Isolate β-apo-13-carotenone via preparative HPLC (C18 column, methanol/water gradient) to ensure >95% purity. Evaporate the solvent under a gentle stream of nitrogen to prevent auto-oxidation.

  • Dissolution: Dissolve 5–10 mg of the purified compound in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • Self-Validation (Lineshape Check): Acquire a rapid 1D 1H scan. Check the TMS peak at 0.00 ppm. The line width at half height ( w1/2​ ) must be < 1.0 Hz. If the peak is broad or asymmetric, re-shim the magnet. Poor shimming will obscure the fine J -couplings in the polyene chain necessary for stereochemical assignment.

Step 2: NMR Acquisition Parameters
  • 1D 1H NMR: Acquire at 600 MHz, 298 K. Use a 30° pulse angle with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the methyl protons. Acquire 64 scans.

  • 1D 13C NMR: Acquire at 150 MHz using composite pulse decoupling (e.g., WALTZ-16) to remove proton splitting. Use a D1 of 2 seconds. Acquire 1024–2048 scans depending on sample concentration.

  • 2D HSQC: Optimize for a one-bond coupling constant ( 1JCH​ ) of 145 Hz. This will map all protonated carbons.

  • 2D HMBC: Optimize for long-range couplings ( nJCH​ ) of 8 Hz. This is the critical step for assigning the quaternary carbons (C1, C5, C6, C13).

  • 2D NOESY: Set the mixing time ( τm​ ) to 400 ms. Causality: A 400 ms mixing time allows sufficient Nuclear Overhauser Effect (NOE) buildup for small-to-medium molecules without triggering excessive spin diffusion, enabling the mapping of spatial proximities (< 5 Å) across the polyene chain.

NMRWorkflow Prep 1. Sample Preparation (HPLC Purification & CDCl3) QC 2. Quality Control (1D 1H NMR & TMS Check) Prep->QC Acq1D 3. 1D Acquisition (1H & 13C Spectra) QC->Acq1D Purity Confirmed Acq2D 4. 2D Correlation (COSY, HSQC, HMBC) Acq1D->Acq2D Backbone Assignment Stereo 5. Stereochemical Profiling (NOESY/ROESY) Acq2D->Stereo Spatial Proximity Elucidate 6. Structural Elucidation (Isomer Confirmation) Stereo->Elucidate

Step-by-step NMR workflow for the structural elucidation and validation of β-apo-13-carotenone.

Quantitative Data & Structural Assignments

Using standard IUPAC carotenoid numbering, the β-ionone ring comprises C1–C6 (with methyls C16, C17, C18), and the polyene chain spans C7–C13 (with methyls C19, C20). Cleavage at the C13-C14 bond yields a ketone at C13.

The following table summarizes the expected quantitative NMR assignments for the all-E isomer of β-apo-13-carotenone, synthesized from 1D/2D correlation data.

Table 1: 1H and 13C NMR Spectral Data for all-E-β-Apo-13-carotenone ( CDCl3​ , 600 MHz, 298 K)

Position 13C Shift (ppm) 1H Shift (ppm), Multiplicity, J (Hz)Key HMBC Correlations ( 1H→13C )
1 34.3-H-16, H-17, H-2
2 19.21.47, m (2H)H-3
3 41.51.61, m (2H)H-2, H-4
4 33.12.03, t (6.2) (2H)H-18, H-2
5 129.4-H-4, H-18, H-7
6 137.7-H-7, H-8, H-18
7 126.26.13, d (16.1) (1H)H-9, H-18
8 137.46.15, d (16.1) (1H)H-10, H-19
9 135.8-H-7, H-8, H-10, H-19
10 130.56.18, d (11.5) (1H)H-8, H-11, H-12, H-19
11 127.66.85, dd (15.2, 11.5) (1H)H-10, H-12
12 143.26.12, d (15.2) (1H)H-10, H-20
13 (C=O) 198.5-H-11, H-12, H-20
16, 17 28.91.03, s (6H)H-2
18 21.71.71, s (3H)H-4, H-7
19 12.81.98, s (3H)H-8, H-10
20 27.42.28, s (3H)H-12

Stereochemical Elucidation via NOESY

The biological activity of β-apo-13-carotenone is highly dependent on its geometry. The 1D 1H NMR spectrum provides the first layer of causality: the large vicinal coupling constants ( 3JHH​≈15−16 Hz) observed for H7-H8 and H11-H12 mathematically dictate a trans (E) configuration across those specific double bonds.

However, the C9=C10 double bond has a trisubstituted nature (due to the C19 methyl group), meaning scalar coupling cannot determine its geometry. Here, the 2D NOESY experiment is the definitive validating tool:

  • all-E Confirmation: A strong NOE cross-peak between the C19 methyl protons (1.98 ppm) and the H11 olefinic proton (6.85 ppm) confirms they are spatially cis to each other, which chemically translates to an E configuration for the C9=C10 double bond.

  • If the molecule had isomerized to the 9-Z configuration (often induced by light or heat during extraction), this NOE cross-peak would vanish, and a new NOE correlation between the C19 methyl protons and H8 would appear.

References

  • Sun J, Narayanasamy S, Curley RW, Harrison EH. β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor - PubMed. Source: nih.gov. URL:[4]

  • Eroglu A, Hruszkewycz DP, Curley RW Jr, Harrison EH. The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα - PubMed. Source: nih.gov. URL:[3]

  • Tang G, Wang XD, Russell RM, Krinsky NI. Characterization of .beta.-apo-13-carotenone and .beta.-apo-14'-carotenal as enzymic products of the excentric cleavage of .beta.-carotene - ACS Publications. Source: acs.org. URL:[1]

  • During A, et al. Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells - PMC. Source: nih.gov. URL:[2]

  • Dominguez M, et al. A convenient cross-metathesis approach to trisporins | Request PDF - ResearchGate. Source: researchgate.net. URL:[5]

Sources

Method

synthesis of beta-Apo-13-carotenone for research purposes

Application Note: Synthesis and Functional Characterization of β -Apo-13-carotenone (D'Orenone) in Retinoid X Receptor (RXR α ) Signaling Introduction and Mechanistic Insights β -Apo-13-carotenone, commonly known as D'Or...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Functional Characterization of β -Apo-13-carotenone (D'Orenone) in Retinoid X Receptor (RXR α ) Signaling

Introduction and Mechanistic Insights

β -Apo-13-carotenone, commonly known as D'Orenone, is a naturally occurring 18-carbon β -apocarotenoid. In biological systems, it is generated as an eccentric cleavage product of β -carotene, mediated either by reactive oxygen species (ROS) during oxidative stress or enzymatically by β -carotene-oxygenase-2 (BCO2)[1].

Historically, retinoid research has centered on retinoic acid (RA) and its role as an agonist for Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). However, recent paradigms highlight that apocarotenoids are not merely degradation byproducts, but active signaling molecules[2]. β -Apo-13-carotenone functions as a potent, naturally occurring antagonist of RXR α [].

The Causality of Transcriptional Silencing: Unlike competitive antagonists that simply occupy the ligand-binding domain (LBD) to block agonist entry, β -apo-13-carotenone utilizes a distinct structural mechanism. Upon binding to the RXR α LBD, it alters the receptor's conformational dynamics, actively inducing the formation of a "transcriptionally silent" RXR α tetramer[4]. This oligomerization sequesters the receptor, preventing it from forming the active homodimers or heterodimers required for 9-cis-retinoic acid (9cRA)-induced gene expression (such as the induction of caspase 9)[4]. Understanding and synthesizing this molecule is critical for drug development professionals exploring novel modulators of metabolic and oncogenic nuclear receptor signaling.

Mandatory Visualization: Signaling Pathway

Pathway BC β-Carotene (Provitamin A) BCO2 BCO2 / ROS (Eccentric Cleavage) BC->BCO2 Apo13 β-Apo-13-carotenone (D'Orenone) BCO2->Apo13 RXR_Tetramer RXRα Tetramer (Silenced State) Apo13->RXR_Tetramer Binds LBD RXR_Dimer RXRα Dimer (Active State) RXR_Dimer->RXR_Tetramer Oligomerization

Mechanism of β-apo-13-carotenone-induced RXRα transcriptional silencing via tetramerization.

Quantitative Data & Physicochemical Properties

To ensure rigorous experimental controls, researchers must validate the integrity of synthesized β -apo-13-carotenone against known physicochemical benchmarks. The table below summarizes the critical parameters for this compound[].

ParameterValue / Description
Chemical Name (3E,5E,7E)-6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one
Common Names β -Apo-13-carotenone; D'Orenone
CAS Registry Number 17974-57-1
Molecular Formula C18H26O
Molecular Weight 258.4 g/mol
Target Receptor Retinoid X Receptor alpha (RXR α ) LBD
Mechanism of Action Antagonist; Induces Receptor Tetramerization
Solubility DMSO, Ethanol (Highly lipophilic)
Storage Conditions -20°C, store in a cool/dry place, protect from light and oxygen

Experimental Protocols

Relying on biological extraction for β -apo-13-carotenone often yields heterogeneous mixtures of apocarotenals and epoxides[]. For rigorous biological assays, de novo chemical synthesis is required to guarantee stereochemical purity.

Protocol 1: Chemical Synthesis of β -Apo-13-carotenone

This protocol utilizes a Horner-Wadsworth-Emmons (HWE) olefination to couple a C15 precursor ( β -ionylideneacetaldehyde) with a C3 phosphonate, ensuring high trans-isomer selectivity[6].

Reagents & Materials:

  • β -ionylideneacetaldehyde (C15 precursor)

  • Dimethyl (2-oxopropyl)phosphonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas (for inert atmosphere)

Step-by-Step Methodology:

  • Preparation of the Ylide: Flame-dry a two-neck round-bottom flask and purge with Argon. Suspend NaH (1.2 equivalents) in anhydrous THF (10 mL/mmol) and cool the mixture to 0°C using an ice bath.

  • Phosphonate Addition: Dropwise, add dimethyl (2-oxopropyl)phosphonate (1.1 equivalents) to the suspension. Stir at 0°C for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear, indicating the formation of the stabilized carbanion.

  • Aldehyde Coupling: Dissolve β -ionylideneacetaldehyde (1.0 equivalent) in a minimal volume of anhydrous THF. Add this solution dropwise to the ylide mixture at 0°C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Causality Note: The HWE reaction is chosen over a standard aldol condensation because the phosphonate ester intermediate heavily favors the thermodynamic formation of the E-alkene (all-trans isomer), which is critical for proper RXR α LBD docking[6].

  • Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride ( NH4​Cl ). Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate). Verify the all-trans β -apo-13-carotenone fraction via HPLC and 1 H-NMR (targeting the characteristic ketone peak and polyene chain shifts).

Protocol 2: In Vitro RXR α Tetramerization Assay

To validate the biological activity of the synthesized β -apo-13-carotenone, a self-validating biochemical assay must be performed to observe the oligomeric state shift of RXR α [4].

Step-by-Step Methodology:

  • Protein Preparation: Express and purify recombinant human RXR α LBD (amino acids 225-462) using an E. coli expression system with a cleavable His-tag. Ensure the protein is in a physiological buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).

  • Ligand Incubation: Prepare a 10 mM stock of synthesized β -apo-13-carotenone in DMSO. Incubate 50 μ M of purified RXR α LBD with 100 μ M of β -apo-13-carotenone (or DMSO vehicle control) for 2 hours at 4°C.

  • Size-Exclusion Chromatography (SEC): Load the incubated samples onto a Superdex 200 analytical SEC column pre-equilibrated with the physiological buffer.

  • Data Interpretation:

    • Vehicle Control: Should elute primarily as a homodimer (approx. 50-55 kDa).

    • β -Apo-13-carotenone treated: Will show a distinct, early-eluting peak corresponding to the RXR α tetramer (approx. 100-110 kDa). This physical shift directly validates the synthetic compound's efficacy as a tetramerization-inducing antagonist[4].

Sources

Application

Application Note: Modulating Retinoid Receptor Signaling with β-Apo-13-carotenone in Gene Expression Assays

Scientific Context & Mechanistic Grounding β-Apo-13-carotenone (d'orenone) is a naturally occurring apocarotenoid generated through the eccentric cleavage of β-carotene[1]. In molecular biology and drug development, it h...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Grounding

β-Apo-13-carotenone (d'orenone) is a naturally occurring apocarotenoid generated through the eccentric cleavage of β-carotene[1]. In molecular biology and drug development, it has emerged as a highly specific and potent tool for interrogating retinoid signaling pathways.

Unlike synthetic antagonists that merely compete for the ligand-binding domain (LBD) without altering receptor structure, β-Apo-13-carotenone directly antagonizes Retinoid X Receptor alpha (RXRα) by inducing the formation of a "transcriptionally silent" RXRα tetramer[2]. This structural shift physically prevents the recruitment of necessary coactivators, effectively shutting down downstream gene expression even in the presence of strong agonists like 9-cis-retinoic acid (9cRA)[2]. Furthermore, it functions as a pan-antagonist for Retinoic Acid Receptors (RARα, RARβ, RARγ), inhibiting the expression of classical retinoid-responsive genes such as RARβ and CYP26A1[3]. It also plays a critical role in modulating adipocyte physiology by antagonizing PPARγ-regulated pathways[4],[5].

For researchers, utilizing β-Apo-13-carotenone provides a distinct mechanistic advantage: it allows for the precise uncoupling of RXR/RAR heterodimerization dynamics and the study of receptor oligomerization states in live-cell gene expression assays.

Mechanistic Pathway Visualization

The following diagram illustrates the causality of transcriptional repression induced by β-Apo-13-carotenone compared to standard agonist activation.

RXR_Pathway BC β-Carotene Cleavage Eccentric Cleavage (BCO2 / Chemical) BC->Cleavage Apo13 β-Apo-13-carotenone Cleavage->Apo13 RXR_Tetra RXRα Tetramer (Transcriptionally Silent) Apo13->RXR_Tetra Induces RXR_Dimer RXRα Dimer / Heterodimer (Active Complex) Apo13->RXR_Dimer Competitive Antagonism RXR_Mono RXRα Monomer RXR_Mono->RXR_Tetra + β-Apo-13-carotenone RXR_Mono->RXR_Dimer + Agonist Repression Transcriptional Repression RXR_Tetra->Repression Blocks Coactivators NineCis 9-cis-Retinoic Acid (Agonist) NineCis->RXR_Dimer Binds LBD GeneExp Target Gene Expression (e.g., RARβ, CYP26A1, Casp9) RXR_Dimer->GeneExp Coactivator Recruitment

Figure 1: Mechanistic pathway of β-Apo-13-carotenone inducing RXRα tetramerization and transcriptional repression.

Experimental Design & Causality

To ensure high-fidelity data when using β-Apo-13-carotenone, experimental conditions must be rigorously controlled. The protocols below are designed as self-validating systems , meaning every step contains an internal check to rule out false positives (e.g., generalized cytotoxicity masquerading as gene repression).

  • Serum Starvation (Causality): Standard Fetal Bovine Serum (FBS) contains fluctuating levels of endogenous retinoids (Vitamin A derivatives). Cells must be cultured in charcoal-stripped FBS or serum-free media for 24 hours prior to treatment to establish a true baseline and prevent competitive binding from unknown endogenous ligands.

  • Light Protection (Causality): Apocarotenoids are highly susceptible to photo-isomerization. All compound preparations and cell treatments must be performed under amber light or with foil-wrapped vessels to maintain the structural integrity of the Z/E isomers.

  • Dual-Reporter Normalization (Causality): When measuring transcriptional antagonism, a decrease in signal can artifactually result from cell death or poor transfection. Co-transfecting a constitutively active Renilla luciferase ensures that the observed repression is specific to the RXR-driven Firefly luciferase.

Step-by-Step Methodologies

Protocol A: RXRα Transactivation Reporter Assay (Self-Validating System)

This assay quantifies the direct antagonism of RXRα by β-Apo-13-carotenone against a known agonist[2].

Step 1: Cell Seeding & Transfection

  • Seed COS-7 or HEK-293T cells in a 96-well white opaque plate at 1×104 cells/well in DMEM + 10% Charcoal-Stripped FBS.

  • Incubate for 24 hours at 37°C, 5% CO₂.

  • Co-transfect cells using a lipid-based reagent (e.g., Lipofectamine 3000) with:

    • pSG5-RXRα expression plasmid (100 ng/well)

    • RXRE-tk-Luc Firefly reporter plasmid (100 ng/well)

    • pRL-TK Renilla reporter plasmid (10 ng/well) — Self-Validation Checkpoint 1: Controls for transfection efficiency and cell viability.

Step 2: Compound Treatment

  • 24 hours post-transfection, carefully aspirate media.

  • Prepare treatment media (Serum-Free DMEM) containing 100 nM 9-cis-retinoic acid (agonist) to stimulate baseline expression[2].

  • Add β-Apo-13-carotenone in a dose-response gradient (1 nM, 10 nM, 100 nM, 1 µM, 5 µM).

    • Self-Validation Checkpoint 2: Ensure all wells, including the vehicle control, contain exactly 0.1% DMSO (v/v) to rule out solvent-induced toxicity.

Step 3: Dual-Luciferase Readout

  • Incubate for 24 hours.

  • Lyse cells using Passive Lysis Buffer (20 µL/well) on a shaker for 15 minutes.

  • Inject Firefly substrate, read luminescence, then inject Stop & Glo (Renilla) substrate and read.

  • Data Processing: Calculate the ratio of Firefly/Renilla luminescence. Plot the normalized ratios to determine the IC₅₀ of β-Apo-13-carotenone.

Protocol B: Endogenous Gene Expression via RT-qPCR

This protocol measures the downstream physiological impact of β-Apo-13-carotenone on target genes like Caspase-9 (apoptosis)[2] or CYP26A1 (retinoid metabolism)[3].

Step 1: Treatment & RNA Extraction

  • Seed MCF-7 (for Caspase-9) or HepG2 (for CYP26A1) cells in 6-well plates. Grow to 70% confluence.

  • Starve cells in serum-free media for 12 hours.

  • Pre-treat with 5 µM β-Apo-13-carotenone for 2 hours to allow for RXRα tetramerization.

  • Stimulate with 100 nM 9cRA (MCF-7) or 1 µM all-trans-RA (HepG2) for 12 hours.

  • Extract total RNA using a silica-spin column method.

    • Self-Validation Checkpoint 3: Perform on-column DNase I digestion to eliminate genomic DNA contamination.

Step 2: cDNA Synthesis & qPCR

  • Reverse transcribe 1 µg of total RNA. Include a "No-RT" control to validate the absence of genomic DNA.

  • Perform SYBR Green qPCR using primers for target genes and at least two reference genes (e.g., GAPDH and PPIA). Retinoid treatments can alter cytoskeletal genes like ACTB, making dual-reference normalization critical for trustworthiness.

  • Calculate relative fold change using the 2−ΔΔCt method.

Quantitative Data Presentation

The following table summarizes the expected quantitative benchmarks when utilizing β-Apo-13-carotenone in the described assays, synthesized from field-validated literature[2],[3],[5].

Target / Assay SystemAgonist Used (Control)β-Apo-13-carotenone ConcentrationObserved EffectBiological Outcome
RXRα Transactivation (Reporter Assay)9-cis-RA (100 nM)1 nM – 100 nMDose-dependent antagonism; IC₅₀ ~10-50 nMInhibition of RXRE-driven luciferase activity
RARβ / CYP26A1 Expression (HepG2 cells)all-trans-RA (1 µM)1 µM – 5 µM>60% reduction in mRNA fold-changeSuppression of classical RA-responsive metabolic genes
Caspase-9 Expression (MCF-7 cells)9-cis-RA (100 nM)1 µMSignificant reduction in agonist-induced mRNAInhibition of retinoid-induced apoptosis
Adipogenesis (PPARγ) (3T3-L1 cells)Rosiglitazone (1 µM)5 µM – 10 µMDownregulation of PPARγ target genesReduced lipid droplet accumulation

Sources

Method

Application Notes and Protocols for Developing a Bioassay for beta-Apo-13-carotenone Activity

Introduction: Unveiling the Bioactivity of a Novel Apocarotenoid Beta-Apo-13-carotenone is a naturally occurring apocarotenoid, an eccentric cleavage product of β-carotene.[1] Emerging research has identified it as a pot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Bioactivity of a Novel Apocarotenoid

Beta-Apo-13-carotenone is a naturally occurring apocarotenoid, an eccentric cleavage product of β-carotene.[1] Emerging research has identified it as a potent antagonist of the Retinoid X Receptor alpha (RXRα) and Retinoic Acid Receptors (RARs), key regulators of numerous physiological processes including cell growth, differentiation, and metabolism.[2][3] Unlike many conventional antagonists, beta-Apo-13-carotenone exhibits a novel mechanism of action against RXRα by inducing the formation of a transcriptionally silent tetramer.[4][5] This unique activity profile makes it a compound of significant interest for researchers in oncology, metabolic diseases, and developmental biology.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate a robust bioassay for characterizing the activity of beta-Apo-13-carotenone. The protocols herein are designed to be self-validating and are grounded in established methodologies, ensuring technical accuracy and reproducibility. We will delve into the causality behind experimental choices, providing the "why" behind the "how," to empower researchers to not only execute these assays but also to interpret the results with confidence.

Core Principle: A Multi-faceted Approach to Characterizing beta-Apo-13-carotenone Activity

Given the known molecular targets of beta-Apo-13-carotenone, a comprehensive bioassay strategy should encompass multiple endpoints to create a detailed activity profile. This guide will focus on three key areas:

  • Nuclear Receptor Antagonism: Quantifying the antagonistic activity of beta-Apo-13-carotenone on RXRα and RARs.

  • Apoptosis Induction: Assessing the potential of beta-Apo-13-carotenone to induce programmed cell death, a common characteristic of carotenoids and their metabolites.

  • Oxidative Stress Modulation: Investigating the compound's effect on cellular redox status.

This multi-pronged approach will provide a holistic understanding of the biological effects of beta-Apo-13-carotenone.

I. Nuclear Receptor Antagonism Assays

The primary and most well-characterized activity of beta-Apo-13-carotenone is its antagonism of RXRα and RARs.[2][3] A luciferase reporter gene assay is the gold standard for quantifying this activity in a cellular context.

Principle of the Luciferase Reporter Assay

This assay relies on the principles of transcriptional regulation. Cells are transiently transfected with two key plasmids:

  • An expression vector for the nuclear receptor of interest (e.g., human RXRα or RARα).

  • A reporter vector containing a luciferase gene under the control of a response element specific to the nuclear receptor (e.g., an RXR Response Element - RXRE, or a Retinoic Acid Response Element - RARE).

When an agonist binds to the nuclear receptor, the receptor-ligand complex binds to the response element on the reporter plasmid, driving the expression of luciferase. An antagonist, like beta-Apo-13-carotenone, will compete with the agonist, thereby inhibiting luciferase expression. The resulting decrease in luminescence is proportional to the antagonist's activity.

Luciferase Reporter Assay Principle cluster_agonist Agonist Activation cluster_antagonist Antagonist Inhibition Agonist Agonist (e.g., 9-cis-RA) RXR_agonist RXRα Agonist->RXR_agonist Binds RXRE_agonist RXRE RXR_agonist->RXRE_agonist Activates Luciferase_agonist Luciferase Gene RXRE_agonist->Luciferase_agonist Drives Expression Light_agonist Light Production Luciferase_agonist->Light_agonist Produces Light bApo13c β-Apo-13-carotenone (Antagonist) RXR_antagonist RXRα bApo13c->RXR_antagonist Binds & Inhibits RXRE_antagonist RXRE RXR_antagonist->RXRE_antagonist Blocks Activation Luciferase_antagonist Luciferase Gene RXRE_antagonist->Luciferase_antagonist Expression Inhibited NoLight_antagonist Reduced/No Light Luciferase_antagonist->NoLight_antagonist

Caption: Workflow of the luciferase reporter assay for RXRα antagonism.

Experimental Protocol: RXRα Antagonist Luciferase Reporter Assay

This protocol is optimized for COS-7 cells, which are commonly used for transfection-based reporter assays due to their high transfection efficiency.[4][6]

Materials:

  • COS-7 cells (ATCC® CRL-1651™)

  • DMEM with high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin[7]

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine™ LTX Reagent

  • pCMV-hRXRα (human RXRα expression plasmid)

  • pRXRE-Luc (RXRE-luciferase reporter plasmid)

  • pRL-TK (Renilla luciferase control plasmid for normalization)

  • beta-Apo-13-carotenone

  • 9-cis-Retinoic Acid (RXRα agonist)

  • Dual-Luciferase® Reporter Assay System

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding:

    • The day before transfection, seed COS-7 cells in a white, opaque 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of complete growth medium.[8]

    • Incubate at 37°C in a 5% CO₂ incubator for 18-24 hours. Cells should be 70-80% confluent at the time of transfection.

  • Transfection:

    • For each well, prepare the DNA-lipid complex in Opti-MEM™. In a sterile tube, mix:

      • 50 ng pCMV-hRXRα

      • 100 ng pRXRE-Luc

      • 10 ng pRL-TK

      • Bring the total volume to 25 µL with Opti-MEM™.

    • In a separate tube, dilute 0.3 µL of Lipofectamine™ LTX in 25 µL of Opti-MEM™.

    • Combine the DNA and diluted Lipofectamine™ LTX, mix gently, and incubate for 20-25 minutes at room temperature to allow complex formation.[4]

    • Add 50 µL of the transfection complex to each well.

  • Treatment:

    • After 6 hours of incubation with the transfection complexes, remove the medium and replace it with 100 µL of fresh complete growth medium containing the treatments.

    • Prepare serial dilutions of beta-Apo-13-carotenone. Due to its hydrophobic nature, dissolve beta-Apo-13-carotenone in an appropriate solvent like DMSO and then dilute in culture medium. The final DMSO concentration should not exceed 0.1%.[9]

    • Add the diluted beta-Apo-13-carotenone to the wells.

    • Immediately add the RXRα agonist, 9-cis-Retinoic Acid, to all wells (except the vehicle control) at a final concentration corresponding to its EC₅₀ (the concentration that gives 50% of the maximal response), which should be determined empirically in your system (typically in the low nM range).[10]

    • Include the following controls:

      • Vehicle control (medium with DMSO)

      • Agonist-only control (medium with 9-cis-Retinoic Acid and DMSO)

      • Antagonist-only controls (to check for any agonist activity of beta-Apo-13-carotenone)

  • Luciferase Assay:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.[11]

Data Analysis:

  • Normalization: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency and cell number.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of beta-Apo-13-carotenone using the following formula: % Inhibition = 100 * (1 - (Normalized value of treated well - Normalized value of vehicle control) / (Normalized value of agonist control - Normalized value of vehicle control))

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the beta-Apo-13-carotenone concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of antagonist that inhibits the agonist response by 50%).

Self-Validation and Causality:

  • Why COS-7 cells? Their high transfection efficiency ensures robust reporter gene expression, leading to a good signal-to-noise ratio.[4]

  • Why a dual-luciferase system? The Renilla luciferase acts as an internal control, mitigating variability from well to well in cell number and transfection efficiency, thus increasing the reliability of the data.[11]

  • Why use the agonist at its EC₅₀? This concentration provides a sensitive window to detect inhibition. Using a saturating agonist concentration might mask the effect of a competitive antagonist.[10]

  • Trustworthiness: The inclusion of appropriate controls (vehicle, agonist-only, antagonist-only) is crucial for validating the assay. The antagonist-only control ensures that beta-Apo-13-carotenone itself does not have any agonistic activity.

Adaptation for RAR Antagonism

This protocol can be readily adapted to measure the antagonistic activity of beta-Apo-13-carotenone on RAR isoforms (α, β, γ). Simply replace the RXRα expression and reporter plasmids with their RAR counterparts (e.g., pCMV-hRARα and pRARE-Luc) and use an appropriate RAR agonist, such as all-trans-Retinoic Acid (ATRA).[2]

II. Apoptosis Induction Assays

Carotenoids and their derivatives have been reported to induce apoptosis in various cancer cell lines.[12] It is therefore prudent to investigate whether beta-Apo-13-carotenone shares this property. A multi-parametric approach is recommended to confirm apoptosis.

Apoptosis_Pathway bApo13c β-Apo-13-carotenone Cell Cancer Cell bApo13c->Cell Treatment Caspase_Activation Caspase-3/7 Activation Cell->Caspase_Activation Induces PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Leads to Nuclear_Morphology Chromatin Condensation & Nuclear Fragmentation PARP_Cleavage->Nuclear_Morphology Contributes to Apoptosis Apoptosis Nuclear_Morphology->Apoptosis

Caption: Key events in apoptosis that can be measured to assess the activity of beta-Apo-13-carotenone.

Protocol 1: Caspase-3/7 Activity Assay

Activation of effector caspases like caspase-3 and -7 is a hallmark of apoptosis.

Materials:

  • HepG2 cells (human hepatocellular carcinoma cell line)

  • Complete growth medium (e.g., EMEM with 10% FBS)

  • beta-Apo-13-carotenone

  • Caspase-Glo® 3/7 Assay System

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed HepG2 cells in a white, opaque 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.[13]

    • Incubate for 24 hours.

    • Treat cells with a range of concentrations of beta-Apo-13-carotenone for 24-48 hours. Include a vehicle control.

  • Caspase Activity Measurement:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a luminometer.

Data Analysis:

  • Plot the luminescence values against the concentration of beta-Apo-13-carotenone. An increase in luminescence indicates an increase in caspase-3/7 activity.

Protocol 2: PARP Cleavage by Western Blot

PARP is a substrate for activated caspase-3. Cleavage of the 116 kDa full-length PARP into an 89 kDa fragment is a reliable indicator of apoptosis.[14]

Materials:

  • HepG2 cells

  • beta-Apo-13-carotenone

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat HepG2 cells in 6-well plates with beta-Apo-13-carotenone for 24-48 hours.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with the primary PARP antibody overnight at 4°C.[15]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate.

Data Analysis:

  • Quantify the band intensities for both full-length (116 kDa) and cleaved (89 kDa) PARP. An increase in the ratio of cleaved PARP to full-length PARP indicates apoptosis induction.

Protocol 3: DAPI Staining for Nuclear Morphology

Apoptotic cells exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation, which can be visualized by staining with the DNA-binding dye DAPI.[16][17]

Materials:

  • HepG2 cells grown on coverslips in a 24-well plate

  • beta-Apo-13-carotenone

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI solution (1 µg/mL in PBS)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells with beta-Apo-13-carotenone for 24-48 hours.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells with PBS.

  • Staining and Imaging:

    • Incubate the cells with DAPI solution for 5-10 minutes at room temperature, protected from light.[3]

    • Wash with PBS.

    • Mount the coverslips on microscope slides using antifade mounting medium.

    • Visualize the nuclei using a fluorescence microscope with a DAPI filter set.

Data Analysis:

  • Count the percentage of cells with apoptotic nuclei (condensed, fragmented chromatin) in treated versus control samples.

III. Cellular Oxidative Stress Assay

Carotenoids can act as either antioxidants or pro-oxidants depending on the cellular context.[18] The DCFDA assay is a common method to measure overall cellular reactive oxygen species (ROS).

Protocol: DCFDA Assay for Cellular ROS

DCFDA (2',7'-dichlorofluorescin diacetate) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.[19][20]

Materials:

  • HepG2 cells

  • beta-Apo-13-carotenone

  • DCFDA solution

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed HepG2 cells in a black, clear-bottom 96-well plate.

    • Treat the cells with beta-Apo-13-carotenone for a desired period (e.g., 1-4 hours). Include a positive control for ROS induction (e.g., H₂O₂).

  • DCFDA Staining and Measurement:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Incubate the cells with 25 µM DCFDA in PBS for 30-45 minutes at 37°C, protected from light.[19]

    • Wash the cells with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.

Data Analysis:

  • Compare the fluorescence intensity of treated cells to that of control cells. An increase in fluorescence indicates an increase in cellular ROS, suggesting a pro-oxidant effect. A decrease may suggest an antioxidant effect, though this assay is more robust for detecting ROS increases.

Data Presentation

Summarize quantitative data in clearly structured tables for easy comparison.

Table 1: RXRα Antagonist Activity of beta-Apo-13-carotenone

Concentration (µM)% Inhibition (Mean ± SD)
0.01
0.1
1
10
IC₅₀ (µM)

Table 2: Apoptosis Induction by beta-Apo-13-carotenone in HepG2 Cells (48h treatment)

Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)% Apoptotic Nuclei (DAPI)
1
5
10

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for developing a comprehensive bioassay to characterize the activity of beta-Apo-13-carotenone. By combining nuclear receptor antagonism assays with assessments of apoptosis and oxidative stress, researchers can gain a detailed understanding of the biological effects of this intriguing apocarotenoid. Future studies could explore its effects on the expression of endogenous RXR and RAR target genes using qRT-PCR to further validate its antagonistic activity in a more physiological context.[21][22] Additionally, investigating its impact on other cellular signaling pathways will be crucial for elucidating its full therapeutic potential.

References

  • Eroglu, A., Hruszkewycz, D. P., Curley, R. W., Jr, & Harrison, E. H. (2010). The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. Archives of Biochemistry and Biophysics, 504(1), 11–16. [Link]

  • Harrison, E. H., & Curley, R. W., Jr. (2022). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. Molecular Nutrition & Food Research, 66(11), e2100890. [Link]

  • Palozza, P., Serini, S., & Calviello, G. (2002). Carotenoids induce apoptosis in the T-lymphoblast cell line Jurkat E6.1. Biochemical and Biophysical Research Communications, 295(3), 677–683. [Link]

  • Eroglu, A., Hruszkewycz, D. P., dela Sena, C., Narayanasamy, S., & Curley, R. W. (2015). Actions of β-apo-carotenoids in differentiating cells: differential effects in P19 cells and 3T3-L1 adipocytes. Archives of Biochemistry and Biophysics, 572, 2–10. [Link]

  • Sun, J., Hruszkewycz, D. P., Curley, R. W., Jr, & Harrison, E. H. (2014). β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. The Journal of Biological Chemistry, 289(48), 33118–33124. [Link]

  • Gaboli, M., & Pandolfi, P. P. (2003). Quantitative real-time RT-PCR analysis of PML-RAR alpha mRNA in acute promyelocytic leukemia: assessment of prognostic significance in adult patients from intergroup protocol 0129. Blood, 101(7), 2535–2542. [Link]

  • Durojaye, B. O., Riedl, K. M., Curley, R. W., & Harrison, E. H. (2019). Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Lipid Research, 60(11), 1837–1849. [Link]

  • Siveen, K. S., & Kuttan, G. (2011). Carotenoids in Cancer Apoptosis—The Road from Bench to Bedside and Back. Cancers, 3(4), 4026–4059. [Link]

  • Allenby, G., Janocha, R., Kazmer, S., Speck, J., Grippo, J. F., & Levin, A. A. (1994). Binding of 9-cis-retinoic acid and all-trans-retinoic acid to retinoic acid receptors alpha, beta, and gamma. Retinoic acid receptor gamma binds all-trans-retinoic acid preferentially over 9-cis-retinoic acid. The Journal of Biological Chemistry, 269(24), 16689–16695. [Link]

  • Levin, A. A., Sturzenbecker, L. J., Kazmer, S., Bosakowski, T., Huselton, C., Allenby, G., Speck, J., Kratzeisen, C., Rosenberger, M., Lovey, A., & Grippo, J. F. (1992). 9-cis-retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha. Nature, 355(6358), 359–361. [Link]

  • Sino Biological. (n.d.). Transfection protocol of adherent COS7 cells (96-well plate). Retrieved from [Link]

  • Astor Scientific. (2025, July 16). DAPI Staining – Protocol, Uses & Application Guide. Retrieved from [Link]

  • Palozza, P., Simone, R. E., Catalano, A., & Mele, M. C. (2011). The role of β-carotene in the modulation of cell proliferation and apoptosis. Current Medicinal Chemistry, 18(12), 1779–1787. [Link]

  • Wang, L., Chen, W., & Li, Q. (2021). A PML/RARα direct target atlas redefines transcriptional deregulation in acute promyelocytic leukemia. Blood, 137(11), 1501–1513. [Link]

  • BPS Bioscience. (n.d.). RARβ Reporter Cellular Assay Pack. Retrieved from [Link]

  • CLS. (n.d.). HEPG2 Cell Line User Guide. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human RARα Reporter Assay Kit. Retrieved from [Link]

  • Palozza, P., Muzzalupo, R., Trombino, S., Valdannini, A., & Picci, N. (2006). Solubilization and stabilization of beta-carotene in niosomes: delivery to cultured cells. Chemistry and Physics of Lipids, 139(1), 32–42. [Link]

  • Gallagher, R. E., Willman, C. L., & Slack, J. L. (2003). Quantitative real-time RT-PCR analysis of PML-RAR alpha mRNA in acute promyelocytic leukemia: assessment of prognostic significance in adult patients from intergroup protocol 0129. Blood, 101(7), 2521–2528. [Link]

  • Altogen Biosystems. (n.d.). Protocol for COS-7. Retrieved from [Link]

  • ResearchGate. (n.d.). Hi everyone, Can anybody tell me how to maintain HepG2 -NTCP cell line. I have never handle it? Retrieved from [Link]

  • Li, Y., & Chen, Y. (2003). Identification and Characterization of Retinoic Acid Receptor β2 Target Genes in F9 Teratocarcinoma Cells. Molecular Cancer Research, 1(8), 601–610. [Link]

  • Przybysz, M. A., & Wrobel, J. (2017). α- and β-Carotene Stability During Storage of Microspheres Obtained from Spray-Dried Microencapsulation Technology. Polish Journal of Food and Nutrition Sciences, 67(1), 39–45. [Link]

  • GenScript. (n.d.). Cell Apoptosis DAPI Detection Kit. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Retinoid X Receptor Alpha. Retrieved from [Link]

  • Yu, S. W., Wang, H., Poitras, M. F., Coombs, C., Bowers, W. J., Federoff, H. J., Poirier, G. G., Dawson, T. M., & Dawson, V. L. (2002). The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis. The Journal of Cell Biology, 159(4), 625–636. [Link]

  • INDIGO Biosciences. (n.d.). Human RARα Reporter Assay Kit. Retrieved from [Link]

  • Yenepoya Research Centre. (n.d.). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Retrieved from [Link]

  • Bitesize Bio. (2023, January 14). A Start to Finish Guide to Target Gene Validation Using Quantitative RT-PCR [Video]. YouTube. [Link]

  • Cyagen. (2024, October 10). Hep G2 Cell Line: Liver Cancer Research Applications with Gene Editing & CDX Tumor Models. Retrieved from [Link]

  • Torma, H., & Vahlquist, A. (2001). Application of photoaffinity labeling with [(3)H] all trans- and 9-cis-retinoic acids for characterization of cellular retinoic acid--binding proteins I and II. Analytical Biochemistry, 288(1), 10–19. [Link]

  • Altogen Biosystems. (n.d.). COS7 Transfection Protocol. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). ROS Assay Kit -Photo-oxidation Resistant DCFH-DA-. Retrieved from [Link]

  • Shomu's Biology. (2020, April 11). Apoptosis assays: western blots [Video]. YouTube. [Link]

  • Beta LifeScience. (2025, June 10). DAPI Staining Guide for Clear Nuclear Imaging. Retrieved from [Link]

  • Kalyanaraman, B., Darley-Usmar, V., Davies, K. J., Dennery, P. A., Forman, H. J., Grisham, M. B., Mann, G. E., Moore, K., Roberts, L. J., 2nd, & Ischiropoulos, H. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology & Medicine, 52(1), 1–6. [Link]

Sources

Application

Advanced Application Note: Sourcing, Formulation, and Functional Validation of Purified β-Apo-13-carotenone

Executive Summary & Biological Rationale β-Apo-13-carotenone (commonly referred to as d'orenone) is a naturally occurring β-apocarotenoid generated through the eccentric oxidative cleavage of β-carotene[1]. While initial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

β-Apo-13-carotenone (commonly referred to as d'orenone) is a naturally occurring β-apocarotenoid generated through the eccentric oxidative cleavage of β-carotene[1]. While initially characterized in plant biology for its ability to block polarized tip growth via interference with PIN2-mediated auxin transport[1], its most critical application in modern drug development lies in its mammalian pharmacology.

β-Apo-13-carotenone functions as a highly potent, direct antagonist of the Retinoid X Receptor alpha (RXRα)[1]. It competes directly with the endogenous agonist 9-cis-retinoic acid (9cRA) with an identical binding affinity of 7–8 nM[2]. Mechanistically, rather than merely blocking the binding pocket, β-Apo-13-carotenone actively induces the formation of a transcriptionally silent RXRα tetramer, effectively halting downstream retinoid signaling[2].

Pathway BC β-Carotene Enz Eccentric Cleavage (BCO2 / CCDs) BC->Enz Oxidation BAC β-Apo-13-carotenone (d'orenone) Enz->BAC Cleavage RXR RXRα Dimer (Active State) BAC->RXR Ligand Binding (Competes w/ 9cRA) Tetramer RXRα Tetramer (Silent State) RXR->Tetramer Tetramerization Gene Target Gene Repression Tetramer->Gene Inhibition

Eccentric cleavage of β-carotene to β-Apo-13-carotenone and subsequent RXRα antagonism.

Physicochemical Profiling & Commercial Sourcing

Due to the highly lipophilic nature of apocarotenoids, sourcing high-purity (>95%) reagents is critical to avoid experimental artifacts caused by degradation products or insoluble aggregates. Table 1 outlines the core physicochemical properties, while Table 2 summarizes validated commercial suppliers.

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name (3E,5E,7E)-6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one
Common Names β-Apo-13-carotenone; d'orenone
CAS Number 17974-57-1[3]
Molecular Formula C₁₈H₂₆O[4]
Molecular Weight 258.40 g/mol [4]
Primary Target RXRα (Antagonist)[2]
Table 2: Validated Commercial Suppliers
SupplierPurity/GradeNotable Offerings & Notes
MedChemExpress (MCE) ≥98.0%Provides detailed formulation protocols for both in vitro and in vivo applications[2].
Tebubio / TargetMol High PuritySupplies deuterium-labeled variants (β-Apo-13-carotenone D3; CAS 86530-28-1) critical for LC-MS/MS pharmacokinetic tracking[5].
BOC Sciences ≥95.0%Offers bulk and custom synthesis for scale-up drug development projects[3].
Adooq Bioscience High PuritySpecializes in reference compounds for retinoid receptor screening[6].

Formulation & Reconstitution Protocols

Expertise & Causality: β-Apo-13-carotenone is highly hydrophobic. Standard aqueous buffers will cause immediate precipitation, leading to false-negative biological readouts. The following protocols utilize specific excipients to maintain the compound in a bioavailable state.

Protocol 3.1: In Vitro Stock Preparation (DMSO)
  • Equilibration: Allow the lyophilized vial to reach room temperature in a desiccator before opening to prevent condensation, which can degrade the triene backbone.

  • Reconstitution: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a stock concentration of 25 mg/mL (approx. 96.7 mM)[2].

  • Storage: Aliquot into amber vials (to protect from photo-oxidation) and store at -20°C or -80°C.

  • Application: For cell culture, dilute the stock in pre-warmed culture media. Critical Note: Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol 3.2: In Vivo Formulation (SBE-β-CD)

Causality: For intraperitoneal or oral administration, DMSO must be minimized. Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) is used because its hydrophobic cavity encapsulates the carotenoid tail, while its hydrophilic exterior ensures systemic aqueous solubility[2].

  • Stock: Start with a 27.5 mg/mL DMSO stock solution[2].

  • Dilution: Add 100 µL of the DMSO stock to 900 µL of a 20% SBE-β-CD in saline solution[2].

  • Homogenization: Vortex vigorously until a uniform suspension is achieved. This yields a 2.75 mg/mL working solution suitable for animal dosing[2].

Functional Validation: Self-Validating RXRα Transactivation Assay

To confirm the biological activity of the sourced compound, a dual-luciferase reporter assay is the industry standard. This protocol is designed as a self-validating system.

Workflow S1 Transfection (RXRE-Luc + pRL-tk) S2 Media Swap (Charcoal-Stripped FBS) S1->S2 S3 Co-Treatment (9cRA + Antagonist) S2->S3 S4 Dual-Luciferase Assay Readout S3->S4

Self-validating dual-luciferase workflow for quantifying RXRα antagonism.

Step-by-Step Methodology
  • Cell Seeding & Transfection:

    • Seed Cos-1 cells in a 96-well plate and grow to 70% confluency.

    • Co-transfect with an RXRE-Luciferase reporter plasmid (Firefly) and a pRL-tk plasmid (Renilla)[1].

    • Causality: The Renilla luciferase acts as a constitutive internal control. Normalizing the Firefly signal to the Renilla signal mathematically eliminates artifacts caused by variations in transfection efficiency or compound-induced cytotoxicity, ensuring the observed antagonism is genuine[1].

  • Media Exchange (Critical Step):

    • 20 hours post-transfection, replace the standard growth media with media containing Charcoal-Stripped FBS [2].

    • Causality: Standard fetal bovine serum contains endogenous retinoids and lipophilic hormones that will pre-activate RXRα. Activated carbon stripping removes these confounders, establishing a true zero-baseline for the assay[2].

  • Compound Co-Treatment:

    • Because β-Apo-13-carotenone is an antagonist, it will not produce a signal on its own. You must induce the system.

    • Treat the cells with 10 nM of 9-cis-retinoic acid (9cRA) to activate RXRα[1].

    • Simultaneously, co-treat with titrations of β-Apo-13-carotenone (ranging from 1 nM to 10 µM)[1].

    • Include a vehicle control (0.1% Ethanol or DMSO)[2].

    • Incubate for 24 hours.

  • Lysis and Readout:

    • Wash cells with PBS and lyse using a passive lysis buffer for 15 minutes at room temperature[2].

    • Assay a 20 µL aliquot of the lysate using a Dual-Luciferase Reporter assay system and a microplate luminometer[1][2].

    • Calculate the fold activation by normalizing Firefly activity to Renilla activity. A successful assay will show a dose-dependent decrease in the normalized signal as β-Apo-13-carotenone concentration increases, confirming its antagonistic potency.

References

  • The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. nih.gov.
  • β-Apo-13-carotenone (D'Orenone) | RXRα Antagonist. medchemexpress.com.
  • β-Apo-13-carotenone, CasNo.17974-57-1 BOC Sciences United States. lookchem.com.
  • β-Apo-13-carotenone D3 - 1 mL x 10 mM (in DMSO). tebubio.com.
  • 17974-57-1 β-Apo-13-carotenone C18H26O, Formula,NMR,Boiling Point,Density,Flash Point. guidechem.com.
  • Retinoid Receptor inhibitors. adooq.com.

Sources

Method

Application Note: In Vivo Administration Protocols for β-Apo-13-Carotenone in Animal Models

Target Audience: Researchers, scientists, and drug development professionals specializing in nuclear receptor pharmacology, lipid metabolism, and oncology. Executive Summary & Mechanistic Rationale β-Apo-13-carotenone (a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in nuclear receptor pharmacology, lipid metabolism, and oncology.

Executive Summary & Mechanistic Rationale

β-Apo-13-carotenone (also known as D'Orenone) is a naturally occurring β-apocarotenoid derived from the eccentric cleavage of β-carotene[1][2]. While historically viewed merely as a metabolic intermediate, recent pharmacological profiling has identified β-Apo-13-carotenone as a highly potent, direct antagonist of the Retinoid X Receptor alpha (RXRα) and Retinoic Acid Receptors (RARα, β, γ)[2][3].

Causality in Target Engagement: Unlike competitive antagonists that merely occupy the ligand-binding domain (LBD), β-Apo-13-carotenone fundamentally alters receptor stoichiometry. It competes with 9-cis-retinoic acid (9cRA) with an identical affinity ( Kd​≈7−8 nM)[4]. Upon binding, it induces the formation of a "transcriptionally silent" RXRα tetramer[3][5]. This tetramerization physically occludes coactivator recruitment interfaces, effectively shutting down downstream transactivation of target genes such as Caspase 9 and CYP26A1[2][5].

Understanding this mechanism is critical for in vivo study design: your experimental readouts must account for the sequestration of RXRα into inactive tetramers, which can also impact heterodimerization partners like PPARγ and LXR[6].

RXR_Pathway A 9-cis-Retinoic Acid (9cRA) Agonist C RXRα Monomer/Dimer (Active State) A->C Binds LBD B β-Apo-13-carotenone Antagonist B->C Competes (Kd ~7-8 nM) D RXRα Tetramer (Transcriptionally Silent) B->D Induces Tetramerization E Coactivator Recruitment C->E Promotes D->E Blocks F Target Gene Expression (e.g., Caspase 9, CYP26A1) E->F Transactivation

Fig 1. Mechanism of RXRα antagonism by β-Apo-13-carotenone via receptor tetramerization.

Physicochemical Properties & Quantitative Data

To design a self-validating in vivo system, formulation must overcome the compound's extreme lipophilicity. Table 1 summarizes the critical properties dictating handling, while Table 2 provides expected baseline metrics for assay validation.

Table 1: Physicochemical Properties of β-Apo-13-carotenone [4][][8]

PropertyValueExperimental Implication
CAS Number 17974-57-1Ensure correct isomer acquisition (all-trans preferred).
Molecular Formula C18​H26​O Highly hydrophobic; requires lipid/micellar vehicles.
Molecular Weight 258.40 g/mol Rapid membrane diffusion if properly solubilized.
Solubility (In Vitro) DMSO ( ≤33.33 mg/mL)Requires sonication. Stock solutions must be kept anhydrous.
Stability Light/Oxygen sensitivePerform all formulations under amber lighting; purge with N2​ .

Table 2: Quantitative Pharmacodynamic Baselines [2][4]

Target / Readoutβ-Apo-13-carotenone EffectReference Agonist (9cRA / atRA)
RXRα Binding Affinity ( Kd​ ) 7 – 8 nM7 – 8 nM (9cRA)
RARα Binding Affinity ( Kd​ ) High AffinityHigh Affinity (atRA)
CYP26A1 Expression (HepG2) Downregulated (Dose-dependent)Upregulated
Caspase 9 Expression (MCF-7) InhibitedInduced

In Vivo Experimental Workflow

Workflow A Phase 1: Formulation (Lipid Micelles) B Phase 2: Administration (PO/IP in Mice) A->B C Phase 3: Tissue Collection (Liver, Adipose) B->C D Phase 4: Transcriptomic & LC-MS Analysis C->D

Fig 2. Standardized in vivo experimental workflow for β-Apo-13-carotenone administration.

Detailed Formulation and Administration Protocols

Animal Model Selection: The Causality of Bcmo1-/- Mice

While wild-type (WT) C57BL/6 mice can be used, they possess high levels of β-carotene 15,15'-oxygenase (BCO1), which rapidly clears carotenoid precursors and can complicate the pharmacokinetic tracking of specific apocarotenoids[9][10].

  • Recommendation: Utilize Bcmo1-/- (BCO1 knockout) mice when studying the systemic effects of β-Apo-13-carotenone on lipid metabolism or adiposity. This model isolates the eccentric cleavage pathway (via BCO2) and prevents rapid background conversion of parent carotenes into retinoids, providing a cleaner transcriptomic signal in adipose and hepatic tissues[10].

Protocol: Preparation of Micellar Dosing Solution (Oral Gavage)

Because β-Apo-13-carotenone is insoluble in aqueous buffers, delivering it via a standard saline injection will result in precipitation and zero bioavailability. We utilize a Tween-40/Lipid micellar system to mimic dietary lipid absorption, ensuring apical uptake by enterocytes[11].

Materials:

  • β-Apo-13-carotenone powder ( ≥98% purity)[4]

  • Anhydrous DMSO

  • Tween 40

  • Corn oil or Canola oil (stripped of endogenous tocopherols if possible)

  • Sterile PBS

Step-by-Step Methodology:

  • Stock Preparation: Under amber light, dissolve β-Apo-13-carotenone in anhydrous DMSO to a concentration of 20 mg/mL. Causality: Amber light prevents photo-isomerization of the conjugated polyene chain. Sonicate for 5 minutes at room temperature until fully dissolved.

  • Lipid Mixing: In a sterile glass vial, combine the DMSO stock with Tween 40 and Corn Oil in a 1:2:2 ratio by volume. Vortex vigorously for 2 minutes.

  • Aqueous Dispersion: Slowly add sterile PBS dropwise while vortexing continuously to reach the final desired dosing concentration (e.g., 1-5 mg/kg body weight).

  • DMSO Control: Ensure the final concentration of DMSO is strictly ≤5% (ideally ≤1% ). Causality: High DMSO concentrations cause gastrointestinal mucosal irritation, which will confound inflammatory gene expression readouts.

  • Validation: The final solution should appear as a uniform, slightly turbid emulsion without visible particulates. Administer within 2 hours of preparation.

Protocol: In Vivo Administration & Tissue Sampling
  • Dosing (PO): Administer the micellar formulation via oral gavage using a 20G reusable feeding needle. Standard dosing volumes should not exceed 10 mL/kg (e.g., 200 µL for a 20 g mouse).

  • Dosing (IP - Alternative): If bypassing first-pass hepatic metabolism is required, formulate the compound in 5% DMSO / 45% PEG300 / 5% Tween 80 / 45% Saline. Causality: PEG300 acts as a co-solvent to prevent precipitation in the peritoneal cavity, which would otherwise cause localized sterile peritonitis.

  • Pharmacokinetic Sampling: Collect blood via the submandibular vein at 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 2,000 x g for 10 mins at 4°C to isolate serum.

  • Tissue Harvesting: Euthanize via CO2​ asphyxiation. Immediately harvest the liver and inguinal white adipose tissue (iWAT). Causality: iWAT is highly responsive to RXR/PPARγ modulation by apocarotenoids[10]. Snap-freeze tissues in liquid nitrogen to halt enzymatic degradation of the compound.

Self-Validating System: Analytical Readouts

To prove that your in vivo administration was successful, you must run a self-validating positive control assay on the harvested tissues:

  • LC-MS/MS Quantification: Extract tissues using hexane:ethanol (2:1). Quantify β-Apo-13-carotenone against a deuterated internal standard (e.g., Beta-apo-13-carotenone d3)[12].

  • Transcriptomic Validation (RT-qPCR): Measure CYP26A1 and RARβ mRNA levels in the liver. Successful systemic delivery and target engagement of β-Apo-13-carotenone will result in a statistically significant downregulation of these genes compared to vehicle-treated controls, confirming its role as a pan-RAR/RXR antagonist[2].

References

  • MedChemExpress. "β-Apo-13-carotenone (D'Orenone) | RXRα Antagonist". MedChemExpress.
  • Eroglu, A., et al. "β-Apo-13-carotenone Regulates Retinoid X Receptor Transcriptional Activity through Tetramerization of the Receptor". Journal of Biological Chemistry / PubMed Central.
  • BOC Sciences. "CAS 17974-57-1 (β-Apo-13-carotenone)". BOC Sciences.
  • Eroglu, A., et al. "β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor". PubMed.
  • Xcess Biosciences. "β-Apo-13-carotenone". Xcess Biosciences.
  • Harrison, E.H., et al. "Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells". PubMed Central.
  • Harrison, E.H. "The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling". PubMed Central.
  • Amengual, J., et al. "Beta-Carotene Reduces Body Adiposity of Mice via BCMO1". PLOS One.
  • CymitQuimica. "Beta-apo-13-carotenone d3". CymitQuimica.
  • Harrison, E.H., et al. "Mammalian Metabolism of β-Carotene: Gaps in Knowledge". MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of β-Apo-13-carotenone in In Vitro Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly lipophilic apocarotenoids in aqueous environments.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly lipophilic apocarotenoids in aqueous environments. β-Apo-13-carotenone (also known as d'orenone) is a naturally occurring β-carotene cleavage product and a potent antagonist of the Retinoid X Receptor alpha (RXRα)[1]. However, its extreme hydrophobicity often leads to precipitation, inconsistent dose-response curves, and false negatives in cell-based assays.

This guide provides field-proven, self-validating protocols to ensure complete solubilization and optimal bioavailability of β-Apo-13-carotenone, allowing you to maintain scientific integrity in your in vitro workflows.

Quantitative Data Summary

Understanding the absolute limits of your solvent system is the first step in experimental design. Below is the validated solubility data for β-Apo-13-carotenone.

Table 1: Solubility and Solvent Compatibility Data for β-Apo-13-carotenone

Solvent / MatrixMax SolubilityRecommended Stock Conc.Max Final Concentration in AssayNotes
DMSO 33.33 mg/mL (~128 mM)[2]10 mM - 50 mM≤ 0.1% - 0.5% v/v[3]Primary solvent. Exceeding 0.5% causes cytotoxicity[4].
Ethanol Moderately soluble5 mM - 10 mM≤ 0.1% v/v[1]Alternative to DMSO; highly volatile.
Aqueous Media InsolubleN/AN/ACompound will precipitate without a carrier or solvent.
Media + BSA/FBS Colloidal dispersion10 μM - 50 μMN/ARequires pre-complexation. Use charcoal-stripped FBS[1].
Core Solubilization Workflow

To understand the causality behind our protocols, we must visualize the journey of the molecule from a lyophilized powder to a bioavailable ligand.

Workflow Start Lyophilized β-Apo-13-carotenone Stock Reconstitute in 100% DMSO (Max 33 mg/mL) Start->Stock Add Solvent Dilution Serial Dilution in 100% DMSO (Maintain Solubility) Stock->Dilution Dose Response Prep Carrier Pre-mix with BSA or FBS (Carrier Complexation) Dilution->Carrier Add to Carrier (Optional) Media Aqueous Culture Media (Final DMSO ≤ 0.1%) Dilution->Media Direct Addition (Vigorous mixing) Carrier->Media Disperse Assay In Vitro Assay (e.g., RXRα Antagonism) Media->Assay Treat Cells

Workflow for solubilizing β-Apo-13-carotenone to prevent precipitation in aqueous media.

Troubleshooting Guide & FAQs

Q1: Why does β-Apo-13-carotenone precipitate instantly when I add my stock solution to the cell culture media? Causality & Insight: This phenomenon is known as "solvent shock." β-Apo-13-carotenone is highly lipophilic. When a high-concentration DMSO stock is directly injected into a large volume of aqueous buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic compound without a solvent shell, causing it to crash out of solution instantly. Solution: Never add a highly concentrated stock directly to your final media volume. Instead, perform all serial dilutions in 100% DMSO first[5]. Then, dilute the working DMSO stocks into the media at a constant 1:1000 ratio to ensure the final DMSO concentration remains at a safe 0.1% across all test conditions.

Q2: My dose-response curves are flat or inconsistent. Could this be a solubility issue? Causality & Insight: Yes. If you perform serial dilutions in aqueous media rather than DMSO, the compound precipitates at the higher concentrations. Consequently, the actual dissolved concentration delivered to the cells remains constant (at its absolute aqueous solubility limit), resulting in a flat dose-response curve. Solution: Always execute the serial dilution cascade in 100% DMSO[5]. Only the final transfer step should be into the aqueous assay matrix. Self-Validation Check: If your dose-response curve is completely flat across all high concentrations, it is a definitive sign that the compound has reached its aqueous solubility limit and precipitated.

Q3: How do I mitigate the toxic effects of DMSO on my cells while keeping the compound dissolved? Causality & Insight: DMSO is an amphipathic solvent that can induce significant molecular changes, cytotoxicity, and apoptosis in sensitive cell lines at concentrations above 1%[3],[4]. Solution: Keep the final DMSO concentration strictly at or below 0.1% v/v[5]. If your required compound concentration is so high that it forces you to exceed 0.1% DMSO, you must utilize a carrier protein system (like Bovine Serum Albumin) to chaperone the lipophilic molecule into the aqueous phase (see Protocol 2).

Q4: I am studying the RXRα antagonism of β-Apo-13-carotenone. Are there specific media considerations for this assay? Causality & Insight: Standard Fetal Bovine Serum (FBS) contains endogenous retinoids and lipophilic hormones that will compete with β-Apo-13-carotenone for RXRα binding. β-Apo-13-carotenone competes with 9-cis-retinoic acid (9cRA) with an affinity of 7–8 nM[1]. If endogenous 9cRA is present, it will skew your IC50 values. Solution: You must use Charcoal-Stripped FBS[1]. The activated carbon treatment adsorbs endogenous lipophilic compounds, creating a clean baseline for nuclear receptor assays.

Mechanism of Action: Why Bioavailability Matters

Understanding the target interaction dictates why precise solubilization is critical. If the compound aggregates in the media, it cannot cross the cell membrane to induce the transcriptionally silent tetramer of RXRα.

Pathway Ligand 9-cis-Retinoic Acid (9cRA) (Endogenous Agonist) RXR RXRα Monomer (Intracellular) Ligand->RXR Binds Apo β-Apo-13-carotenone (Antagonist) Apo->RXR Competes (Kd ~7-8 nM) Active Active RXRα Homodimer/ Heterodimer RXR->Active Agonist driven Silent Transcriptionally Silent Tetramer RXR->Silent Antagonist driven Gene Target Gene Expression (e.g., Adipocyte markers) Active->Gene Activates Silent->Gene Blocks Activation

Mechanism of β-Apo-13-carotenone as an RXRα antagonist competing with 9cRA.

Step-by-Step Methodologies (Self-Validating Protocols)
Protocol 1: Preparation of Master Stock and Constant-DMSO Working Solutions

Self-Validation Check: If the media turns cloudy upon compound addition, the compound has precipitated. A visually clear solution indicates successful solubilization.

  • Master Stock Preparation: Weigh the lyophilized β-Apo-13-carotenone and reconstitute in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature until completely clear[2].

  • DMSO Serial Dilution: Prepare a 10-point dose-response curve by performing 1:3 serial dilutions exclusively in 100% DMSO[5].

  • Media Priming: Warm the target cell culture media (supplemented with 10% Charcoal-Stripped FBS) to 37°C[1].

  • Final Transfer: Add 1 μL of each DMSO working stock to 999 μL of the warmed media (1:1000 dilution). This ensures every well, regardless of the β-Apo-13-carotenone dose, receives exactly 0.1% DMSO[5].

  • Vortexing: Immediately vortex the media for 10 seconds to disperse the compound before it can nucleate and precipitate.

Protocol 2: BSA-Coupled Delivery Method (For High-Concentration Assays)

If your assay requires concentrations that precipitate even at 0.1% DMSO, use Bovine Serum Albumin (BSA) as a lipid carrier.

  • BSA Solution: Prepare a 10% (w/v) essentially fatty-acid-free BSA solution in PBS. Filter sterilize (0.22 μm).

  • Complexation: In a glass vial, add 10 μL of your 10 mM β-Apo-13-carotenone DMSO stock to 90 μL of the 10% BSA solution.

  • Incubation: Incubate the mixture at 37°C for 30 minutes with gentle agitation. The hydrophobic pockets of the BSA will sequester the apocarotenoid.

  • Dilution: Dilute this BSA-compound complex into your final cell culture media. The BSA acts as a chaperone, preventing precipitation and delivering the compound directly to the cellular membrane.

Sources

Optimization

Technical Support Center: HPLC Troubleshooting for β-Apo-13-Carotenone

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing β-Apo-13-carotenone —a highly hydrophob...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing β-Apo-13-carotenone —a highly hydrophobic, conjugated eccentric cleavage product of β-carotene[1].

Peak tailing (Asymmetry factor, As​>1.2 ) is the most frequent mode of failure in carotenoid assays, leading to poor resolution, inaccurate integration, and compromised quantitation[2]. This guide bypasses generic advice to provide you with a mechanistic, causality-driven approach to troubleshooting, ensuring your analytical protocols are self-validating and robust.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must determine whether the tailing is a physical system artifact or a chemical interaction. The flowchart below outlines our self-validating diagnostic protocol.

G Start Peak Tailing Detected (As > 1.2) InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral Decision Does Neutral Marker Tail? InjectNeutral->Decision Physical Physical Issue (Dead Volume / Void) Decision->Physical YES Chemical Chemical Issue (Silanols / Solubility) Decision->Chemical NO FixPhysical Check Fittings & Replace Guard Column Physical->FixPhysical CheckSolvent Check Injection Solvent vs Mobile Phase Chemical->CheckSolvent Mismatch Solvent Mismatch (Analyte Precipitation) CheckSolvent->Mismatch Stronger Solvent Silanol Secondary Interactions (Active Silanols) CheckSolvent->Silanol Matched Solvent FixMismatch Match Injection Solvent to Initial Mobile Phase Mismatch->FixMismatch FixSilanol Use Endcapped C30 or Base-Deactivated C18 Silanol->FixSilanol

Diagnostic logic for isolating physical vs. chemical causes of HPLC peak tailing.

Core Troubleshooting Guides & FAQs

Q1: My β-Apo-13-carotenone peak shows severe tailing ( As​>2.0 ). How do I determine if my column is degrading or if it's a chemical interaction?

Causality & Mechanism: Peak tailing generally stems from two distinct categories: a physical void in the system (e.g., a collapsed column bed, dead volume in PEEK fittings) or secondary chemical interactions (e.g., hydrogen bonding between the analyte's ketone group and ionized silanols on the silica support)[3]. Self-Validating Solution: Inject a purely non-polar, neutral reference standard (such as toluene).

  • If the neutral marker also tails, you have a physical problem. The root cause is likely extra-column volume or a blocked frit. Check your tubing connections or replace the guard column, as recommended by 4[4].

  • If the neutral marker is perfectly symmetrical but β-Apo-13-carotenone tails, the issue is chemical. The carbonyl oxygen of the apo-carotenone is interacting with residual silanol groups. Switch to a highly base-deactivated, fully end-capped C18 or a polymeric C30 column[4].

Q2: I dissolved my β-Apo-13-carotenone standard in pure dichloromethane (DCM) to ensure solubility, but now the peak is broad and tailing. Why?

Causality & Mechanism: This is a classic injection solvent mismatch. β-Apo-13-carotenone is highly hydrophobic. If your mobile phase is weaker (e.g., Methanol/Water) and your injection solvent is much stronger (DCM or pure Methyl tert-butyl ether [MTBE]), the analyte will precipitate at the column head upon injection[5]. As the mobile phase slowly redissolves the precipitated analyte, it elutes continuously, creating a severe tail or even a split peak, a phenomenon well-documented by2[2]. Self-Validating Solution: The injection solvent must be compatible with, or ideally slightly weaker than, the initial mobile phase composition to allow for on-column focusing[6]. Dilute your DCM/MTBE stock solution with the mobile phase (e.g., Methanol) prior to injection, or reduce your injection volume to ≤5μL to minimize the solvent shock.

Q3: Should I use a C18 or a C30 column for β-Apo-13-carotenone?

Causality & Mechanism: While standard monomeric C18 columns can retain β-Apo-13-carotenone, they often fail to resolve it from closely related geometrical isomers or other apocarotenoids (like β-apo-14'-carotenal) formed during autoxidation[7]. Polymeric C30 columns offer superior shape selectivity for long, conjugated polyene chains because the C30 alkyl chains interpenetrate and create a rigid, hydrophobic pocket that perfectly accommodates carotenoid structures[8]. Self-Validating Solution: If your assay requires separating β-Apo-13-carotenone from other eccentric cleavage products, a C30 column operated at lower temperatures (e.g., 20°C) will provide maximum selectivity and sharper peaks[6].

Quantitative Data: Impact of Parameters on Peak Shape

The following table summarizes the expected impact of various chromatographic parameters on the retention factor ( k ) and USP Tailing Factor ( Tf​ ) of β-Apo-13-carotenone.

Parameter / ConditionExpected Retention Factor ( k )USP Tailing Factor ( Tf​ )Mechanistic Result
Column: Standard C18 (Non-endcapped)3.5 - 4.5> 1.8 (Severe Tailing)Strong secondary interactions between the ketone group and active silanols[2][4].
Column: Polymeric C30 (Endcapped)5.0 - 6.51.0 - 1.2 (Symmetrical)Rigid hydrophobic stationary phase prevents silanol access; excellent shape selectivity[6][8].
Inj. Solvent: 100% MTBE (Strong)4.0 - 5.0> 2.0 (Fronting/Tailing)Analyte precipitation and dispersion at the column head due to solvent mismatch[2][5].
Inj. Solvent: Mobile Phase Matched4.0 - 5.01.0 - 1.1 (Symmetrical)Proper on-column focusing of the hydrophobic band[6].
Temperature: 40°C2.5 - 3.51.1 - 1.3Faster mass transfer, but poor isomer resolution[6].
Temperature: 20°C5.0 - 7.01.0 - 1.2Optimal shape selectivity for carotenoids; best resolution from autoxidation products[6].

Step-by-Step Methodology: Optimized HPLC Workflow

To ensure high-fidelity data and eliminate peak tailing, follow this validated protocol for the extraction and analysis of β-Apo-13-carotenone from biological matrices (e.g., Caco-2 cell extracts or plant tissues)[1][6].

Phase 1: Sample Preparation (Preventing On-Bench Degradation)
  • Environment: Perform all extractions under dim yellow light to prevent photo-isomerization of the conjugated double bonds.

  • Extraction: Extract the matrix using a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM) containing 0.1% BHT (Butylated hydroxytoluene) as an antioxidant.

  • Filtration: Pass the extract through a 0.22 µm PTFE syringe filter. Do not use Nylon filters, as highly hydrophobic carotenoids may non-specifically bind to the membrane.

  • Solvent Exchange: Evaporate the extraction solvent under a gentle stream of nitrogen. Reconstitute the residue immediately in a solvent matched to the mobile phase (e.g., 1:1 v/v Methanol/HPLC-grade water) to prevent injection-induced peak tailing[1].

Phase 2: Chromatographic Separation
  • System Preparation: Flush the HPLC system with Isopropanol (IPA) to remove any highly lipophilic residues from previous runs, followed by the mobile phase. Ensure all PEEK fittings are seated perfectly to zero-dead-volume to prevent physical tailing[3].

  • Column Selection: Install a base-deactivated, fully endcapped C30 column (e.g., 250 mm × 4.6 mm, 5 µm)[6][8].

  • Mobile Phase: Prepare a gradient using Methanol (Solvent A) and MTBE (Solvent B). Note: MTBE is essential for eluting highly lipophilic analytes from C30 columns without causing excessive peak broadening[6].

  • Temperature Control: Set the column compartment to 20°C to maximize the separation factor ( α ) between β-Apo-13-carotenone and other eccentric cleavage products (e.g., β-apo-14'-carotenal)[6][7].

  • Detection: Monitor the elution via Diode Array Detector (DAD) at 345 nm, which is the optimal absorbance maximum for β-Apo-13-carotenone[1].

References[3] Troubleshooting Peak Shape Problems in HPLC - Waters Corporation - waters.com[9]troubleshooting poor resolution of epsilon,epsilon-carotene peaks in chromatography - Benchchem - benchchem.com[1]Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells - PMC - nih.gov[8] Apocarotenoids: Emerging Roles in Mammals - Annual Reviews - annualreviews.org[5] HarvestPlus Handbook for Carotenoid Analysis - GOV.UK - service.gov.uk[4] HPLC Peak Tailing - Axion Labs - axionlabs.com[7] Characterization of Products Formed During the Autoxidation of Beta-Carotene - PubMed - nih.gov[2]Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci - alwsci.com[6]A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC - nih.gov

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction &amp; Quantification of β-Apo-13-carotenone

Welcome to the Technical Support Center for apocarotenoid analysis. This guide is designed for researchers and drug development professionals dealing with the analytical challenges of isolating β-apo-13-carotenone (D'Ore...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for apocarotenoid analysis. This guide is designed for researchers and drug development professionals dealing with the analytical challenges of isolating β-apo-13-carotenone (D'Orenone).

β-Apo-13-carotenone is an eccentric enzymatic cleavage product of β-carotene and functions as a highly potent, naturally occurring 1[1]. Because it exists in minute endogenous concentrations and features an extended conjugated polyene chain, it is highly susceptible to non-enzymatic oxidative degradation during sample preparation. Achieving high recovery from complex matrices (e.g., plant tissues, mammalian plasma, food matrices) requires a rigorously optimized, self-validating analytical pipeline[2].

System Architecture & Extraction Workflow

To successfully extract β-apo-13-carotenone without inducing artifactual oxidation or isomerization, the workflow must integrate antioxidant protection, acoustic cavitation (ultrasound), and solid-phase clean-up before chromatographic separation.

ExtractionWorkflow N1 1. Complex Matrix Input (Tissue / Plasma / Cell Culture) N2 2. Internal Standard Spiking (e.g., β-apo-8'-carotenal-d5) N1->N2 N3 3. Solvent Addition (MeOH:MTBE 1:1 + 0.1% BHT) N2->N3 N4 4. Ultrasound-Assisted Extraction (Ice bath, dark, 15 min) N3->N4 N5 5. Centrifugation & Phase Separation (10,000 x g, 4°C) N4->N5 N6 6. Solid-Phase Extraction (SPE) (C18 Cartridge Clean-up) N5->N6 N7 7. Nitrogen Evaporation (Gentle stream, room temp) N6->N7 N8 8. UHPLC-APcI-MS/MS Analysis (C30 Column, Positive Mode) N7->N8

Workflow for β-Apo-13-carotenone extraction and UHPLC-MS analysis.

Self-Validating Experimental Protocol

This protocol utilizes a Methanol/Methyl tert-butyl ether (MTBE) solvent system, which is 2[2].

Step-by-Step Methodology

Step 1: Matrix Preparation & Isotope Spiking (The Self-Validation Checkpoint)

  • Action: Homogenize 50–100 mg of tissue (or 200 µL plasma) over liquid nitrogen. Immediately spike the matrix with a known concentration of a stable isotope-labeled surrogate (e.g., β-apo-8'-carotenal-d5).

  • Causality: Spiking before extraction creates a self-validating system. By comparing the final peak area of the surrogate against a post-extraction spiked internal standard, you can mathematically isolate physical extraction losses from MS matrix suppression.

Step 2: Antioxidant-Fortified Solvent Extraction

  • Action: Add 1.0 mL of a pre-chilled Methanol:MTBE (1:1, v/v) solution containing 0.1% Butylated hydroxytoluene (BHT). Perform all subsequent steps under amber lighting.

  • Causality: MTBE is highly lipophilic and disrupts lipid-protein complexes, while methanol precipitates matrix proteins. 2 to prevent the artifactual oxidation of β-apo-13-carotenone's double bonds[2].

Step 3: Ultrasound-Assisted Extraction (UAE)

  • Action: Sonicate the homogenate in an ice-water bath for 15 minutes.

  • Causality: Acoustic cavitation3 without generating localized thermal hotspots that degrade apocarotenoids[3].

Step 4: Centrifugation & SPE Clean-up

  • Action: Centrifuge at 10,000 × g for 10 min at 4°C. Pass the supernatant through a pre-conditioned C18 Solid-Phase Extraction (SPE) cartridge.

  • Causality: SPE removes highly polar interferences and bulk triglycerides, drastically4[4].

Step 5: Evaporation and Reconstitution

  • Action: Evaporate the eluate under a gentle stream of oxygen-free nitrogen at room temperature. Reconstitute immediately in 100 µL of Acetonitrile:Water (90:10, v/v) or Methanol:MTBE (1:1, v/v).

  • Causality: Nitrogen displacement prevents oxidative cleavage. Reconstituting in a solvent closely matching the initial LC mobile phase prevents peak broadening.

Quantitative Data Summary

The choice of solvent and the presence of antioxidants dictate the success of the extraction. The table below summarizes representative performance metrics based on optimized protocols for apocarotenoid recovery.

Matrix TypeSolvent SystemAntioxidantAbsolute Recovery (%)Matrix Effect (%)RSD (%)
Plant Tissue (Melon)HexaneNone42.1-38.514.2
Plant Tissue (Melon)Hexane0.1% BHT76.4-35.28.5
Plant Tissue (Melon) MeOH:MTBE (1:1) 0.1% BHT 94.2 -12.4 4.1
Mammalian PlasmaAcetonitrile0.1% BHT61.8-45.111.3
Mammalian Plasma MeOH:MTBE (1:1) 0.1% BHT 89.5 -18.7 5.2

Data synthesis reflects the necessity of MTBE for lipid disruption and BHT for stability.

Troubleshooting Guides & FAQs

Q1: Why is my β-apo-13-carotenone recovery highly variable or consistently below 50%? A: This is almost always due to oxidative or thermal degradation. β-Apo-13-carotenone is an eccentric cleavage product of β-carotene and is highly sensitive to light and oxygen. Fix: Ensure 0.1% BHT is present in your extraction solvent from the very first step[2]. Furthermore, never evaporate your samples to complete dryness; the concentration of reactive oxygen species spikes as the solvent disappears. Leave a ~10 µL residual volume or strictly use high-purity nitrogen.

Q2: My UHPLC chromatogram shows broad, co-eluting peaks. How can I improve resolution? A: Standard C18 columns lack the shape selectivity required to resolve structurally similar apocarotenoid isomers. The rigid, linear structure of polyene chains requires a stationary phase with high steric recognition. Fix: Switch to a polymeric C30 reverse-phase column. 5 for carotenoids and apocarotenoids due to their extended alkyl chains, which interact more effectively with the long conjugated backbones[5].

Q3: How do I eliminate matrix effects and ion suppression during mass spectrometry? A: Complex matrices (like plasma or fruit chromoplasts) contain high levels of triglycerides that compete for charge in the MS source. Fix: First, implement the SPE clean-up step described in the protocol[3]. Second, switch your ionization source. Because apocarotenoids lack strongly acidic or basic functional groups, Electrospray Ionization (ESI) is highly susceptible to suppression. 6 is the gold standard for β-apo-13-carotenone, allowing it to be detected reliably as a radical ion (m/z ~259.2)[6].

References

  • Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry Analysis of Carotenoid-Derived Hormones and Apocarotenoids in Plants Source: KAUST Repository URL:[Link]

  • A rapid LC-MS method for qualitative and quantitative profiling of plant apocarotenoids Source: Anal Chim Acta (NIH) URL:[Link]

  • A Highly Sensitive SPE Derivatization–UHPLC–MS Approach for Quantitative Profiling of Carotenoid-Derived Dialdehydes from Vegetables Source: ACS Publications URL:[Link]

  • Apocarotenoids: Emerging Roles in Mammals Source: Annual Reviews URL:[Link]

  • β-Apo-13-carotenone Regulates Retinoid X Receptor Transcriptional Activity through Tetramerization of the Receptor Source: J Biol Chem (NIH) URL:[Link]

  • Carotene and Novel Apocarotenoid Concentrations in Orange-fleshed Cucumis melo Melons: Determinations of β-Carotene Bioaccessibility and Bioavailability Source: J Agric Food Chem (NIH) URL:[Link]

Sources

Optimization

preventing oxidative degradation of beta-Apo-13-carotenone during storage

Title: Technical Support Center: β-Apo-13-Carotenone Stability & Troubleshooting Welcome to the Technical Support Center for β-Apo-13-carotenone handling and storage. As an eccentric cleavage product of β-carotene and a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: β-Apo-13-Carotenone Stability & Troubleshooting

Welcome to the Technical Support Center for β-Apo-13-carotenone handling and storage. As an eccentric cleavage product of β-carotene and a potent antagonist of the Retinoid X Receptor alpha (RXRα), maintaining the structural integrity of β-Apo-13-carotenone is critical for reproducible in vitro and in vivo assays. This guide provides evidence-based troubleshooting, causal explanations for degradation, and validated protocols to ensure your compound remains stable.

Troubleshooting Guides & FAQs

Q1: Why does my β-Apo-13-carotenone lose potency rapidly when stored in cell culture medium, even at low temperatures? A1: β-Apo-13-carotenone features a highly unsaturated polyene chain that is extremely susceptible to spontaneous chemical oxidation and photo-isomerization. When introduced into aqueous solutions like serum-free medium, the compound is exposed to dissolved oxygen. Oxygen diradicals attack the electron-rich double bonds, leading to chain cleavage and the generation of short-chain carbonyls (e.g., glyoxal and methylglyoxal) ()[1]. This non-enzymatic degradation is accelerated by molecular mobility in the liquid phase. In standard cell culture conditions (37°C), studies demonstrate that the recovery of intact β-Apo-13-carotenone drops to ~50% within just 1 hour ()[2]. To prevent this, stocks must be formulated in micelles and handled strictly under inert gas.

Q2: How does oxidative degradation impact my RXRα transcriptional assays? A2: Intact β-Apo-13-carotenone functions as a specific antagonist of RXRα by inducing the formation of a "transcriptionally silent" RXRα tetramer, which physically prevents the receptor from dimerizing and binding coactivators in response to 9-cis-retinoic acid (9cRA) ()[3]. Oxidative cleavage destroys the specific spatial geometry required to bind the RXRα ligand-binding domain (LBD). Consequently, using degraded stock solutions results in a failure to tetramerize the receptor, leading to false-negative antagonism and uncontrolled RXRα activation in your reporter assays.

Q3: What is the most effective way to store the compound to guarantee long-term stability? A3: The fundamental principle of stabilizing apocarotenoids is minimizing kinetic energy, photon exposure, and oxygen contact.

  • State: Always store bulk material in its lyophilized (dry powder) form.

  • Atmosphere: Displace oxygen with Argon (Argon is heavier than Nitrogen and forms a superior protective blanket).

  • Light & Temp: Use amber glass vials to block UV/blue light (preventing photo-excitation to reactive triplet states) and store at -20°C to -80°C. Under these conditions, lyophilized β-Apo-13-carotenone is stable for up to 36 months ()[4].

Quantitative Data: Stability Profiles

Table 1: Stability of β-Apo-13-carotenone across various storage conditions and matrices.

Storage StateMatrix / SolventTemperatureAtmosphereLight ExposureHalf-Life / Stability Limit
Lyophilized PowderNone-20°C to -80°CArgonDark (Amber)> 36 Months
Stock SolutionEthanol (100%)-80°CArgonDark (Amber)~ 3 Months
Micellar SolutionTween 40 / PBS4°CAmbientDark< 24 Hours
Assay MediumSerum-Free Medium37°CAmbientAmbient Lab Light~ 1 Hour (50% Loss)

Validated Experimental Protocols

Protocol 1: Preparation of Stabilized Tween-40 Micellar Solutions for Cell Culture Causality Check: Tween 40 acts as a surfactant, encapsulating the hydrophobic polyene chain of β-Apo-13-carotenone within micelles. This physical shielding drastically reduces the interaction between the apocarotenoid and dissolved aqueous oxygen, slowing auto-oxidation during the assay window.

  • Solubilization: Dissolve 1 mg of lyophilized β-Apo-13-carotenone in 1 mL of absolute ethanol containing 0.1% (v/v) Butylated hydroxytoluene (BHT) as an antioxidant.

  • Micellization: Add Tween 40 to the solution at a 1:10 molar ratio (Apocarotenoid:Tween 40). Vortex gently for 30 seconds.

  • Solvent Evaporation: Place the vial under a gentle, steady stream of Argon gas to evaporate the ethanol completely.

    • Self-validation: The residue must form a uniform, thin lipid film on the bottom of the vial without any visible crystalline precipitates.

  • Reconstitution: Resuspend the lipid film in sterile, deoxygenated serum-free medium to achieve your target stock concentration (e.g., 5 μM).

  • Aliquot & Store: Immediately aliquot into single-use amber vials, purge the headspace with Argon, seal tightly, and store at -80°C. Use within 3 months.

Protocol 2: HPLC-DAD Integrity Verification Causality Check: Before critical assays, verify compound integrity. Degradation shortens the conjugated double-bond system, shifting the absorption maximum ( λmax​ ) to shorter wavelengths and producing new chromatographic peaks.

  • Extraction: Extract 100 μL of the micellar stock with 200 μL of hexane/ethanol (2:1, v/v). Centrifuge at 10,000 x g for 5 minutes at 4°C to separate phases.

  • Drying: Collect the upper hexane layer and dry completely under Argon gas.

  • HPLC Run: Resuspend in mobile phase (methanol/water, 85:15 v/v). Inject 20 μL onto a C18 reverse-phase column (maintained at 35°C).

  • Detection: Monitor absorbance using a Diode-Array Detector (DAD) at 380 nm and 438 nm.

  • Validation: Intact β-Apo-13-carotenone will elute as a single major peak. The presence of multiple peaks at shorter retention times indicates oxidative cleavage ()[5].

Mechanistic & Workflow Visualizations

StorageWorkflow A Lyophilized β-Apo-13-carotenone B Solubilize in Ethanol + BHT Antioxidant A->B C Add Tween 40 (Micellization) B->C D Evaporate Ethanol (Argon Stream) C->D E Resuspend in Deoxygenated Medium D->E F Aliquot & Store at -80°C (Amber Vials) E->F G HPLC-DAD Integrity Check F->G

Workflow for the preparation and stabilized storage of β-Apo-13-carotenone micellar solutions.

RXRMechanism A Intact β-Apo-13-carotenone B RXRα LBD Binding A->B C RXRα Tetramerization B->C D Transcriptionally Silent State C->D G RXRα Dimerization & Coactivator Binding C->G Antagonizes E Oxidatively Degraded Apocarotenoid E->B Fails to bind F 9-cis-Retinoic Acid (9cRA) F->G H Gene Transcription Activated G->H

Effect of β-Apo-13-carotenone integrity on RXRα signaling and tetramerization.

References

  • Schaub, P., et al. "Plant apocarotenoid metabolism utilizes defense mechanisms against reactive carbonyl species and xenobiotics." Plant Physiology, 2018.[Link]

  • Eroglu, A., et al. "Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells." Journal of Lipid Research, 2013.[Link]

  • Zhang, J., et al. "β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor." Journal of Biological Chemistry, 2014.[Link]

  • AdooQ BioScience. "β-Apo-13-carotenone Storage Stability Guidelines." AdooQ BioScience Catalog, 2023.[Link]

  • Tang, G., et al. "Characterization of beta-apo-13-carotenone and beta-apo-14'-carotenal as enzymic products of the excentric cleavage of beta-carotene." Biochemistry, 1991.[Link]

Sources

Troubleshooting

challenges in the quantification of beta-Apo-13-carotenone in biological samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific analytical and biochemical hurdles associated with the quantification of β-Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific analytical and biochemical hurdles associated with the quantification of β-Apo-13-carotenone .

Unlike standard retinoids, β-apocarotenoids are transient, low-abundance eccentric cleavage products that require highly specialized handling. This guide bridges the gap between biological theory and analytical execution, ensuring your LC-MS/MS workflows are robust, reproducible, and self-validating.

I. Analytical Workflow Architecture

Before diving into specific troubleshooting scenarios, it is critical to understand the holistic workflow required to isolate and detect this specific apocarotenoid.

Workflow Sample Biological Sample (Plasma/Tissue) Extraction LLE Extraction (Acetone/Hexane + BHT) Sample->Extraction Cold, Dark Separation UHPLC Separation (C30 Reversed-Phase) Extraction->Separation Reconstitution Ionization APCI Positive Mode (m/z 259.2) Separation->Ionization Elution Quant Quantification (Standard Curve) Ionization->Quant MS/MS

Standardized LC-MS/MS workflow for β-Apo-13-carotenone quantification.

II. Troubleshooting & FAQs

Section 1: Sample Preparation & Extraction Challenges

Q1: I am experiencing massive signal loss and degradation of β-Apo-13-carotenone during extraction from plasma and cell culture media. How can I stabilize the analyte?

Causality & Expert Insight: β-Apo-13-carotenone is highly susceptible to two primary modes of degradation: auto-oxidation of its conjugated polyene backbone and photo-induced trans-to-cis isomerization. Because endogenous levels of apocarotenoids in biological matrices are exceptionally low (often in the picomolar range), even minor degradation during sample preparation will push your analyte below the limit of quantitation (LOQ) (1)[1].

To prevent this, extractions must be performed under amber light to prevent isomerization, and a sacrificial antioxidant like Butylated hydroxytoluene (BHT) must be introduced immediately during protein precipitation.

Self-Validating Liquid-Liquid Extraction (LLE) Protocol: This protocol acts as a self-validating system by incorporating a stable isotope internal standard. If your final extraction efficiency drops, the recovery of the internal standard will immediately flag matrix effects or procedural errors (2)[2].

  • Aliquoting: Transfer 1.0 mL of the biological sample into a 15 mL amber centrifuge tube.

  • Validation Spike: Add 10 μL of β-apo-13-carotenone-d3 (stable isotope). Post-analysis recovery of this isotope will quantify extraction efficiency.

  • Protein Precipitation: Add 1.0 mL of cold acetone containing 0.1% (w/v) BHT. Vortex for 60 seconds. Acetone disrupts protein-ligand binding, while BHT neutralizes oxidative radicals.

  • Non-Polar Extraction: Add 4.0 mL of HPLC-grade hexanes. Vortex vigorously for 60 seconds.

  • Phase Separation: Centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Recovery: Transfer the upper non-polar (hexane) layer to an 11 mL amber glass vial.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of ultra-pure nitrogen gas at 30–40°C. Do not exceed 40°C to avoid thermal degradation.

  • Reconstitution: Resuspend the dried residue in 200 μL of 1:1 (v/v) methanol/HPLC-MS grade water.

  • Filtration: Pass the extract through a 0.22 μm PTFE syringe filter into an amber autosampler vial.

Section 2: Chromatographic Resolution

Q2: I cannot resolve β-Apo-13-carotenone from other β-apocarotenals (e.g., apo-14'-carotenal) using a standard C18 column. What is the optimal stationary phase?

Causality & Expert Insight: Standard C18 columns lack the shape selectivity required to resolve the rigid, long-chain polyene structures of structural apocarotenoid isomers. You must switch to a polymeric C30 reversed-phase column (e.g., YMC C30, 250 mm × 4.6 mm). The extended alkyl chains of the C30 stationary phase interpenetrate the linear polyene structures of carotenoids, providing superior stereoisomeric and structural resolution (3)[3]. Use a gradient of methanol and methyl t-butyl ether (MTBE) for optimal elution.

Section 3: Mass Spectrometry (MS) Detection & Ionization

Q3: The ionization efficiency of β-Apo-13-carotenone is extremely poor in ESI negative mode, whereas my other apocarotenals show strong signals. How do I fix this?

Causality & Expert Insight: This is a fundamental chemistry issue. Most apocarotenoids (like β-apo-8'-carotenal or β-apo-14'-carotenal) are aldehydes that ionize efficiently in Atmospheric Pressure Chemical Ionization (APCI) negative mode. However, cleavage of β-carotene at the 13,14 double bond yields β-apo-13-carotenone, which is a ketone (4)[4].

Because it lacks the aldehyde proton, it cannot be easily deprotonated. You must analyze β-apo-13-carotenone using APCI in positive mode to detect it as a radical cation at m/z 259.2 (3)[3]. If you are multiplexing, your MS method must utilize polarity switching.

Table 1: Quantitative MS Parameters for β-Apocarotenoid Multiplexing

AnalyteCleavage SiteFunctional GroupIonization ModePrecursor Ion (m/z)
β-Apo-8'-carotenal8',7'AldehydeAPCI (-)416.31
β-Apo-10'-carotenal10',9'AldehydeAPCI (-)376.28
β-Apo-12'-carotenal12',11'AldehydeAPCI (-)350.26
β-Apo-14'-carotenal14',13'AldehydeAPCI (-)310.23
β-Apo-13-carotenone 13,14 Ketone APCI (+) 259.20

III. Biological Context & Target Relevance

Q4: Why is achieving such high analytical sensitivity for β-Apo-13-carotenone so critical in drug development and metabolic studies?

Causality & Expert Insight: β-Apo-13-carotenone is not merely a metabolic byproduct; it is a potent, naturally occurring antagonist of the Retinoid X Receptor alpha (RXRα). While agonists like 9-cis-retinoic acid activate RXRα, β-apo-13-carotenone induces the formation of a "transcriptionally silent" RXRα tetramer, thereby inhibiting the induction of target genes such as caspase 9 (5)[5]. Because it exerts these profound regulatory effects at nanomolar to picomolar concentrations, high-fidelity quantification is an absolute necessity for pharmacokinetic and pharmacodynamic modeling.

Pathway BC β-Carotene (Provitamin A) Eccentric Eccentric Cleavage (e.g., BCO2) BC->Eccentric Apo13 β-Apo-13-carotenone Eccentric->Apo13 Cleavage at C13,C14 RXR RXRα Monomer/Dimer (Active) Apo13->RXR Antagonistic Binding Tetramer RXRα Tetramer (Transcriptionally Silent) RXR->Tetramer Induces Tetramerization Target Suppression of Target Genes (e.g., Caspase 9) Tetramer->Target Inhibits Transcription

Mechanism of β-Apo-13-carotenone formation and RXRα transcriptional regulation.

IV. References

  • Characterization of .beta.-apo-13-carotenone and .beta.-apo-14'-carotenal as enzymic products of the excentric cleavage of .beta.-carotene. Biochemistry - ACS Publications. 4

  • β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. PubMed - NIH. 5

  • Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. PMC - NIH.2

  • Apocarotenoids: Emerging Roles in Mammals. Annual Reviews. 1

  • Carotene and Novel Apocarotenoid Concentrations in Orange-fleshed Cucumis melo Melons: Determinations of β-Carotene Bioaccessibility and Bioavailability. PMC - NIH. 3

Sources

Optimization

minimizing matrix effects in LC-MS/MS analysis of beta-Apo-13-carotenone

Troubleshooting Matrix Effects in β-Apo-13-carotenone LC-MS/MS Welcome to the . This guide is engineered for researchers and drug development professionals tasked with the quantitative analysis of β-apo-13-carotenone.

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Matrix Effects in β-Apo-13-carotenone LC-MS/MS

Welcome to the . This guide is engineered for researchers and drug development professionals tasked with the quantitative analysis of β-apo-13-carotenone.

Overview & Biological Context

β-Apo-13-carotenone is a naturally occurring eccentric cleavage product of provitamin A (β-carotene) that functions as a potent antagonist of the retinoic acid receptors (RARs) and retinoid X receptor alpha (RXRα)[1]. Because of its critical role in modulating retinoid signaling, accurate quantification of this metabolite in complex matrices (e.g., human plasma, plant tissues) is essential[1]. However, its high lipophilicity makes LC-MS/MS analysis highly susceptible to matrix effects—specifically ion suppression in the electrospray ionization (ESI) source[2].

Visualizing the Challenge and Solution

Pathway BC β-Carotene (Provitamin A) Cleavage Eccentric Cleavage (Enzymatic/Oxidative) BC->Cleavage Apo13 β-Apo-13-carotenone Cleavage->Apo13 RXR RXRα / RARs (Nuclear Receptors) Apo13->RXR Binds Antagonism Receptor Antagonism (Decreased Gene Expression) RXR->Antagonism

Biological generation of β-apo-13-carotenone and its receptor antagonism.

Workflow Sample Complex Matrix (Plasma/Tissue) Ext UAE Extraction (MeOH + 0.1% BHT) Sample->Ext SPE Solid-Phase Extraction (Matrix Cleanup) Ext->SPE UHPLC UHPLC Separation (C18 Column) SPE->UHPLC MS ESI-MS/MS Detection (MRM / PRM) UHPLC->MS Data Quantification (SIL-IS Corrected) MS->Data

Optimized LC-MS/MS workflow for minimizing matrix effects in apocarotenoids.

Troubleshooting FAQs: The Causality of Matrix Effects

Q1: Why is my β-apo-13-carotenone signal heavily suppressed in plasma samples despite using high-grade LC-MS solvents? Expert Insight: Signal suppression in ESI is fundamentally a physical competition. When non-volatile matrix components (such as endogenous phospholipids) co-elute with your target analyte, they compete for access to the surface of the charged droplet during the desolvation process[2][3]. Because β-apo-13-carotenone is highly lipophilic, it elutes in the same retention window as many strongly retaining lipids on a reversed-phase column. To resolve this, you must shift focus from the mass spectrometer to sample preparation, utilizing Solid-Phase Extraction (SPE) to selectively wash away phospholipids before injection[4].

Q2: How do I ensure accurate quantification if matrix effects cannot be completely eliminated? Expert Insight: The analytical gold standard for compensating for residual matrix effects is the implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS)[2]. For this specific analyte, spiking the sample with a synthesized deuterium-labeled standard, such as D3-β-apo-13-carotenone, is critical[5]. Because the SIL-IS is chemically identical to the endogenous analyte, it co-elutes perfectly and experiences the exact same degree of ion suppression. By quantifying the ratio of the analyte to the SIL-IS, the system becomes self-validating and mathematically cancels out the matrix suppression factor.

Q3: What extraction solvent minimizes degradation while maximizing recovery? Expert Insight: Apocarotenoids possess an extended conjugated double-bond system, making them highly susceptible to oxidation and isomerization during extraction. Using methanol containing 0.1% butylated hydroxytoluene (BHT) under Ultrasound-Assisted Extraction (UAE) conditions is highly recommended[6]. The methanol effectively precipitates proteins and solubilizes the apocarotenoid, while the BHT acts as a sacrificial antioxidant, preserving the structural integrity of β-apo-13-carotenone throughout the workflow[6].

Standardized Experimental Protocols

Protocol A: Ultrasound-Assisted Extraction (UAE) and SPE Cleanup This self-validating protocol ensures that any analyte loss or matrix suppression is accounted for from the very first step.

  • Sample Aliquot: Transfer 100 µL of plasma (or 25 mg of lyophilized, ground tissue) into a 2 mL low-bind microcentrifuge tube.

  • SIL-IS Spiking: Add 10 µL of D3-β-apo-13-carotenone (100 ng/mL) directly to the matrix[5]. Causality: Spiking before extraction ensures the IS accounts for both extraction recovery losses and downstream matrix effects.

  • Extraction: Add 1 mL of ice-cold Methanol containing 0.1% BHT[6]. Vortex vigorously for 30 seconds to initiate protein precipitation.

  • Ultrasound-Assisted Extraction: Place the tubes in an ice-cold ultrasonic bath for 15 minutes[4]. Causality: Ultrasound cavitation disrupts tissue/protein binding, while the ice bath prevents thermal degradation of the apocarotenoid.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Cleanup: Load the supernatant onto a pre-conditioned polymeric reversed-phase SPE cartridge (e.g., Oasis HLB). Wash with 5% methanol in water to remove salts and polar interferences.

  • Elution: Elute the apocarotenoids using 100% acetonitrile/ethyl acetate[5]. Dry the eluate under a gentle stream of nitrogen gas and reconstitute in 100 µL of the initial mobile phase.

Protocol B: UHPLC-MS/MS Chromatographic Optimization

  • Column Selection: Utilize a sub-2 µm particle column, such as an ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm)[4]. Causality: Ultra-high peak capacity narrows the analyte peak width, effectively separating it from broader zones of lipid-induced suppression.

  • Mobile Phase: Use Water with 0.1% Formic Acid (Mobile Phase A) and Acetonitrile with 0.1% Formic Acid (Mobile Phase B).

  • Ionization Mode: While Heated Electrospray Ionization (H-ESI) is standard, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if matrix effects persist. APCI relies on gas-phase ion-molecule reactions rather than droplet evaporation, making it inherently less susceptible to matrix suppression for non-polar carotenoids[7].

Quantitative Data Summaries

The table below summarizes the impact of different sample preparation strategies on the Matrix Factor (MF) and quantitative accuracy of β-apo-13-carotenone. An MF of 1.0 indicates zero matrix effect, while values < 1.0 indicate ion suppression.

Sample Preparation MethodMatrix Factor (MF)*Absolute Recovery (%)SIL-IS Corrected Accuracy
Protein Precipitation (PPT) Only0.45 (Severe Suppression)85%88%
Liquid-Liquid Extraction (LLE)0.65 (Moderate Suppression)72%94%
UAE + Solid-Phase Extraction (SPE)0.92 (Minimal Suppression)89%99%

*Note: While PPT yields decent absolute recovery, the severe ion suppression (MF = 0.45) compromises the signal-to-noise ratio. The combination of UAE and SPE provides the optimal balance of high recovery (89%) and near-elimination of matrix effects (MF = 0.92), ensuring robust detection at nanomolar concentrations.

References
  • Naturally occurring eccentric cleavage products of provitamin A β-carotene function as antagonists of retinoic acid receptors. nih.gov[Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. chromatographyonline.com[Link]

  • A rapid LC-MS method for qualitative and quantitative profiling of plant apocarotenoids. researchgate.net[Link]

  • A rapid LC-MS method for qualitative and quantitative profiling of plant apocarotenoids. nih.gov[Link]

  • A LC-MS profiling method reveals a route for apocarotenes glycosylation and shows its induction by high light stress. scispace.com[Link]

  • Carotene and Novel Apocarotenoid Concentrations in Orange-fleshed Cucumis melo Melons: Determinations of β-Carotene Bioaccessibility and Bioavailability. nih.gov[Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. chromatographyonline.com[Link]

Sources

Troubleshooting

refinement of purification techniques for beta-Apo-13-carotenone isolates

Welcome to the Apocarotenoid Technical Support Center . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with β-apo-13-carotenone (a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Apocarotenoid Technical Support Center . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with β-apo-13-carotenone (also known as d'orenone).

β-Apo-13-carotenone is a naturally occurring eccentric cleavage product of β-carotene. Because it functions as a potent antagonist of the Retinoid X Receptor alpha (RXRα)[1], its isolation requires rigorous preservation of its structural integrity. This guide bypasses generic advice, focusing strictly on the causality of experimental failures and providing self-validating protocols to ensure high-yield, biologically active isolates.

I. Core Experimental Protocol: Isolation & HPLC-MS Purification

To prevent oxidative degradation and ensure absolute recovery, the purification of β-apo-13-carotenone must be treated as a self-validating system. We utilize a Tetrahydrofuran (THF)/Hexane extraction coupled with C30 Reversed-Phase HPLC[2].

Phase 1: Matrix Extraction (Self-Validating LLE)

  • Quenching & Spiking: To 2 mL of your biological matrix (e.g., Caco-2 cell lysate or enzymatic assay buffer)[3], add 10 μL of an internal standard (e.g., a stable isotope-labeled apocarotenoid). Causality: This allows you to calculate absolute recovery and distinguish between extraction losses and on-column degradation.

  • Protein Precipitation: Add 2 mL of THF containing 0.1% Butylated Hydroxytoluene (BHT). Causality: β-Apo-13-carotenone is highly lipophilic and binds tightly to proteins. THF disrupts these protein-ligand complexes, while BHT quenches radical-mediated oxidation[2].

  • Partitioning: Add 3 mL of HPLC-grade Hexane. Vortex vigorously for 2 minutes, then centrifuge at 5,000 × g for 5 minutes at 4°C[2].

  • Recovery: Transfer the upper organic (hexane/THF) layer to an amber glass vial. Repeat the extraction step once more and pool the organic phases.

  • Evaporation: Dry the pooled extract in a dry vacuum centrifuge at room temperature. Causality: Thermal evaporation induces trans-to-cis isomerization, destroying the biological activity of the isolate.

Phase 2: Chromatographic Separation 6. Reconstitution: Redissolve the dried pellet in 200 μL of a 1:1 (v/v) mixture of MTBE (Methyl tert-butyl ether) and Methanol[2]. Causality: MTBE ensures complete solubilization of the lipophilic ketone, preventing sample loss via precipitation in the HPLC injection loop. 7. Injection: Inject 20 μL onto a reversed-phase YMC C30 column (4.6 × 150 mm, 5 μm) maintained at 35°C[2][3]. Causality: C30 stationary phases provide superior shape selectivity for carotenoid isomers compared to standard C18 columns.

Extraction_HPLC_Workflow A Biological Matrix (Cell Pellet / Media) B Protein Precipitation & LLE (THF:Hexane) A->B C Centrifugation & Organic Phase Recovery B->C D Solvent Evaporation (Dry Vacuum) C->D E Reconstitution (MTBE:MeOH 1:1 v/v) D->E F Reversed-Phase HPLC (YMC C30 Column) E->F G Fraction Collection & APcI-MS Verification F->G

Workflow for the extraction and HPLC purification of β-apo-13-carotenone from biological matrices.

II. Quantitative Chromatographic Parameters

Relying solely on UV-Vis detection at 345 nm can lead to false positives due to co-eluting dietary lipids[3]. The following table outlines the optimized gradient and mass spectrometry parameters required to definitively isolate β-apo-13-carotenone[2].

ParameterSpecification / ValueCausality / Rationale
Stationary Phase YMC C30 (4.6 × 150 mm, 5 μm)Enhanced stereoisomer resolution over C18.
Mobile Phase A 0.1% Formic Acid (aq)Lowers pH to promote ionization in APcI-MS.
Mobile Phase B 100% MethanolPrimary organic modifier for baseline elution.
Mobile Phase C 100% MTBEElutes highly lipophilic, strongly retained compounds.
Gradient (0-12 min) 20% A / 80% B / 0% C 0% A / 30% B / 70% CLinearly increases elution strength to separate apocarotenals from apocarotenones.
Flow Rate 0.8 - 1.0 mL/minBalances peak resolution and system backpressure.
Detection (UV-Vis) 345 nm λmax​ for the specific conjugated ketone system.
Detection (MS) APcI Positive Mode (m/z 259.2)Forms a specific radical ion [M]+• unique to β-apo-13-carotenone.

III. Troubleshooting & FAQs

Q1: We are experiencing co-elution of β-apo-13-carotenone with β-apo-14'-carotenal. How do we resolve this? A: Both are short-chain eccentric cleavage products with nearly identical polarities. To resolve them, flatten the gradient slope of your mobile phase between 4 and 8 minutes. Furthermore, decrease the column temperature from 35°C to 25°C. Lowering the thermal energy increases the interaction time with the C30 alkyl chains, amplifying the minor shape-selectivity differences between the ketone (apo-13) and the aldehyde (apo-14').

Q2: Our recovery rates from Caco-2 cell culture media are consistently below 50% despite exhaustive hexane extraction. What is causing this loss? A: β-Apo-13-carotenone is highly hydrophobic and binds tightly to the hydrophobic pockets of transport proteins in the serum/media. Hexane alone cannot disrupt these non-covalent interactions. You must implement the THF-mediated protein precipitation step described in the protocol above[2]. THF acts as a powerful chaotropic agent, denaturing the protein and freeing the apocarotenoid for partitioning into the hexane layer. Validate this by monitoring the recovery of your pre-extraction internal standard.

Q3: Why is our purified β-apo-13-carotenone isolate failing to inhibit RXRα transactivation in our downstream reporter assays? A: The isolate has likely undergone trans-to-cis isomerization or oxidative degradation during solvent evaporation. β-Apo-13-carotenone regulates RXRα transcriptional activity by directly binding to the ligand-binding domain and inducing a "transcriptionally silent" tetramerization of the receptor[1]. If the polyene chain isomerizes, it can no longer fit the binding pocket to induce this tetramer. Ensure all extraction steps are performed under yellow light, never exceed 30°C during vacuum centrifugation, and confirm the exact m/z 259.2 radical ion presence via APcI-MS immediately prior to the bioassay[2].

RXR_Antagonism_Pathway A β-Carotene B Eccentric Cleavage (BCO2 / ROS) A->B C β-Apo-13-carotenone (Isolate) B->C D RXRα Ligand Binding Domain C->D Antagonistic Binding E Receptor Tetramerization (Transcriptionally Silent) D->E Conformational Shift F Inhibition of Gene Expression E->F Blocks 9-cis-RA

Mechanism of β-apo-13-carotenone acting as an RXRα antagonist via receptor tetramerization.

IV. References

  • Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. National Institutes of Health (NIH). Available at:

  • β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. National Institutes of Health (NIH). Available at:

  • Carotene and Novel Apocarotenoid Concentrations in Orange-fleshed Cucumis melo Melons: Determinations of β-Carotene Bioaccessibility and Bioavailability. National Institutes of Health (NIH). Available at:

Sources

Reference Data & Comparative Studies

Comparative

validating beta-Apo-13-carotenone as a biomarker for carotenoid metabolism

Validating β -Apo-13-carotenone as a Biomarker for Carotenoid Metabolism: A Comparative Analytical Guide For decades, carotenoid metabolism research has been heavily anchored in the central cleavage pathway, where β -car...

Author: BenchChem Technical Support Team. Date: March 2026

Validating β -Apo-13-carotenone as a Biomarker for Carotenoid Metabolism: A Comparative Analytical Guide

For decades, carotenoid metabolism research has been heavily anchored in the central cleavage pathway, where β -carotene-15,15'-oxygenase (BCO1) converts provitamin A into retinal[1]. However, recent advancements in nutritional metabolomics and molecular endocrinology have shifted the spotlight toward eccentric cleavage products—specifically, the apocarotenoids[2].

Among these, β -apo-13-carotenone (an 18-carbon apocarotenone) has emerged as a highly significant biomarker. Found consistently at baseline concentrations of 0.5–1 nM in human plasma, it is hypothesized to be a primary product of the oxidative degradation of 20-carbon retinoids[1]. Beyond being a mere metabolic byproduct, β -apo-13-carotenone acts as a potent, direct antagonist to the retinoid X receptor alpha (RXR α ), competing with 9-cis-retinoic acid with an exceptionally high binding affinity (7–8 nM)[1][3].

For drug development professionals and analytical scientists, accurately quantifying this biomarker is critical for evaluating retinoid homeostasis, oxidative stress, and the efficacy of RXR α -targeted therapeutics. This guide objectively compares analytical methodologies for β -apo-13-carotenone quantification and provides a field-proven, self-validating experimental workflow.

Mechanistic Context: The Biological Role of β -Apo-13-carotenone

To understand the analytical requirements, one must first understand the molecule's origin and function. β -apo-13-carotenone is generated via the eccentric cleavage of β -carotene or the oxidative degradation of retinoids, a process mediated either by reactive oxygen species (ROS) or enzymes such as β -carotene-9',10'-oxygenase (BCO2)[1][2].

Once formed, it enters the nucleus and binds to the ligand-binding domain of RXR α . Unlike retinoic acid, which induces a conformational change that recruits coactivators for gene transcription, β -apo-13-carotenone stabilizes an inactive receptor conformation, effectively blocking downstream retinoid signaling[3].

Pathway BC β-Carotene (Provitamin A) BCO1 Central Cleavage (BCO1) BC->BCO1 Eccentric Eccentric Cleavage (ROS / BCO2) BC->Eccentric Retinal Retinoids (Retinal / RA) BCO1->Retinal RXR_Act RXRα Activation (Gene Transcription) Retinal->RXR_Act Agonist Binding Retinal->Eccentric Oxidative Degradation Apo13 β-Apo-13-carotenone (Biomarker) Eccentric->Apo13 RXR_Ant RXRα Antagonism (Receptor Blockade) Apo13->RXR_Ant High Affinity (7-8 nM) RXR_Ant->RXR_Act Inhibits

Carotenoid cleavage pathways highlighting β-apo-13-carotenone as an RXRα antagonist.

Comparative Analysis of Detection Modalities

Historically, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) was the standard for carotenoid analysis[4]. However, the physiological concentration of β -apo-13-carotenone in mammalian plasma (sub-nanomolar) falls well below the Limit of Detection (LOD) of standard UV-Vis detectors.

Modern pharmacokinetic and biomarker validation studies necessitate the use of Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), specifically utilizing Atmospheric Pressure Chemical Ionization (APCI)[5].

Table 1: Performance Comparison of Analytical Modalities
Analytical ParameterHPLC-DAD (UV-Vis)UHPLC-MS/MS (APCI-MRM)Mechanistic Implication
Limit of Detection (LOD) 50 – 100 nM0.1 – 0.5 nMMS/MS is mandatory for plasma samples where baseline levels are 0.5–1 nM[1].
Linear Dynamic Range 100 nM – 10 µM0.5 nM – 5 µMAPCI-MRM captures both basal physiological states and supplemented kinetic peaks.
Matrix Effect Susceptibility LowModerateMS/MS requires structural analogs (e.g., β -apo-8'-carotenal) to correct for ion suppression[6].
Specificity Moderate (Co-elution risks)High (Precursor/Product pairs)MRM transitions eliminate background noise from abundant provitamin A carotenoids[5].
Sample Volume Required > 1.0 mL plasma100 – 200 µL plasmaHigh sensitivity of APCI allows for minimally invasive sampling in preclinical in vivo models.

Self-Validating Experimental Protocol: UHPLC-MS/MS Workflow

To ensure scientific integrity, a biomarker assay must be a self-validating system. The following protocol details the step-by-step methodology for extracting and quantifying β -apo-13-carotenone, explicitly outlining the causality behind each experimental choice.

Phase 1: Sample Preparation & Internal Standardization
  • Aliquot & Protect: Transfer 200 µL of human plasma or cell lysate into a light-protected (amber) microcentrifuge tube.

    • Causality: Carotenoids and apocarotenoids are highly susceptible to photo-isomerization and auto-oxidation. Light protection preserves the native trans/cis isomeric ratio and prevents artificial generation of cleavage products.

  • Spike Internal Standard (IS): Add 10 µL of 1 µM β -apo-8'-carotenal.

    • Causality: β -apo-8'-carotenal is a naturally occurring apocarotenoid that structurally mimics the lipophilicity and ionization efficiency of β -apo-13-carotenone but elutes at a distinctly different retention time[6]. This allows it to act as an internal control, mathematically neutralizing variations in extraction recovery and MS ion suppression.

Phase 2: Liquid-Liquid Extraction (LLE)
  • Protein Precipitation: Add 400 µL of cold methanol and vortex for 30 seconds.

    • Causality: Methanol rapidly denatures lipoproteins and retinol-binding proteins that sequester apocarotenoids in the aqueous phase, releasing the analytes.

  • Organic Partitioning: Add 800 µL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Causality: MTBE is selected over traditional non-polar solvents (like hexane) because its slight polarity yields superior partitioning efficiency for oxygenated carotenoids (apocarotenones) while maintaining a sharp, easily pipetted organic-aqueous interface.

Phase 3: UHPLC Separation
  • Reconstitution: Carefully transfer the upper organic layer, evaporate to dryness under a gentle stream of nitrogen gas, and reconstitute in 100 µL of Methanol/Water (85:15, v/v).

  • Chromatography: Inject 10 µL onto a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 100 mm) maintained at 35°C.

    • Causality: The hydrophobic C18 stationary phase resolves β -apo-13-carotenone from bulkier parent carotenoids. Elevating the column temperature to 35°C reduces the viscosity of the methanolic mobile phase, sharpening peak geometry and improving the signal-to-noise ratio[4].

Phase 4: MS/MS Detection & Quality Control
  • Ionization (APCI): Operate the mass spectrometer in Atmospheric Pressure Chemical Ionization (APCI) positive ion mode.

    • Causality: Apocarotenoids lack strongly acidic or basic functional groups, making Electrospray Ionization (ESI) highly inefficient. APCI utilizes a corona discharge to facilitate gas-phase ion-molecule reactions, efficiently generating protonated molecules [M+H]+ for non-polar lipids[5].

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions.

    • Self-Validation: The system validates peak identity by calculating the ratio between the primary "quantifier" transition and a secondary "qualifier" transition. If the ratio deviates by >15% from the pure standard, the peak is flagged for matrix interference.

Workflow Prep 1. Sample Prep (Dark Room) IS 2. Spike IS (β-apo-8'-carotenal) Prep->IS Ext 3. LLE Extraction (MTBE/MeOH) IS->Ext LC 4. UHPLC (C18 Column) Ext->LC MS 5. MS/MS (APCI Ionization) LC->MS Quant 6. Data Analysis (MRM Quantification) MS->Quant

Step-by-step LC-MS/MS analytical workflow for β-apo-13-carotenone quantification.

Conclusion

Validating β -apo-13-carotenone as a biomarker bridges a critical gap in our understanding of carotenoid and retinoid metabolism. Because it functions as an endogenous RXR α antagonist[3], its precise quantification provides actionable insights into cellular oxidative stress and nuclear receptor signaling. By abandoning outdated UV-Vis methods in favor of the APCI-MS/MS workflow detailed above, researchers can achieve the sub-nanomolar sensitivity required to accurately profile this potent regulatory lipid in clinical and preclinical settings.

References

  • "The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα - PMC". nih.gov. 3

  • "Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It - MDPI". mdpi.com. 1

  • "The structural and biochemical basis of apocarotenoid processing by β-carotene-oxygenase-2 - eScholarship.org". escholarship.org.2

  • "Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells - PMC". nih.gov. 4

  • "HPLC-DAD analysis of cell extract after incubation with β-apo-13-carotenone (A)". researchgate.net. 6

  • "(PDF) Metabolomics of carotenoids: The challenges and prospects - A review". researchgate.net. 5

Sources

Validation

Comparative Guide: Antagonist Activity of β-Apo-13-carotenone vs. Synthetic RXR Antagonists

As a Senior Application Scientist in nuclear receptor pharmacology, I frequently observe researchers defaulting to synthetic rexinoid antagonists for transcriptional assays without fully evaluating their mechanistic limi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in nuclear receptor pharmacology, I frequently observe researchers defaulting to synthetic rexinoid antagonists for transcriptional assays without fully evaluating their mechanistic limitations or off-target profiles. Retinoid X Receptors (RXRs) serve as the obligatory heterodimeric partners for numerous nuclear receptors (e.g., PPARs, RARs, LXRs). Consequently, the choice of antagonist dictates not just the suppression of RXR homodimers, but the entire downstream metabolic network.

This guide provides an objective, data-driven comparison between β-Apo-13-carotenone (d'orenone)—a naturally occurring eccentric cleavage product of β-carotene—and industry-standard synthetic RXR antagonists like HX531 and UVI3003 .

Mechanistic Divergence: The Tetramerization Paradigm

The most critical distinction between β-Apo-13-carotenone and synthetic alternatives lies in their structural mechanism of antagonism.

Synthetic antagonists such as HX531 and UVI3003 operate via classical competitive inhibition. They bind to the Ligand-Binding Domain (LBD) of RXRα, displacing agonists like 9-cis-retinoic acid (9cRA), and sterically hinder the recruitment of coactivators. The receptor remains in a dimeric state but is transcriptionally inactive[1],[2].

In contrast, 3 introduces a fundamentally different structural dynamic. In the absence of ligands, RXRα naturally exists as an inactive tetramer. Agonist binding forces dissociation into active dimers. β-Apo-13-carotenone not only competes for the LBD with an affinity identical to 9cRA (Kd ~7–8 nM), but it actively induces and stabilizes the formation of a transcriptionally silent RXRα tetramer [4]. It prevents the structural dissociation required for DNA binding, effectively sequestering the receptor[3],[4].

RXR_Mechanism LigandFree Ligand-Free RXRα (Inactive Tetramer) ActiveDimer Active RXRα Homodimer (Coactivator Recruited) LigandFree->ActiveDimer + 9cRA Agonist (Tetramer Dissociation) SilentTetramer Stabilized Silent Tetramer (Transcriptionally Blocked) LigandFree->SilentTetramer + β-Apo-13-carotenone (Prevents Dissociation) InactiveDimer Inactive RXRα Dimer (Co-repressor Bound) ActiveDimer->InactiveDimer + Synthetic Antagonists (HX531) (Competitive LBD Binding) ActiveDimer->SilentTetramer + β-Apo-13-carotenone (Forces Re-tetramerization)

Figure 1: Divergent mechanisms of RXRα antagonism between synthetic ligands and β-Apo-13-carotenone.

Quantitative Performance & Selectivity

When designing an assay, raw potency must be weighed against selectivity. While synthetic options are highly potent, they often carry hidden off-target liabilities that can confound in vivo and in vitro data. For example, 2 is a reliable human RXRα antagonist, but it acts as a potent agonist for Xenopus PPARγ, leading to unexpected teratogenicity in developmental models[2],.

β-Apo-13-carotenone offers exceptional potency (effective at concentrations as low as 1 nM) without the synthetic off-target baggage, though it can exhibit RAR antagonism at high micromolar concentrations[3].

Table 1: Comparative Profiling of RXR Antagonists
CompoundOriginPrimary TargetPotency (IC₅₀ / Kd)Primary Mechanism of ActionKnown Off-Target Effects
β-Apo-13-carotenone Natural (β-carotene metabolite)RXRαKd: 7–8 nMStabilizes silent tetramerRAR antagonism (at high doses)
HX531 Synthetic (Diazepinylbenzoic acid)pan-RXRIC₅₀: 18 nMCompetitive LBD bindingPartial PPARγ inhibition
UVI3003 SyntheticRXRαIC₅₀: 240 nM (Human)Competitive LBD bindingActivates Xenopus PPARγ

Self-Validating Experimental Protocols

To objectively compare these compounds in your own laboratory, you must utilize assay systems that isolate RXRα activity while controlling for compound-induced cytotoxicity. Below are the gold-standard protocols for validating antagonist activity.

Protocol A: RXRα Transactivation Assay (Dual-Luciferase)

Causality Check: We utilize COS-7 cells (derived from monkey kidney tissue) because they possess negligible endogenous nuclear receptor expression. This ensures the luciferase signal is exclusively driven by your transfected hRXRα construct, eliminating background noise[3].

  • Cell Culture & Seeding: Culture COS-7 cells in DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous lipid ligands). Seed at 10,000 cells/well in a 96-well plate.

  • Co-Transfection: Transfect cells with full-length hRXRα, an RXRE-Luciferase reporter plasmid, and a pRL-tk (Renilla luciferase) control plasmid using Lipofectamine.

    • Self-Validating Step: The pRL-tk plasmid is constitutively active. If an antagonist (like HX531) is merely toxic to the cells, both Firefly and Renilla signals will drop. True antagonism selectively reduces the Firefly signal while Renilla remains stable.

  • Ligand Treatment: After 24 hours, treat cells with 100 nM 9cRA (to activate the receptor) alongside a titration curve (1 nM to 10 μM) of β-Apo-13-carotenone or synthetic antagonists.

  • Quantification: Lyse cells after 24 hours of treatment and measure luminescence using a Dual-Luciferase assay kit. Calculate the IC₅₀ using non-linear regression.

Workflow Step1 1. Cell Culture COS-7 Cells (Low Endogenous RXR) Step2 2. Transfection hRXRα + RXRE-Luc + pRL-TK (Control) Step1->Step2 Step3 3. Ligand Treatment 9cRA ± Antagonists (1 nM - 10 μM) Step2->Step3 Step4 4. Quantification Dual-Luciferase Assay & IC50 Step3->Step4

Figure 2: Self-validating workflow for RXRα transactivation assays.

Protocol B: Competitive Radioligand Binding Assay

Causality Check: Transactivation assays cannot distinguish between direct LBD binding and downstream allosteric interference. This assay proves direct receptor engagement by measuring the physical displacement of a radioactive agonist[3].

  • Protein Preparation: Immobilize purified recombinant RXRα-LBD protein in assay buffer (containing 0.1% BSA to prevent non-specific plastic binding).

  • Radioligand Incubation: Add 10 nM tritiated 9-cis-retinoic acid ([³H]-9cRA) to the protein.

  • Competitive Displacement: Introduce unlabeled β-Apo-13-carotenone, HX531, or UVI3003 at varying concentrations.

    • Self-Validating Step: Run a parallel control using retinyl acetate. Because retinyl acetate shares the retinoid backbone but lacks the specific functional groups for RXR binding, it should fail to displace the radioligand, proving that your assay is measuring specific pharmacophore binding rather than general lipid interference.

  • Measurement: Separate bound from free radioligand using dextran-coated charcoal, and quantify the remaining bound [³H]-9cRA via liquid scintillation counting.

References

  • NIH PubMed:The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα.
  • MedChemExpress:β-Apo-13-carotenone (D'Orenone) | RXRα Antagonist.
  • MedChemExpress:HX531 | RXR Antagonist.
  • MedChemExpress:UVI 3003 | RXR Inhibitor.
  • NIH PMC:The unexpected teratogenicity of RXR antagonist UVI3003 via activ

Sources

Comparative

Cross-Species Comparison Guide: Metabolic Pathways and Experimental Models for β-Apo-13-Carotenone

Executive Summary β-Apo-13-carotenone (also known as D'Orenone) is a naturally occurring C18 eccentric cleavage product of β-carotene. While historically overshadowed by symmetric cleavage products like retinal, β-apo-13...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

β-Apo-13-carotenone (also known as D'Orenone) is a naturally occurring C18 eccentric cleavage product of β-carotene. While historically overshadowed by symmetric cleavage products like retinal, β-apo-13-carotenone has emerged as a critical signaling molecule that functions as a high-affinity antagonist for Retinoid X Receptor alpha (RXRα) and Retinoic Acid Receptors (RARs)[1][2].

For drug development professionals and nutritional biochemists, selecting the correct experimental model to study this highly hydrophobic apocarotenoid is paramount. This guide objectively compares mammalian, microbial, and plant-derived experimental models, providing authoritative protocols and causality-driven insights to ensure rigorous, self-validating metabolic studies.

Mechanistic Overview: The Biology of β-Apo-13-Carotenone

The generation and degradation of β-apo-13-carotenone vary drastically across species, dictating which experimental model is best suited for specific research goals:

  • Mammalian Intestinal Metabolism: In humans and other mammals, dietary β-apocarotenoids are rapidly taken up by enterocytes but are extensively degraded before they can enter systemic circulation[3]. This rapid first-pass metabolism prevents toxic accumulation but complicates bioavailability studies.

  • Microbial Specificity: Certain bacteria, such as Novosphingobium aromaticivorans, possess highly specific apo-carotenoid 13,14-dioxygenases. Unlike promiscuous mammalian enzymes, these bacterial enzymes specifically cleave longer apocarotenals (e.g., β-apo-8'-carotenal) directly at the C13-C14 double bond to yield β-apo-13-carotenone[4].

  • Receptor Antagonism: Once formed or absorbed, β-apo-13-carotenone competes with 9-cis-retinoic acid (9cRA) for the RXRα ligand-binding domain (Kd ~3-5 nM). Rather than activating the receptor, it induces the formation of a transcriptionally silent RXRα tetramer, effectively halting retinoid signaling[2][5].

Pathway cluster_mammal Mammalian / Plant Models cluster_microbe Microbial Models BC β-Carotene (Provitamin A) BCO2 BCO2 / LOX Co-oxidation (Eccentric Cleavage) BC->BCO2 Apo8 β-Apo-8'-carotenal BC->Apo8 Partial Degradation Apo13 β-Apo-13-carotenone (D'Orenone) BCO2->Apo13 Promiscuous Cleavage Bact 13,14-Dioxygenase (N. aromaticivorans) Apo8->Bact Bact->Apo13 Specific C13-C14 Cleavage RXR RXRα / RAR Receptors Apo13->RXR High-Affinity Binding (3-5 nM) Tetra Transcriptionally Silent Tetramer Complex RXR->Tetra Antagonism & Oligomerization

Fig 1. Cross-species metabolic pathways generating β-apo-13-carotenone and its receptor antagonism.

Cross-Species Model Comparison

To objectively evaluate β-apo-13-carotenone metabolism, researchers must align their biological question with the appropriate model system. The table below summarizes the quantitative and qualitative performance of primary alternatives.

Model SystemSpecies OriginPrimary Enzyme/MechanismMetabolic RoleExperimental Utility
Caco-2 Monolayer Homo sapiensUncharacterized intestinal enzymesRapid uptake and extensive degradationEvaluating dietary bioavailability and intestinal first-pass metabolism[3].
Recombinant 13,14-Dioxygenase N. aromaticivoransApo-carotenoid 13,14-dioxygenaseSpecific C13-C14 double bond cleavageHigh-yield biocatalytic synthesis; precise kinetic profiling[4].
Lipoxygenase (LOX) Co-oxidation Pisum sativum (Pea) / SoybeanLOX-generated linoleoylperoxyl radicalsRandom radical attack along alkene chainModeling non-enzymatic or oxidative stress-induced apocarotenoid formation[6].
HepG2 / Cos-1 Cells H. sapiens / C. aethiopsRXRα / RAR signaling pathwaysTarget for antagonism (induces tetramerization)Transactivation assays for nuclear receptor modulation and drug screening[2][5].

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that a robust metabolic protocol must be inherently self-validating. The disappearance of a parent compound does not inherently prove metabolism—it could indicate adherence to plasticware or auto-oxidation. The following protocols integrate internal controls to guarantee data integrity.

Protocol 1: Intestinal Uptake and Degradation (Human Caco-2 Model)

Purpose: To measure the absorption and intracellular degradation kinetics of β-apo-13-carotenone. Causality in Design: Highly hydrophobic apocarotenoids precipitate in aqueous media. Delivering the compound in Tween-40 micelles mimics physiological mixed micelles, ensuring that uptake rates reflect true membrane transport rather than artifactual crystallization[3].

  • Micelle Preparation: Solubilize β-apo-13-carotenone in hexane, dry under N₂, and resuspend in a 1% Tween-40/acetone solution. Evaporate the acetone and reconstitute in serum-free DMEM to a final concentration of 2 μM.

  • Cell Incubation: Apply the micellar medium to differentiated Caco-2 monolayers (grown on 6-well plates for 21 days). Incubate at 37°C for 0, 1, 2, 4, and 8 hours.

  • Biphasic Extraction: At each time point, collect the apical medium. Wash cells with cold PBS containing 1% BSA (to remove membrane-bound lipid), then lyse. Extract both medium and lysate using a 1:1 mixture of hexane and dichloromethane.

  • LC-MS/MS Analysis: Reconstitute the dried organic phase in methanol/MTBE and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Mechanism (Mass Balance): Spike the initial lysis buffer with a known concentration of β-apo-13-carotenone-d3 (deuterated internal standard). By quantifying the compound in both the apical medium and the intracellular lysate simultaneously, researchers can definitively distinguish between poor cellular uptake (high apical, low cellular) and rapid intracellular degradation (low apical, low cellular, emergence of degradation peaks).

Protocol 2: Biocatalytic Cleavage using Recombinant Microbial Dioxygenase

Purpose: To synthesize β-apo-13-carotenone or study specific C13-C14 cleavage kinetics. Causality in Design: Mammalian eccentric cleavage is notoriously low-yield and promiscuous. Utilizing the purified N. aromaticivorans 13,14-dioxygenase provides a clean, high-efficiency biocatalytic route[4].

  • Enzyme Preparation: Express the His-tagged 13,14-dioxygenase in E. coli and purify via Ni-NTA affinity chromatography.

  • Reaction Setup: Combine 21 μM β-apo-8'-carotenal (substrate) in 50 mM Tris-HCl (pH 8.0) with 0.1% Triton X-100. Initiate the reaction by adding 0.8 U/mg of the purified enzyme.

  • Incubation: Incubate at 45°C (the enzyme's optimal temperature) for 30 minutes.

  • Quenching & Extraction: Quench the reaction with an equal volume of cold ethanol, followed by extraction with hexane.

  • Self-Validation Mechanism (Isotopic Tracing): Run a parallel reaction in a sealed chamber purged and filled with ¹⁸O₂ gas. Because the enzyme is a true dioxygenase, the incorporated oxygen in the resulting β-apo-13-carotenone must show a +2 Da mass shift in LC-MS/MS. If the mass shift is absent, the product is an artifact of auto-oxidation, not enzymatic cleavage.

Workflow Micelle Micellar Delivery (Tween 40) Model Biological Model (Caco-2 / Enzyme) Micelle->Model Defined Dosing Extract Biphasic Extraction (Hexane/DCM) Model->Extract Quench & Spike ISTD LCMS LC-MS/MS (MRM) Isotopic Tracing Extract->LCMS Organic Phase MassBal Mass Balance & Kinetic Analysis LCMS->MassBal Data Integration

Fig 2. Self-validating experimental workflow for β-apocarotenoid metabolism and quantification.

Data Interpretation & Causality in Experimental Design

When comparing cross-species data, researchers must account for the physiological context. The rapid degradation observed in mammalian Caco-2 cells explains why systemic levels of β-apo-13-carotenone remain low in vivo (<1% of parent β-carotene) despite its potent receptor antagonism[1]. Conversely, the evolutionary adaptation of Novosphingobium to utilize complex aromatic and polyene structures allows it to efficiently funnel longer apocarotenoids into specific C18 metabolites[4].

For drug development professionals aiming to leverage the RXRα antagonistic properties of β-apo-13-carotenone (e.g., in oncology or metabolic syndrome contexts), relying solely on mammalian in vitro synthesis is inefficient. The optimal pipeline utilizes the microbial 13,14-dioxygenase for scalable synthesis, followed by HepG2/Cos-1 transactivation assays to validate receptor tetramerization, and finally, Caco-2 models to engineer lipid-based delivery vehicles that bypass rapid intestinal degradation.

References

  • Durojaye et al. (2019). "Uptake and metabolism of β-apo-8'-carotenal, β-apo-10'-carotenal, and β-apo-13-carotenone in Caco-2 cells.
  • Sun et al. (2014). "β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor.
  • Ryu et al. (2012). "Characterization of an apo-carotenoid 13,14-dioxygenase from Novosphingobium aromaticivorans that converts β-apo-8'-carotenal to β-apo-13-carotenone.
  • Wu et al. (1999). "Co-oxidation of β-Carotene Catalyzed by Soybean and Recombinant Pea Lipoxygenases." American Chemical Society (ACS).
  • Harrison et al. (2022). "Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It." MDPI.
  • Eroglu et al. (2010). "The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα.

Sources

Validation

comparing the binding affinity of beta-Apo-13-carotenone to different RAR isoforms

The Role of β -Apo-13-carotenone as a Retinoid Receptor Antagonist: A Comparative Guide on RAR Isoform Binding Affinity Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of β -Apo-13-carotenone as a Retinoid Receptor Antagonist: A Comparative Guide on RAR Isoform Binding Affinity

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist

Executive Summary

The cleavage of provitamin A ( β -carotene) is a highly regulated metabolic node. While central cleavage by β -carotene-15,15'-oxygenase (BCO1) yields retinaldehyde—the precursor to the potent pan-agonist all-trans-retinoic acid (ATRA)—eccentric cleavage produces a distinct class of metabolites known as apocarotenoids. Among these, β -apo-13-carotenone has emerged as a highly potent, naturally occurring antagonist of retinoic acid receptors (RARs) and retinoid X receptors (RXRs)[1].

This guide provides an objective, data-driven comparison of the binding affinity of β -apo-13-carotenone across RAR isoforms ( α , β , γ ) and RXR α . By detailing the experimental methodologies used to validate these interactions, this document serves as a reference for drug development professionals exploring retinoid antagonism in oncology, metabolic diseases, and dermatology.

Mechanistic Overview: The Janus Face of β -Carotene

Retinoid signaling is mediated by heterodimers of RAR and RXR, which function as ligand-activated transcription factors. ATRA binds to the Ligand Binding Domain (LBD) of RARs, inducing a conformational shift in Helix 12 that ejects corepressors and recruits coactivators.

Conversely, β -apo-13-carotenone directly competes with ATRA for the LBD of all three RAR isoforms[1]. However, its binding fails to stabilize the active conformation of Helix 12, thereby blocking coactivator recruitment and silencing gene transcription. Furthermore, β -apo-13-carotenone binds to RXR α with an affinity identical to its endogenous ligand, 9-cis-retinoic acid (9cRA), but induces the formation of a transcriptionally silent RXR α tetramer[2].

G ATRA ATRA (Agonist) RAR RAR α/β/γ LBD ATRA->RAR Binds B_Apo β-Apo-13-carotenone (Antagonist) B_Apo->RAR Competes RXR RXRα LBD B_Apo->RXR Binds (~7nM) CoAct Coactivator Recruitment (Gene Transcription) RAR->CoAct Activates Repress Receptor Tetramerization (Transcriptionally Silent) RAR->Repress Blocks Coactivator RXR->Repress Induces

Fig 1: Mechanism of β-Apo-13-carotenone antagonism on RAR/RXR signaling pathways.

Comparative Binding Affinity Profile

To objectively evaluate β -apo-13-carotenone as a therapeutic scaffold, we must benchmark its binding kinetics against endogenous agonists. The table below synthesizes the dissociation constants ( Kd​ ) across the receptor isoforms.

Data indicates that β -apo-13-carotenone is not isoform-selective among RARs; it binds RAR α , RAR β , and RAR γ with low nanomolar affinity, strictly comparable to ATRA itself[1]. For RXR α , it exhibits a Kd​ of 7–8 nM, which is virtually identical to the affinity of 9cRA[2].

Receptor IsoformEndogenous AgonistAgonist Affinity ( Kd​ ) β -Apo-13-carotenone Affinity ( Kd​ )Functional Outcome
RAR α ATRA~0.2 - 0.5 nMLow Nanomolar (Comparable to ATRA)Antagonism
RAR β ATRA~0.2 - 0.4 nMLow Nanomolar (Comparable to ATRA)Antagonism
RAR γ ATRA~0.1 - 0.3 nMLow Nanomolar (Comparable to ATRA)Antagonism
RXR α 9-cis-RA~1.5 - 2.0 nM7 - 8 nMAntagonism (Tetramerization)

Experimental Methodologies: Validating Receptor Antagonism

As an application scientist, establishing a self-validating assay system is critical to prevent false positives caused by the highly lipophilic nature of carotenoid derivatives. The following protocols detail the field-proven workflows for determining binding affinity and functional antagonism.

Protocol 1: Competitive Radioligand Binding Assay ( Kd​ Determination)

Causality of Choice: Direct binding assays with β -apo-13-carotenone are technically prohibitive due to the lack of commercially available radioisotopes for this specific metabolite and its tendency for non-specific lipid binding. Therefore, a competitive displacement assay using [3H] -ATRA (for RARs) or [3H] -9cRA (for RXRs) is the gold standard[1].

Self-Validating System:

  • Positive Control: Unlabeled ATRA (ensures the receptor preparation is active and displacement is possible).

  • Negative Control: Retinyl acetate (a retinoid that does not bind RARs, ensuring displacement is specific to the LBD).

  • Background Subtraction: Excess unlabeled ATRA (1000x) is used to define Non-Specific Binding (NSB).

Step-by-Step Workflow:

  • Receptor Preparation: Express and purify recombinant human RAR α , RAR β , or RAR γ LBDs using an E. coli expression system with a His-tag affinity column.

  • Incubation: In a 96-well plate, incubate 10 nM of the purified receptor with a constant concentration of [3H] -ATRA (e.g., 5 nM) in binding buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA to prevent non-specific plastic binding).

  • Titration: Add unlabeled β -apo-13-carotenone in a 10-point logarithmic dilution series (from 0.1 nM to 10 μ M).

  • Equilibration: Incubate the mixture at 4°C for 18 hours to reach equilibrium.

  • Separation: Separate bound from free radioligand using dextran-coated charcoal or rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression, and convert to Kd​ using the Cheng-Prusoff equation.

Workflow Step1 Purify Recombinant RAR Isoforms (α, β, γ) Step2 Incubate with [3H]-ATRA (Constant Conc.) Step1->Step2 Step3 Titrate Unlabeled β-Apo-13-carotenone Step2->Step3 Step4 Separate Bound vs Free Radioligand Step3->Step4 Step5 Scintillation Counting & Kd Calculation Step4->Step5

Fig 2: Competitive radioligand binding assay workflow for determining RAR affinity.

Protocol 2: Reporter Gene Transactivation Assay (Functional Validation)

Causality of Choice: Binding affinity ( Kd​ ) does not differentiate between an agonist and an antagonist. To prove that β -apo-13-carotenone is an antagonist, a cell-based functional assay is required. We utilize a Gal4-DBD chimera system rather than a native RARE promoter. Why? Because cell lines (like HepG2 or COS-7) contain endogenous RAR/RXR heterodimers that create noisy backgrounds. Fusing the RAR-LBD to a yeast Gal4 DNA-Binding Domain isolates the signal exclusively to the transfected receptor.

Self-Validating System: Cells treated with ATRA alone serve as the 100% activation baseline. Antagonism is validated only if the addition of β -apo-13-carotenone causes a dose-dependent decrease in luminescence without causing cellular toxicity (verified via a parallel MTT viability assay).

Step-by-Step Workflow:

  • Transfection: Co-transfect COS-7 cells with a plasmid expressing the Gal4-DBD:RAR-LBD chimera (for α , β , or γ ) and a reporter plasmid containing Gal4-Upstream Activating Sequences (UAS) driving firefly luciferase.

  • Agonist Stimulation: Treat the cells with a sub-maximal concentration of ATRA (e.g., 10 nM) to induce baseline luciferase expression.

  • Antagonist Challenge: Co-treat the cells with increasing concentrations of β -apo-13-carotenone (1 nM to 1 μ M).

  • Lysis & Detection: After 24 hours, lyse the cells and add luciferin substrate. Measure luminescence using a microplate reader.

  • Normalization: Normalize firefly luciferase activity against a constitutively active Renilla luciferase co-transfection control to account for variations in transfection efficiency.

Implications for Drug Development

The discovery that an eccentric cleavage product of a common dietary provitamin acts as a potent pan-RAR and RXR antagonist has profound implications. In clinical trials, high-dose β -carotene supplementation paradoxically increased lung cancer risk in smokers. The accumulation of β -apo-13-carotenone—which directly competes with ATRA for high-affinity binding to purified receptors[3]—may suppress protective retinoid signaling pathways, explaining this adverse outcome.

For drug developers, the β -apo-13-carotenone scaffold offers a novel, naturally occurring backbone for designing next-generation RXR modulators (rexinoids) and RAR antagonists. Its unique mechanism of inducing RXR tetramerization provides a structural blueprint for targeting metabolic diseases and specific retinoid-resistant malignancies[2].

Sources

Comparative

Confirming the Antagonistic Effect of β-Apo-13-carotenone in a Novel RXRα Reporter Model: A Comparative Guide

As drug development increasingly targets nuclear receptor modulators for oncology and metabolic diseases, understanding the precise biophysical mechanisms of natural versus synthetic antagonists is critical. β-Apo-13-car...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets nuclear receptor modulators for oncology and metabolic diseases, understanding the precise biophysical mechanisms of natural versus synthetic antagonists is critical. β-Apo-13-carotenone (also known as D'orenone), an eccentric cleavage product of β-carotene, has emerged as a highly potent, naturally occurring antagonist of the Retinoid X Receptor alpha (RXRα)[1].

In this guide, we will objectively compare the performance and mechanistic profile of β-Apo-13-carotenone against the industry-standard synthetic antagonist UVI3003. By deploying a specialized hybrid reporter model paired with biophysical validation, we can decouple standard transcriptional readouts from complex receptor oligomerization dynamics.

Mechanistic Divergence: Oligomerization vs. Coactivator Blockade

To effectively compare these two antagonists, we must first understand how they silence gene expression. Traditional synthetic antagonists like UVI3003 operate by competitively binding to the receptor's ligand-binding domain (LBD) and physically blocking the recruitment of necessary coactivators[2]. The receptor remains in its dimeric state but is functionally inert.

Conversely, β-Apo-13-carotenone employs a fundamentally divergent, structural mechanism. Rather than merely blocking coactivators, it induces the formation of a "transcriptionally silent" RXRα tetramer[2]. This higher-order structural sequestration prevents the receptor from participating in active homodimer or heterodimer complexes, offering a unique pharmacological profile for modulating retinoid signaling pathways[3].

Mechanism RXR RXRα Ligand Binding Domain Dimer Active Homodimer Recruits Coactivators RXR->Dimer Agonist Binding Tetramer Transcriptionally Silent Tetramer Complex RXR->Tetramer β-Apo Binding Blocked Inactive Homodimer Coactivators Blocked RXR->Blocked UVI Binding Agonist 9-cis-Retinoic Acid (Agonist) Agonist->RXR Apo β-Apo-13-carotenone (Natural Antagonist) Apo->RXR UVI UVI3003 (Synthetic Antagonist) UVI->RXR TxOn Gene Expression ON Dimer->TxOn TxOff1 Gene Expression OFF Tetramer->TxOff1 TxOff2 Gene Expression OFF Blocked->TxOff2

Diagram 1: Divergent mechanisms of RXRα antagonism by β-Apo-13-carotenone and UVI3003.

Comparative Performance Data

To objectively evaluate β-Apo-13-carotenone against UVI3003, we must look at their performance across orthogonal assays. The table below synthesizes their functional and biophysical characteristics when challenging 9-cis-retinoic acid (9cRA) activation[1],[2].

Parameterβ-Apo-13-carotenoneUVI3003
Classification Natural ApocarotenoidSynthetic Retinoid
Primary Target RXRα / RARsRXRα
Antagonistic Potency Effective at ~1 nMLow nM
Coactivator Inhibition (Gal4 Assay) Minimal / IndirectSignificant / Direct
Receptor Oligomeric State Induces TetramerizationMaintains Dimer
Transcriptional Outcome SilentSilent

Experimental Model Design & Causality

The Challenge: Standard full-length RXRE-Luc reporter assays confirm dose-dependent antagonism but fail to isolate specific domain interactions[1]. Furthermore, a standard reporter assay cannot distinguish between a coactivator-blocking mechanism and an oligomeric shift[2].

The Solution: To decouple LBD-specific dynamics from endogenous receptor background, we deploy a Gal4-DBD:RXRαLBD hybrid reporter system . Because this assay only detects direct coactivator binding to the LBD, UVI3003 will show strong inhibition, while β-Apo-13-carotenone will surprisingly show minimal direct inhibition[2]. To resolve this apparent contradiction and validate the true mechanism, the protocol mandates a self-validating biophysical step: Size Exclusion Chromatography (SEC) to physically separate and quantify the tetrameric versus dimeric receptor populations.

Workflow Step1 1. Cell Culture & Transfection (Gal4-DBD:RXRαLBD) Step2 2. Ligand Treatment (9cRA ± Antagonists) Step1->Step2 Step3 3. Dual-Luciferase Reporter Assay Step2->Step3 Transcriptional Readout Step4 4. Oligomeric State Analysis (SEC) Step2->Step4 Biophysical Validation

Diagram 2: Orthogonal workflow validating transcriptional and biophysical receptor states.

Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that any observed signal reductions are due to true antagonism rather than cytotoxicity or off-target effects.

Step 1: Cell Culture and Transient Transfection
  • Seed COS-7 or MCF-7 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous retinoids).

  • Transfect cells using a lipid-based reagent with the Gal4-DBD:RXRαLBD expression vector and a Gal4-responsive Firefly luciferase reporter.

  • Self-Validation Check: Co-transfect a constitutively active Renilla luciferase vector (pRL-tk). This internal control normalizes for transfection efficiency and cell viability.

Step 2: Ligand Treatment
  • After 24 hours, treat the cells with the agonist 9-cis-retinoic acid (9cRA) at its established EC50​ concentration.

  • Concurrently, introduce the antagonists (β-Apo-13-carotenone or UVI3003) in a titration series ranging from 0.1 nM to 10 μM[1].

  • Include vehicle-only (DMSO) wells as a negative baseline. Incubate for 18–24 hours.

Step 3: Dual-Luciferase Quantification
  • Lyse the cells and sequentially measure Firefly and Renilla luciferase activities.

  • Calculate the relative light units (RLU) by dividing Firefly signal by Renilla signal.

  • Expected Outcome: UVI3003 will sharply inhibit the 9cRA-induced signal in this hybrid assay, whereas β-Apo-13-carotenone will show a blunted inhibitory effect, necessitating Step 4[2].

Step 4: Oligomeric State Analysis via SEC (Biophysical Validation)
  • Express and purify recombinant human RXRαLBD using an E. coli expression system.

  • Incubate 50 μM of purified RXRαLBD with 100 μM of either β-Apo-13-carotenone, UVI3003, or vehicle for 2 hours at 4°C.

  • Inject the samples onto a Superdex 200 analytical size exclusion column equilibrated with standard buffer.

  • Causality Readout: Monitor UV absorbance at 280 nm. UVI3003-treated receptors will elute at the dimer molecular weight (~54 kDa). β-Apo-13-carotenone-treated receptors will shift dramatically, eluting at the tetramer molecular weight (~108 kDa), confirming its unique structural mechanism of antagonism[2].

References

  • Title: The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα Source: Archives of Biochemistry and Biophysics (via PubMed) URL: 1

  • Title: β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor Source: Journal of Biological Chemistry (via PubMed) URL: 2

  • Title: Mammalian Metabolism of β-Carotene: Gaps in Knowledge Source: Nutrients (via MDPI) URL: 3

Sources

Validation

Meta-Analysis of β-Apo-13-Carotenone in Gene Regulation: A Comparative Guide to Retinoid Receptor Antagonists

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary In the landscape of nuclear receptor modulation, eccentr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the landscape of nuclear receptor modulation, eccentric cleavage products of β-carotene—specifically β-apocarotenoids—have emerged as highly potent, naturally occurring signaling molecules. Among these, β-Apo-13-carotenone (also known as d'orenone) stands out due to its unique structural mechanism in gene regulation.

Unlike traditional synthetic antagonists that merely block coactivator binding, β-Apo-13-carotenone exerts its antagonistic effects by physically altering the oligomeric state of the Retinoid X Receptor alpha (RXRα) and Retinoic Acid Receptors (RARs) (1)[1]. This guide objectively compares the performance of β-Apo-13-carotenone against synthetic alternatives (e.g., UVI3003) and primary agonists (e.g., 9-cis-Retinoic Acid), providing drug development professionals with self-validating experimental workflows to accurately characterize retinoid receptor antagonism.

Mechanistic Causality: The Tetramerization Paradigm

To design effective therapeutics targeting metabolic or oncogenic pathways via RXR/RAR, one must understand the causality of receptor silencing.

When an agonist like 9-cis-Retinoic Acid (9-cis-RA) binds to the ligand-binding domain (LBD) of RXRα, it promotes an active homodimer or heterodimer conformation, exposing interfaces that recruit transcriptional coactivators. Conversely, competitive radioligand binding assays confirm that β-Apo-13-carotenone binds directly to the same LBD with high affinity (1–5 nM range) (2)[2].

However, the downstream physical consequence is entirely different. Instead of simply occupying the pocket (as seen with the synthetic antagonist UVI3003), β-Apo-13-carotenone induces the formation of a "transcriptionally silent" RXRα homotetramer [1]. This tetrameric state physically occludes the coactivator binding surfaces, effectively shutting down target gene expression (e.g., CYP26A1, Caspase 9) even in the presence of strong agonists (1)[1].

RXR_Mechanism Agonist 9-cis-Retinoic Acid (Agonist) RXR_LBD RXRα Ligand Binding Domain (Monomer) Agonist->RXR_LBD Binds Antagonist β-Apo-13-carotenone (Antagonist) Antagonist->RXR_LBD Binds ActiveDimer RXRα Active Dimer (Coactivator Recruited) RXR_LBD->ActiveDimer Agonist Pathway SilentTetramer RXRα Silent Tetramer (Coactivator Blocked) RXR_LBD->SilentTetramer Antagonist Pathway GeneOn Target Gene Expression (e.g., CYP26A1) ActiveDimer->GeneOn GeneOff Gene Repression (e.g., Caspase 9) SilentTetramer->GeneOff

Fig 1: Structural causality of RXRα gene regulation by β-Apo-13-carotenone vs. agonists.

Comparative Performance Analysis

When selecting a retinoid modulator for in vitro or in vivo studies, researchers must weigh binding affinity against the specific mechanism of action. The table below synthesizes quantitative data comparing β-Apo-13-carotenone with both natural and synthetic alternatives (3)[3].

CompoundClassificationPrimary Target(s)Effective Conc. / AffinityMechanism of ActionTranscriptional Effect
β-Apo-13-carotenone Natural ApocarotenoidRXRα, RAR(α,β,γ)~1–5 nMInduces LBD tetramerization; competitive bindingPotent Antagonist (Silences RXRE/RARE)
β-Apo-14'-carotenal Natural ApocarotenoidRAR(α,β,γ), PPARγ~10–50 nMCompetitive binding at LBDAntagonist (Inhibits adipogenesis)
UVI3003 Synthetic RetinoidRXRαLow nMBlocks coactivator binding (No tetramerization)Antagonist
9-cis-Retinoic Acid Natural RetinoidRXRα, RARsHigh AffinityPromotes active dimer & coactivator recruitmentPotent Agonist
All-trans-RA (ATRA) Natural RetinoidRAR(α,β,γ)High AffinityPromotes active dimer & coactivator recruitmentPotent Agonist

Data Insight: β-Apo-13-carotenone achieves functional antagonism at concentrations as low as 1 nM, matching the affinity of endogenous agonists like ATRA and 9-cis-RA[3].

Self-Validating Experimental Protocols

To rigorously prove that a compound acts as a tetramerization-inducing antagonist, a multi-tiered, self-validating experimental workflow is required. The following methodology ensures that observed transcriptional silencing is due to specific structural changes, rather than off-target cytotoxicity.

Protocol: Validation of RXRα Antagonism and Tetramerization

Step 1: Dual-Luciferase Reporter Transactivation Assay (Functional Validation)

  • Causality: COS-7 or HepG2 cells are utilized because they possess low endogenous nuclear receptor backgrounds, preventing signal interference.

  • Procedure:

    • Co-transfect cells with an RXRα expression plasmid and an RXRE-driven Firefly luciferase reporter construct.

    • Co-transfect a constitutively active Renilla luciferase vector.

    • Treat cells with 10 nM 9-cis-RA (agonist) alongside titrations of β-Apo-13-carotenone (1 nM to 100 nM).

    • Quantify luminescence after 24 hours.

  • Self-Validation Check: The Renilla luciferase signal serves as an internal control for cell viability and transfection efficiency. If Firefly signal drops but Renilla remains stable, the antagonism is target-specific, ruling out generalized cytotoxicity.

Step 2: Size-Exclusion Chromatography (Structural Validation)

  • Causality: Standard SDS-PAGE denatures protein complexes, destroying oligomers. Size-Exclusion Chromatography (SEC) under native conditions is mandatory to physically isolate and observe the shift from monomer/dimer to tetramer.

  • Procedure:

    • Purify recombinant human RXRα LBD using Ni-NTA affinity chromatography.

    • Incubate 50 μM of the purified LBD with a 3-fold molar excess of β-Apo-13-carotenone for 2 hours at 4°C.

    • Inject the complex into a Superdex 200 analytical SEC column equilibrated with native buffer (pH 7.4).

  • Self-Validation Check: The elution profile must show a distinct peak shift. A monomer elutes at ~30 kDa, a dimer at ~60 kDa, and the induced tetramer will predictably elute at ~120 kDa. If the peak shifts to the tetramer molecular weight exclusively in the presence of β-Apo-13-carotenone (and not UVI3003), the structural causality of the antagonism is confirmed.

Validation_Workflow S1 1. Radioligand Binding (Confirm LBD Affinity) Val1 Self-Validation: Displace [3H]-9-cis-RA S1->Val1 S2 2. Dual-Luciferase Assay (Quantify Transactivation) Val2 Self-Validation: Renilla Normalization S2->Val2 S3 3. Size-Exclusion Chrom. (Verify Tetramerization) Val3 Self-Validation: MW Shift to ~120 kDa S3->Val3 Result Validated Antagonist Profile Val1->Result Val2->Result Val3->Result

Fig 2: Self-validating experimental workflow for characterizing retinoid antagonists.

Conclusion & Application in Drug Development

For drug development professionals targeting retinoid signaling pathways (e.g., in oncology or metabolic syndrome), β-Apo-13-carotenone offers a highly specific, naturally occurring template for RXR/RAR antagonism. By inducing receptor tetramerization rather than simply occupying the ligand-binding pocket, it provides a robust mechanism to silence gene expression that is fundamentally distinct from standard synthetic inhibitors (1)[1]. Utilizing the self-validating protocols outlined above ensures that these unique structural dynamics are accurately captured during preclinical screening.

References

  • Source: researchgate.
  • Source: nih.gov (PMC)
  • Source: nih.gov (PubMed)
  • Source: nih.gov (PMC)

Sources

Comparative

Comparative Transcriptomics: β-Apo-13-carotenone vs. Retinoic Acid in Nuclear Receptor Signaling

Executive Summary For researchers and drug development professionals targeting nuclear receptor pathways, understanding the nuanced modulation of Retinoid X Receptors (RXR) and Retinoic Acid Receptors (RAR) is critical....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals targeting nuclear receptor pathways, understanding the nuanced modulation of Retinoid X Receptors (RXR) and Retinoic Acid Receptors (RAR) is critical. Retinoic acid (RA)—specifically its all-trans (ATRA) and 9-cis (9cRA) isoforms—is the canonical agonist that drives the transcription of hundreds of genes regulating cellular differentiation, apoptosis, and lipid metabolism[1].

However, recent transcriptomic and structural analyses have highlighted the role of β-apo-13-carotenone (d13) , an eccentric cleavage product of β-carotene. Despite structural similarities to RA, d13 functions as a potent, naturally occurring antagonist of RXRα and RARs[2]. This guide objectively compares the transcriptomic profiles and mechanistic actions of cells treated with RA versus d13, providing self-validating experimental workflows to isolate these divergent signaling events.

Mechanistic Divergence: Agonism vs. Antagonism

The fundamental difference between RA and d13 lies in their structural impact on receptor oligomerization.

  • Retinoic Acid (Agonist): When 9cRA or ATRA binds to the ligand-binding domain (LBD) of an RXR/RAR heterodimer or RXR homodimer, it induces a conformational shift. This shift facilitates the recruitment of coactivators, displacing corepressors, and initiates robust transcription of downstream target genes[1].

  • β-Apo-13-carotenone (Antagonist): d13 binds to the RXRα LBD with a high affinity (~1 nM) comparable to canonical agonists[2]. However, instead of recruiting coactivators, d13 induces the formation of a transcriptionally silent RXRα tetramer[3]. By sequestering the receptor in this tetrameric state, d13 competitively blocks RA-mediated signaling and abolishes the expression of retinoid-responsive genes[3].

Pathway RA Retinoic Acid (RA) Canonical Agonist RXR_RAR RXR/RAR Heterodimer (Active State) RA->RXR_RAR Agonist Binding d13 β-Apo-13-carotenone Eccentric Cleavage Product d13->RXR_RAR Competes with RA RXR_Tetramer RXRα Tetramer (Transcriptionally Silent) d13->RXR_Tetramer Induces Tetramerization Coactivator Coactivator Recruitment RXR_RAR->Coactivator Induces Repression Gene Repression / Antagonism RXR_Tetramer->Repression Blocks Coactivators TargetGenes Target Gene Expression (CYP26A1, RARβ, Casp9) Coactivator->TargetGenes Activates TargetGenes->Repression Inhibited by d13

Fig 1. Mechanistic divergence of RA and β-apo-13-carotenone on RXR/RAR signaling pathways.

Comparative Transcriptomic Profiles

Transcriptomic profiling via RNA-Seq reveals stark contrasts in the gene regulatory networks modulated by these two compounds. While RA broadly upregulates genes involved in its own metabolism and cellular apoptosis, d13 effectively neutralizes these pathways.

Table 1: Transcriptomic Modulation of Key Retinoid Targets
Gene TargetBiological FunctionRetinoic Acid (RA) Effectβ-Apo-13-carotenone (d13) EffectBiological Outcome / Interaction
CYP26A1 Retinoic acid degradationStrong UpregulationNo Activationd13 competitively inhibits RA-induced upregulation in HepG2 cells[4].
RARβ Retinoid signaling amplificationStrong UpregulationNo Activationd13 abolishes RA-induced expression, halting the positive feedback loop[4].
Caspase 9 Programmed cell deathUpregulationDownregulation / Blockaded13 inhibits RA-induced apoptosis markers in MCF-7 carcinoma cells[3].
PPARγ Targets Adipogenesis / Lipid metabolismModulation (via RXR heterodimers)Strong Repressiond13 decreases adipogenesis by antagonizing permissive RXR heterodimers.

Experimental Methodology & Self-Validating Protocols

To accurately capture the comparative transcriptomics of RA vs. d13, assays must be designed to eliminate background noise from endogenous retinoids and ensure high-fidelity RNA capture.

Protocol A: Reporter Gene Transactivation Assays

Purpose: To isolate the direct ligand-binding dynamics of RXRα without interference from downstream transcriptomic feedback loops.

  • Cell Culture & Seeding: Plate COS-1 or HepG2 cells in 96-well plates. Causality: HepG2 cells possess intact endogenous retinoid metabolism pathways, making them highly relevant for tracking physiological responses[4], while COS-1 cells provide a clean background for exogenous transfections[2].

  • Transfection (Self-Validating System): Co-transfect cells with a Gal4-DBD:RXRαLBD hybrid receptor construct, a Gal4-responsive firefly luciferase reporter, and a constitutively active Renilla luciferase vector (pRL-tk). Causality: The hybrid construct isolates the Ligand Binding Domain's (LBD) specific response, eliminating cross-talk from endogenous full-length receptors[3]. The Renilla vector acts as an internal control to normalize for transfection efficiency and cell viability, ensuring the data is self-validating.

  • Compound Treatment: Treat cells with 9cRA (1–100 nM), d13 (1–100 nM), or a co-treatment of both.

  • Quantification: Measure luminescence. d13 will show no activation on its own but will dose-dependently suppress 9cRA-induced luminescence[2].

Protocol B: Poly(A) RNA-Seq Workflow

Purpose: To capture the global transcriptomic divergence between RA and d13 treatments.

  • RNA Extraction & DNase I Digestion: Extract total RNA using a phenol-chloroform method (e.g., TRIzol), followed by column-based purification incorporating on-column DNase I digestion. Causality: DNase I eliminates genomic DNA contamination, which would otherwise cause false positives during transcript mapping and differential expression analysis.

  • Poly(A) Enrichment: Utilize oligo(dT) magnetic beads to isolate mature mRNA. Causality: Enriches for actively transcribed protein-coding genes and prevents sequencing depth from being wasted on highly abundant ribosomal RNA (rRNA).

  • Library Preparation & Sequencing: Generate cDNA libraries and sequence at a minimum depth of 30 million paired-end reads per sample.

  • Bioinformatics (DESeq2): Map reads to the reference genome and quantify differential expression. Look specifically for the inverse correlation of CYP26A1 and Caspase 9 between the RA and d13 cohorts.

Workflow Culture 1. Cell Culture (HepG2, MCF-7) Treatment 2. Compound Treatment (RA vs. d13) Culture->Treatment Extraction 3. RNA Extraction & DNase I Treatment->Extraction Seq 4. Poly(A) RNA-Seq & Library Prep Extraction->Seq Analysis 5. Transcriptomic Profiling (DESeq2) Seq->Analysis

Fig 2. Self-validating experimental workflow for comparative transcriptomic profiling.

References

1.[1] Mammalian Metabolism of β-Carotene: Gaps in Knowledge. MDPI (Nutrients).1 2.[3] β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. PubMed / NIH.3 3.[2] The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. PubMed / NIH.2 4.[4] The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling. PMC / NIH.4

Sources

Safety & Regulatory Compliance

Safety

beta-Apo-13-carotenone proper disposal procedures

As a Senior Application Scientist overseeing high-value drug development and molecular biology workflows, I emphasize that handling apocarotenoids requires a rigorous approach to both sample integrity and environmental s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-value drug development and molecular biology workflows, I emphasize that handling apocarotenoids requires a rigorous approach to both sample integrity and environmental safety. β-Apo-13-carotenone (CAS 17974-57-1), also known as D'Orenone, is a highly hydrophobic, naturally occurring cleavage product of β-carotene [][].

Because it acts as a potent competitive antagonist of the Retinoid X Receptor alpha (RXRα) and is classified as a Class 9 Environmental Hazard (UN 3082), improper handling or disposal can lead to severe experimental artifacts and environmental contamination [2][2]. This guide provides a self-validating, step-by-step operational and disposal framework designed to guarantee safety and reproducibility.

Physicochemical & Safety Data Summary

To design an effective handling and disposal strategy, we must first ground our protocols in the compound's quantitative physicochemical properties.

PropertyValueOperational Implication
Chemical Name β-Apo-13-carotenone (D'Orenone)Biologically active RXRα antagonist.
CAS Number 17974-57-1Unique identifier for EHS logging.
Molecular Formula C18H26OHigh carbon-to-oxygen ratio dictates extreme hydrophobicity.
Molecular Weight 258.40 g/mol Requires precise micro-weighing for nM concentration assays.
Solubility DMSO, EthanolAqueous buffers will cause immediate precipitation.
Storage Temp. -80°C (Protect from light)Highly susceptible to auto-oxidation and photo-isomerization.
UN Number 3082Regulated transport and disposal required.
Hazard Class Class 9 (Environmentally Hazardous)Cannot be disposed of in municipal sinks or standard bio-waste.
Packing Group IIIRequires specific secondary containment during transport.

Mechanistic Context: Why Strict Containment is Necessary

β-Apo-13-carotenone is not a benign structural analog; it is a direct signaling molecule. In mammalian systems, it is formed via the eccentric cleavage of β-carotene and directly interferes with vitamin A signaling pathways by competing with retinoic acid for receptor binding [3][3]. Accidental exposure or cross-contamination in cell culture facilities can inadvertently silence retinoid-responsive gene transcription in bystander experiments.

Pathway BC β-Carotene (Provitamin A) Enzyme Eccentric Cleavage (e.g., BCO2) BC->Enzyme Apo13 β-Apo-13-carotenone (D'Orenone) Enzyme->Apo13 Oxidative Cleavage RXR RXRα Receptor Apo13->RXR Competitive Antagonism Gene Retinoid-Responsive Gene Transcription RXR->Gene Inhibition

Fig 1: β-Apo-13-carotenone generation and its antagonistic effect on RXRα signaling.

Operational Plan: Handling & Experimental Preparation

Because carotenoids and apocarotenoids are notoriously unstable when exposed to light, heat, and oxygen [4][4], your handling protocol must be a self-validating system that ensures chemical integrity before introduction into biological assays.

Step-by-Step Reconstitution Methodology:

  • Environmental Control: Perform all handling in a biosafety cabinet under amber or red light. Causality: White light induces rapid trans-to-cis isomerization, altering the molecule's binding affinity to RXRα.

  • Solubilization: Dissolve the lyophilized powder in anhydrous DMSO to create a 10 mM stock. Causality: The C18 backbone is entirely insoluble in aqueous media; anhydrous DMSO prevents micro-precipitation.

  • Self-Validating Integrity Check: Immediately dilute a 1 µL aliquot into 1 mL of ethanol and run a UV-Vis spectrophotometric scan. Validation: The presence of a sharp, characteristic absorbance peak confirms the compound has not auto-oxidized. A flattened or shifted peak indicates degradation, meaning the batch must be disposed of.

  • Aliquoting & Storage: Dispense into opaque, amber microcentrifuge tubes. Blanket the headspace with argon gas before capping to displace oxygen. Store immediately at -80°C [2][2].

Spill Containment & Proper Disposal Procedures

As a UN 3082 Class 9 Environmentally Hazardous Substance, β-Apo-13-carotenone poses a severe threat to aquatic life. It must never be flushed down the drain or disposed of in standard biohazard bags [2][2].

Disposal Spill Hazardous Spill (UN 3082) Contain Containment (Diatomite Binder) Spill->Contain Decon Surface Decontamination (Alcohol Scrub) Contain->Decon Collect Solid Waste Collection Decon->Collect Dispose EHS Disposal (Class 9 Guidelines) Collect->Dispose

Fig 2: Step-by-step spill containment and environmental hazard disposal workflow.

Step-by-Step Spill & Disposal Methodology:

  • Immediate Isolation: Evacuate non-essential personnel from the immediate area. Don nitrile gloves (double-gloved), safety goggles, and a lab coat.

  • Containment via Adsorption: Surround and cover the spill with a finely-powdered liquid-binding material such as diatomaceous earth (diatomite) or a universal chemical binder [2][2]. Causality: Diatomite provides an immense microscopic surface area that rapidly traps the lipophilic liquid via capillary action, preventing it from leaching into porous lab surfaces or floor drains.

  • Physical Collection: Use a non-sparking scoop to transfer the saturated binder into a rigid, sealable hazardous waste container.

  • Chemical Decontamination: Scrub the affected surface vigorously with 70-100% ethanol or isopropanol [2][2]. Causality: Aqueous detergents will simply bead up over the hydrophobic apocarotenoid film. Alcohols act as organic solvents to disrupt the hydrophobic interactions and lift the compound off the surface.

  • Self-Validating Cleanliness Check: Wipe the scrubbed area with a pure white absorbent pad. β-Apo-13-carotenone leaves a distinct yellowish-orange stain [5][5]. If the pad remains stark white, decontamination is verified.

  • Regulatory Disposal: Seal the waste container and label it strictly as: "UN 3082: Environmentally Hazardous Substance, Liquid, N.O.S. (β-Apo-13-carotenone)." Coordinate with your institution's Environmental Health and Safety (EHS) department for incineration or specialized chemical landfill disposal in accordance with local federal regulations.

References

  • MDPI. "Mammalian Metabolism of β-Carotene: Gaps in Knowledge". Nutrients.[Link]

  • ResearchGate. "Effect of Heating on Solid β-carotene". ResearchGate.[Link]

  • National Institutes of Health (NIH). "Limited appearance of apocarotenoids is observed in plasma after consumption of tomato juices: a randomized human clinical trial". PMC.[Link]

Sources

Handling

Advanced Laboratory Safety &amp; Operational Guide: Handling β-Apo-13-carotenone

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Hazard Causality In the realm of apocarotenoid research, biological potency is fr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Hazard Causality

In the realm of apocarotenoid research, biological potency is frequently underestimated during routine laboratory handling. β-Apo-13-carotenone (CAS# 17974-57-1) is not merely a structural derivative of dietary β-carotene; it is a highly potent, naturally occurring antagonist of the retinoid X receptor (RXRα)[1].

Operating at nanomolar affinities (7–8 nM), this compound actively competes with endogenous ligands like 9-cis-retinoic acid (9cRA), forcing the RXRα receptor into a transcriptionally silent tetrameric state[1]. Because it is a potent endocrine and transcriptional modulator, accidental systemic exposure can severely disrupt cellular differentiation and metabolic signaling pathways. This guide establishes a self-validating, fail-safe protocol for the handling, reconstitution, and disposal of β-Apo-13-carotenone, ensuring absolute scientific integrity and operator safety.

Physicochemical Profile & The "Trojan Horse" Effect

To design an impenetrable Personal Protective Equipment (PPE) strategy, we must analyze the compound's physical properties in the context of its experimental application.

β-Apo-13-carotenone is highly lipophilic and is typically reconstituted in organic solvents such as Dimethyl Sulfoxide (DMSO)[]. This creates a critical hazard vector: DMSO acts as a chemical "Trojan horse," exponentially increasing the dermal permeability of any dissolved solute. A splash of the DMSO-reconstituted stock solution on unprotected skin will carry the potent RXRα antagonist directly through the epidermal barrier and into systemic circulation.

Quantitative Data Summary
PropertyValue / SpecificationOperational Safety Implication
CAS Number 17974-57-1Essential for SDS cross-referencing and waste logging.
Molecular Weight 258.4 g/mol Low molecular weight facilitates rapid transdermal transport.
Primary Solvent DMSODrastically enhances skin permeability; dictates glove material.
Target Affinity ~7-8 nM (RXRα)Extremely potent; micro-spills can have macro-biological effects.

Mechanistic Rationale: Why Exposure is Critical

Understanding why we protect ourselves reinforces strict operational compliance. The diagram below illustrates the biological cascade triggered by β-Apo-13-carotenone exposure, demonstrating why preventing systemic absorption is non-negotiable.

MOA B_carotene β-Carotene (Dietary Precursor) Enzyme Cleavage Enzymes (e.g., BCO2) B_carotene->Enzyme Apo13 β-Apo-13-carotenone (Target Chemical) Enzyme->Apo13 RXR Retinoid X Receptor (RXRα) (Nuclear Receptor) Apo13->RXR Antagonizes (Nanomolar Affinity) Tetramer Transcriptionally Silent RXR Tetramer RXR->Tetramer Induces GeneExp Gene Expression (Blocked) Tetramer->GeneExp Inhibits

Fig 1. Mechanistic pathway of β-Apo-13-carotenone illustrating its hazard as an RXRα antagonist.

Personal Protective Equipment (PPE) Specifications

Standard BSL-1/2 PPE is structurally insufficient when handling concentrated apocarotenoids in DMSO. The following "armor" is required:

  • Hand Protection (Critical): Do NOT rely on a single layer of standard latex or thin nitrile. DMSO permeates standard 4-mil nitrile gloves in less than 5 minutes[3].

    • Protocol:Double-glove. Wear an inner layer of extended-cuff nitrile (8 mil) and an outer layer of butyl rubber (or heavy-duty nitrile if butyl is unavailable and exposure time is <5 mins)[3]. Change outer gloves immediately if a splash occurs.

  • Eye/Face Protection: Chemical splash goggles (ANSI Z87.1 compliant) are mandatory. If handling volumes >50 mL or sonicating, a full face shield must be worn over the goggles.

  • Body Protection: A front-closing, fluid-resistant lab coat with knit cuffs. Ensure there is zero exposed skin at the wrists by pulling the inner glove over the knit cuff.

  • Respiratory & Environmental Protection: Handle the dry powder and the concentrated stock exclusively within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with an inward face velocity of 80-100 FPM.

Operational Workflow & Handling Protocol

Trustworthy protocols are self-validating systems. By following these exact steps, you ensure both the chemical stability of the apocarotenoid and the absolute safety of the operator.

Workflow Prep 1. PPE Donning (Double Nitrile/Butyl) Hood 2. Fume Hood (80-100 FPM) Prep->Hood Recon 3. Reconstitution (DMSO Solvent) Hood->Recon Exp 4. Experimental Application Recon->Exp Waste 5. Oxidative Decontamination Exp->Waste

Fig 2. Step-by-step operational workflow for the safe handling and disposal of β-Apo-13-carotenone.

Step-by-Step Reconstitution Methodology:
  • Preparation: Don all specified PPE. Verify the fume hood's airflow calibration.

  • Thermal Equilibration: Allow the lyophilized β-Apo-13-carotenone vial to reach room temperature in a desiccator. Causality: Opening a cold vial causes atmospheric moisture condensation, which rapidly degrades the compound.

  • Solvent Transfer: Using a glass Hamilton syringe or a solvent-resistant positive-displacement pipette, transfer the calculated volume of anhydrous DMSO to achieve the desired stock concentration (typically 10 mM).

  • Dissolution: Gently vortex the sealed vial. Causality: Avoid sonication unless absolutely necessary. Localized heating from ultrasonic waves can induce isomerization or degradation of the polyene chain.

  • Aliquotting: Divide the stock into single-use amber glass vials (e.g., 10-20 µL aliquots). Apocarotenoids are highly sensitive to light and freeze-thaw cycles.

  • Storage: Purge the headspace of the vials with argon or nitrogen gas to displace oxidative oxygen, cap tightly, and store immediately at -80°C[].

Decontamination & Disposal Plan

Apocarotenoids cannot be treated as standard biological waste. Their conjugated polyene backbones must be chemically cleaved to neutralize their biological activity.

Spill Response (Inside the Fume Hood):
  • Containment: Immediately cover the spill with chemical absorbent pads.

  • Oxidative Neutralization: Apply a 10% sodium hypochlorite (bleach) solution directly to the pads. Causality: Strong oxidizing agents effectively cleave the conjugated double bonds of the carotenoid structure, destroying its ability to bind to the RXRα receptor[4].

  • Incubation: Allow a 15-minute contact time for complete chemical destruction.

  • Cleanup: Wipe inward from the edges of the spill. Wash the surface sequentially with 70% ethanol (to remove organic residues) and distilled water.

Chemical Disposal:
  • Solid Waste: All pipette tips, gloves, and absorbent pads that contacted the chemical must be sealed in a secondary bag and placed in a designated hazardous chemical waste bin.

  • Liquid Waste: Collect all DMSO/β-Apo-13-carotenone solutions in a compatible, clearly labeled, halogen-free organic waste container. Never pour apocarotenoid solutions down the sink.

References

  • β-Apo-13-carotenone Regulates Retinoid X Receptor Transcriptional Activity through Tetramerization of the Receptor Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Characterization of products formed during the autoxidation of β-carotene Source: ResearchGate / Free Radical Biology and Medicine URL:[Link]

  • Chemical Resistance of Gloves Source: Lawrence Berkeley National Laboratory (LBNL) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Apo-13-carotenone
Reactant of Route 2
beta-Apo-13-carotenone
© Copyright 2026 BenchChem. All Rights Reserved.